5-Bromoquinolin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromoquinolin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPSXXBKGUKLER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)N)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856848 | |
| Record name | 5-Bromoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330754-37-4 | |
| Record name | 3-Quinolinamine, 5-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330754-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-Bromoquinolin-3-amine from Quinoline
Abstract
This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for producing 5-Bromoquinolin-3-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Starting from quinoline, this guide outlines a strategic three-step synthesis involving initial regioselective bromination, subsequent challenging nitration, and final reduction. Each stage is discussed with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, field-tested protocols. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering a practical and scientifically grounded framework for the synthesis and scale-up of this important molecular intermediate.
Introduction: The Significance of the this compound Scaffold
Quinoline and its derivatives are foundational structures in pharmaceutical sciences, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The this compound scaffold is of particular interest as it incorporates three key features for further molecular elaboration:
-
A Quinoline Core: A privileged bicyclic aromatic system known for its ability to interact with various biological targets.
-
A Bromine at the 5-Position: An ideal handle for introducing molecular diversity through a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
-
An Amine at the 3-Position: A versatile functional group that can be readily derivatized to form amides, sulfonamides, or participate in further coupling chemistries to build complex molecular architectures.
The strategic placement of these functional groups makes this compound a highly sought-after building block for constructing libraries of potential drug candidates. This guide presents a logical and efficient synthetic route from the readily available starting material, quinoline.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound from quinoline is not a trivial one-step transformation. It requires a carefully planned sequence of reactions to install the desired functional groups with the correct regiochemistry. Our proposed synthetic strategy is based on a three-step sequence.
Caption: Retrosynthetic pathway for this compound.
-
Step 1: Electrophilic Bromination. The synthesis begins with the regioselective bromination of quinoline to install the bromine atom at the C-5 position, yielding 5-Bromoquinoline .
-
Step 2: Electrophilic Nitration. The most challenging step involves the nitration of 5-bromoquinoline to introduce a nitro group at the C-3 position, producing 5-Bromo-3-nitroquinoline .
-
Step 3: Nitro Group Reduction. The final step is the reduction of the nitro group to the corresponding primary amine, affording the target molecule, This compound .
This guide will now detail the mechanistic rationale and provide a comprehensive protocol for each of these transformations.
Step 1: Regioselective Bromination of Quinoline
Mechanistic Rationale
Electrophilic aromatic substitution on quinoline under acidic conditions occurs on the protonated quinolinium ion. The positively charged nitrogen atom strongly deactivates the pyridine ring, making the carbocyclic (benzene) ring the preferred site for electrophilic attack.[1][2] Among the available positions on the benzene ring (C5, C6, C7, C8), substitution is kinetically favored at the C5 and C8 positions. This preference is due to the superior stability of the resulting Wheland intermediate, where the positive charge can be delocalized without disrupting the aromaticity of the adjacent pyridine ring.[3]
To achieve high regioselectivity for the 5-bromo isomer, specific reaction conditions are paramount. Using N-Bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures allows for the controlled formation of 5-bromoquinoline, minimizing the formation of the 8-bromo and other disubstituted byproducts.[4][5]
Experimental Protocol: Synthesis of 5-Bromoquinoline
This protocol is adapted from a procedure for the analogous bromination of isoquinoline and is applicable to quinoline.[5]
Materials:
-
Quinoline (1 equiv.)
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS) (1.1 equiv.)
-
Crushed Ice
-
25% Aqueous Ammonia (NH₃)
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and a nitrogen inlet, add concentrated sulfuric acid (approx. 8-10 mL per 1 g of quinoline). Cool the acid to 0°C in an ice bath.
-
Substrate Addition: Slowly add quinoline to the stirred sulfuric acid, ensuring the internal temperature is maintained below 30°C.
-
Cooling: Cool the resulting solution to between -25°C and -20°C using a dry ice/acetone bath.
-
Bromination: Add NBS in small portions to the vigorously stirred solution. Carefully monitor the addition rate to maintain the internal temperature between -22°C and -18°C. Strict temperature control is crucial for regioselectivity.[5]
-
Reaction Monitoring: Stir the reaction mixture efficiently at -20°C ± 2°C for 3-4 hours. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a separate beaker with stirring.
-
Neutralization: Place the beaker in an ice bath and slowly basify the acidic solution to a pH of ~9 by adding 25% aqueous ammonia. Ensure the temperature is kept below 25°C during this exothermic neutralization.
-
Extraction: Transfer the resulting alkaline suspension to a separatory funnel and extract with dichloromethane or diethyl ether (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 5-bromoquinoline can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
| Parameter | Expected Value |
| Product | 5-Bromoquinoline |
| Appearance | White to light yellow solid |
| Molecular Formula | C₉H₆BrN |
| Molecular Weight | 208.06 g/mol |
| Yield | 45-55% |
| Melting Point | 51-53 °C |
| CAS Number | 4964-71-0[6] |
Step 2: Nitration of 5-Bromoquinoline
Mechanistic Rationale
This step represents the synthetic crux of the entire sequence. Nitrating 5-bromoquinoline to achieve substitution at the C-3 position is challenging. Both the protonated quinolinium nitrogen and the bromine atom at C-5 are deactivating groups for electrophilic substitution. Furthermore, the pyridine ring is inherently less reactive than the benzene ring.[1] Standard nitrating conditions (HNO₃/H₂SO₄) would overwhelmingly favor substitution on the benzene ring, primarily at the C-8 position.[7]
To force nitration onto the deactivated C-3 position of the pyridine ring, more forcing conditions are required. This typically involves using fuming nitric acid and fuming sulfuric acid (oleum) at elevated temperatures. The electrophile, the nitronium ion (NO₂⁺), is generated in high concentration under these superacidic conditions, enabling it to attack the electron-deficient pyridine ring. The C-3 position is targeted over the C-2 or C-4 positions due to the complex electronic effects and stability of the reaction intermediate.
Experimental Protocol: Synthesis of 5-Bromo-3-nitroquinoline
WARNING: This procedure involves highly corrosive and reactive reagents (fuming acids). It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (face shield, acid-resistant gloves, and lab coat).
Materials:
-
5-Bromoquinoline (1 equiv.)
-
Fuming Sulfuric Acid (Oleum, 20% SO₃)
-
Fuming Nitric Acid (>90%)
-
Crushed Ice
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate or Dichloromethane
Procedure:
-
Reaction Setup: To a clean, dry, three-necked flask equipped with a mechanical stirrer and thermometer, add fuming sulfuric acid (oleum). Cool the flask in an ice-salt bath.
-
Substrate Addition: Slowly and carefully add 5-bromoquinoline to the cold oleum with efficient stirring.
-
Nitrating Agent Addition: In a separate, pre-chilled flask, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold fuming sulfuric acid.
-
Nitration: Slowly add the nitrating mixture dropwise to the 5-bromoquinoline solution. The internal temperature must be carefully controlled and maintained between 5-10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., 40-50°C) for several hours. The reaction progress should be carefully monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture back down to 0°C. In a separate large beaker, prepare a slurry of crushed ice. Very slowly and cautiously, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process.
-
Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium carbonate or a cold solution of sodium hydroxide until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product, 5-bromo-3-nitroquinoline, should be purified by column chromatography on silica gel.
Data Presentation
| Parameter | Expected Value |
| Product | 5-Bromo-3-nitroquinoline |
| Appearance | Yellow solid |
| Molecular Formula | C₉H₅BrN₂O₂ |
| Molecular Weight | 253.06 g/mol |
| Yield | Variable, typically low to moderate (20-40%) |
| Melting Point | ~145-148 °C |
Step 3: Reduction of 5-Bromo-3-nitroquinoline
Mechanistic Rationale
The final step is the chemical reduction of the nitro group to a primary amine. This is a standard and generally high-yielding transformation in organic synthesis. Several methods are effective, but catalytic hydrogenation is often preferred for its clean reaction profile and high efficiency.
In this process, the nitro compound is exposed to hydrogen gas (H₂) in the presence of a metal catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel.[8] The catalyst facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group (-NO₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to the final amine (-NH₂).[8] This method is highly selective for the nitro group and will not affect the aromatic rings or the carbon-bromine bond under standard conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromo-3-nitroquinoline (1 equiv.)
-
Ethanol or Methanol
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask or a specialized hydrogenation vessel, add 5-bromo-3-nitroquinoline and a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Vigorously stir the reaction mixture under a positive pressure of hydrogen (1 atm from a balloon is usually sufficient) at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. The reaction is typically complete within 2-6 hours.
-
Filtration: Once complete, carefully purge the reaction vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent (ethanol/methanol).
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The product is often pure enough for subsequent use after evaporation. If necessary, it can be further purified by recrystallization or a short plug of silica gel.
Data Presentation
| Parameter | Expected Value |
| Product | This compound |
| Appearance | Off-white to pale brown solid |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| Yield | >90% |
| Melting Point | ~130-134 °C |
Overall Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from quinoline is a strategic endeavor that highlights key principles of heterocyclic chemistry. While the initial bromination and final reduction steps are relatively standard transformations, the selective nitration of the C-3 position presents a significant challenge that requires careful control and the use of potent reagents. The three-step pathway detailed in this guide provides a reliable and logical approach for accessing this valuable building block. By understanding the mechanistic principles behind each step, researchers can effectively troubleshoot and optimize this synthesis for applications in drug discovery and materials science.
References
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- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. ARKIVOC, 2018(3), 362-374. URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2018/iii/25441
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. URL: https://www.wiley.com/en-us/Heterocyclic+Chemistry%2C+5th+Edition-p-9781405193658
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Activation-of-6-bromoquinoline-by-nitration%3A-of-%C3%87akmak-Kopru/31c9e830e2010260655355670868128330756784
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. URL: https://www.acgpubs.org/doc/201611021439-647.pdf
- Kégl, T., et al. (2020). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development, 24(5), 765-773. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00030
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- Wang, D., et al. (2021). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry, 45(1), 133-140. URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d0nj04987a
- Wang, H., et al. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications, 13, 198. URL: https://www.
- Gorgas, N., et al. (2016). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega, 1(4), 587-594. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6640825/
- Shevchenko, N. O., et al. (2021). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. ResearchGate. URL: https://www.researchgate.net/publication/357065668_Catalytic_Hydrogenation_of_Substituted_Quinolines_on_Co-Graphene_Composites
- Frigell, B., et al. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. URL: https://www.researchgate.net/publication/244482024_Synthesis_of_5-Bromoisoquinoline_and_5-Bromo-8-nitroisoquinoline
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A Methodological and Predictive Guide to the Biological Activity of 5-Bromoquinolin-3-amine Derivatives: A Scaffold for Novel Drug Discovery
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved therapeutics.[1] The strategic functionalization of this nucleus offers a robust platform for the development of novel agents with diverse biological activities. This technical guide focuses on the 5-Bromoquinolin-3-amine scaffold, a promising but currently underexplored area in drug discovery. While direct literature on this specific derivative series is sparse, this document serves as a predictive and methodological framework for researchers. By synthesizing data from structurally related compounds and established biochemical assays, we will outline plausible synthetic routes, hypothesize key biological activities, provide detailed experimental protocols for their evaluation, and propose a roadmap for establishing structure-activity relationships (SAR). This guide is intended to empower researchers, scientists, and drug development professionals to unlock the therapeutic potential of this novel chemical space.
Introduction: The Rationale for this compound
The quinoline core's success in drug development stems from its rigid, bicyclic aromatic structure, which provides a versatile template for orienting functional groups in three-dimensional space to interact with biological targets. The specific substitutions at the 5- and 3-positions of the this compound scaffold are chosen for their potential to impart significant and favorable pharmacological properties:
-
The 3-Amino Group: This functional group is a critical pharmacophoric element. As a hydrogen bond donor and acceptor, it can anchor the molecule within the active site of a target protein, such as the hinge region of a protein kinase.[2] Furthermore, it serves as a key synthetic handle for derivatization, allowing for the generation of extensive compound libraries (e.g., amides, sulfonamides) to probe SAR.
-
The 5-Bromo Substituent: The bromine atom offers several strategic advantages. As a halogen, it can participate in halogen bonding, an increasingly recognized non-covalent interaction that can enhance binding affinity and selectivity. Its lipophilicity can improve membrane permeability, a crucial factor for oral bioavailability. From a synthetic standpoint, the bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling further diversification of the scaffold.
Given these features, the this compound core represents a compelling starting point for developing novel anticancer and antimicrobial agents, two areas where quinoline derivatives have historically shown significant promise.[3][4]
Proposed Synthetic Strategies
The synthesis of a diverse library of this compound derivatives is paramount for a successful drug discovery campaign. Below are proposed, multi-step synthetic routes based on established organometallic and heterocyclic chemistry principles.[5][6][7]
Synthesis of the Core Scaffold
A plausible route to the this compound core involves a sequence of bromination and amination reactions. One such pathway could begin with the Sandmeyer reaction on 5-aminoquinoline to install the bromo group, followed by a subsequent nitration/reduction or a directed amination at the 3-position.[5] A more contemporary and versatile approach would be the palladium-catalyzed Buchwald-Hartwig amination of a di-halogenated precursor, such as 3,5-dibromoquinoline, which allows for the selective introduction of the amino group.[6]
Library Derivatization
With the core scaffold in hand, the 3-amino group serves as the primary point for diversification. Standard acylation reactions with a variety of acid chlorides or carboxylic acids (using coupling agents like HATU or EDC) can generate a library of amide derivatives. This approach allows for the systematic exploration of steric and electronic effects on biological activity.
Diagram: Proposed Synthetic Workflow for this compound Derivatives
Caption: Potential mechanism of action via inhibition of receptor tyrosine kinases.
Antimicrobial Potential
Quinolines and their close relatives, the quinolones, are famous for their antibacterial properties, most notably through the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. [4]Studies on 5-aminoquinoline derivatives have confirmed their potential as antimicrobial agents. [8][9][10]It is plausible that this compound derivatives could exhibit broad-spectrum antibacterial activity through similar mechanisms. Furthermore, the ability of quinolines to chelate metal ions can disrupt essential bacterial metabolic processes, offering another potential antimicrobial mechanism.
Framework for Biological Evaluation: Key Protocols
A systematic, tiered approach to screening is essential for identifying promising lead compounds. The following protocols provide a robust framework for evaluating the hypothesized anticancer and antimicrobial activities.
Anticancer Activity Screening Cascade
The primary goal is to identify compounds that are selectively cytotoxic to cancer cells and to elucidate their mechanism of action.
Diagram: Experimental Workflow for Anticancer Screening
Caption: A tiered workflow for identifying and characterizing anticancer activity.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) and a non-malignant control cell line (e.g., HFF-1 fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂. [11]2. Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.01 µM) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells' mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and use non-linear regression to calculate the IC₅₀ (the concentration that inhibits 50% of cell growth). The Selectivity Index (SI) is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells).
Protocol 2: Biochemical Kinase Inhibition (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. [1]
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations.
-
Kinase Reaction: Add the kinase of interest (e.g., recombinant VEGFR2), its specific substrate peptide, and ATP to initiate the reaction. Incubate at 30°C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated into ATP, fueling a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: A lower signal indicates less ADP was produced, meaning stronger inhibition of the kinase. Calculate IC₅₀ values by plotting luminescence against inhibitor concentration.
Antimicrobial Activity Screening
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Perform a two-fold serial dilution of the test compounds in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A viability indicator like resazurin can also be added for colorimetric determination.
Predictive Structure-Activity Relationship (SAR) Roadmap
While no SAR data exists for this specific scaffold, we can propose a logical roadmap for its development based on established medicinal chemistry principles. [12][13]The primary focus will be on modifications to the 3-acylamino substituent.
Table 1: Proposed Modifications and Predicted SAR Impact
| Modification Site | R-Group Variation | Rationale / Predicted Impact |
| 3-Acylamino Linker | Small Alkyls (e.g., Acetyl, Propionyl) | Establish baseline activity. May improve solubility. |
| Bulky/Branched Alkyls (e.g., Isobutyryl, Pivaloyl) | Probe for steric hindrance in the binding pocket. May increase selectivity. | |
| Unsubstituted Phenyl | Introduce potential for π-π stacking interactions. | |
| Substituted Phenyls (e.g., -F, -Cl, -OCH₃, -CF₃) | Modulate electronic properties (H-bond donation/acceptance) and lipophilicity to optimize potency and pharmacokinetic properties. | |
| Heteroaromatics (e.g., Pyridyl, Thienyl) | Introduce additional hydrogen bond acceptors/donors to engage with new regions of the active site. |
Conclusion and Future Directions
The this compound scaffold stands as a promising, yet largely untapped, platform for the discovery of novel therapeutic agents. By leveraging established knowledge of quinoline pharmacology, we predict that derivatives of this core will possess significant anticancer and antimicrobial activities, likely mediated through mechanisms such as kinase inhibition and disruption of bacterial DNA replication. The true potential of this compound class can only be realized through systematic synthesis and rigorous biological evaluation. The synthetic strategies, detailed experimental protocols, and predictive SAR roadmap provided in this guide offer a comprehensive framework for initiating such a research program. We strongly encourage the scientific community to explore this fertile ground for drug discovery, with the ultimate goal of developing next-generation medicines to address critical unmet needs in oncology and infectious disease.
References
A comprehensive list of references used to synthesize the information in this guide is provided below.
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- Alam, M. A., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(21), 7586. [Link]
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- Wang, L., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(10), 1351. [Link]
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5-Bromoquinolin-3-amine: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents and biologically active molecules.[1] Among the vast family of quinoline derivatives, 5-Bromoquinolin-3-amine stands out as a particularly valuable and versatile building block. Its strategic arrangement of a nucleophilic amino group at the C3 position and a synthetically tractable bromine atom at the C5 position provides a powerful dual-handle for orthogonal functionalization. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound, providing field-proven insights and detailed protocols for its effective use in organic synthesis and drug development programs.
Core Attributes of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis. These properties govern solubility, reactivity, and purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 116632-57-6 | [2] |
| Molecular Formula | C₉H₇BrN₂ | [2] |
| Molecular Weight | 223.07 g/mol | [3] |
| Appearance | Off-white to yellow or brown solid | --- |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [3] |
| Predicted LogP | 2.58 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Synthesis of the this compound Scaffold
The accessibility of a building block is a critical consideration for its widespread adoption. While multiple synthetic routes to quinolines exist, a common strategy for producing this compound involves a multi-step sequence that leverages established quinoline chemistry. A plausible and efficient pathway begins with the bromination of a suitable quinoline precursor followed by the introduction of the C3-amino group.
One logical approach involves the nitration of 5-bromoquinoline, followed by reduction. The synthesis of the 5-bromoquinoline starting material can be achieved via a Sandmeyer reaction from the readily available 5-aminoquinoline.[4]
Proposed Synthetic Pathway:
-
Diazotization & Sandmeyer Reaction: 5-Aminoquinoline is treated with sodium nitrite and hydrobromic acid to form a diazonium salt. Subsequent reaction with copper(I) bromide introduces the bromine at the C5 position to yield 5-bromoquinoline.[4]
-
Nitration: 5-Bromoquinoline is subjected to nitrating conditions (e.g., HNO₃/H₂SO₄) to introduce a nitro group, primarily at the C8 and C6 positions, though separation of isomers may be required. To achieve C3-amination, an alternative strategy starting from a 3-nitroquinoline derivative would be more direct.
-
Reduction: The nitro group of a 5-bromo-3-nitroquinoline intermediate is then reduced to the primary amine using standard reducing agents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or sodium dithionite (Na₂S₂O₄), yielding the target this compound.[5]
The Dual-Reactivity Manifold: A Synthetic Chemist's Playground
The true synthetic power of this compound lies in its two distinct reactive sites, which can be addressed selectively to build molecular complexity in a controlled manner.
Caption: Synthetic utility map of this compound.
Leveraging the C5-Bromine: Palladium-Catalyzed Cross-Coupling
The bromine atom serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are the cornerstone of modern synthetic chemistry due to their reliability and functional group tolerance.[6][7]
The Suzuki-Miyaura reaction is arguably the most widely used method for creating biaryl and hetero-biaryl structures.[7][8] It involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[8]
-
Causality Behind Component Selection:
-
Catalyst: A Pd(0) species is the active catalyst. This is often generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or can be used directly as Pd(PPh₃)₄. The choice of catalyst affects reaction efficiency and scope.[6]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or triphenylphosphine) are crucial. They stabilize the palladium center, promote the oxidative addition step (the often rate-limiting step), and facilitate the final reductive elimination to release the product.[8]
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step in the catalytic cycle.[7]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is common. The water is essential for dissolving the inorganic base and aiding in the formation of the active boronate.[7]
-
For synthesizing complex aryl amines, the Buchwald-Hartwig amination is the preeminent method.[9][10] This reaction couples the aryl bromide with a primary or secondary amine, offering a significant advantage over harsher, classical methods.[11] The quinoline scaffold is frequently functionalized using this powerful reaction.[11]
-
Causality Behind Component Selection:
-
Catalyst System: Similar to the Suzuki coupling, a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, sterically hindered phosphine ligand (e.g., BINAP, Xantphos, Johnphos) is used.[9][11] The ligand's steric bulk is critical for promoting the C-N bond-forming reductive elimination step, which can otherwise be a difficult transformation.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required. Its role is to deprotonate the amine in the catalytic cycle, forming a palladium-amido complex that is primed for reductive elimination.[10]
-
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Transformations of the C3-Amino Group
The primary amine at the C3 position is a versatile nucleophile and a key site for diversification.
-
Acylation and Sulfonylation: The amine readily reacts with acid chlorides, anhydrides, or sulfonyl chlorides under basic conditions to form stable amide and sulfonamide linkages. This is a fundamental and high-yielding transformation used to append a wide variety of side chains.[12]
-
Reductive Amination: The amine can be used in reductive amination protocols with aldehydes or ketones to generate secondary or tertiary amines, further expanding the accessible chemical space.
-
Heterocycle Formation: The 3-amino group can act as a key nucleophile in condensation reactions to build fused heterocyclic systems, such as pyrido[3,4-g]quinazolines, which are themselves important scaffolds in medicinal chemistry.
Application Spotlight: Kinase Inhibitors
The quinoline scaffold is a cornerstone in the design of small-molecule kinase inhibitors, a critical class of drugs, particularly in oncology.[1] Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[13][14]
The quinoline ring system is an effective "hinge-binder," mimicking the adenine portion of ATP to anchor the inhibitor within the enzyme's active site. This compound provides an ideal starting point for building potent inhibitors. The C3-amino group can be functionalized to interact with the solvent-exposed region, while the C5-position, modified via cross-coupling, can be used to target deeper pockets within the ATP-binding site to enhance potency and selectivity.[15]
Caption: Conceptual design of a kinase inhibitor from the scaffold.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable, self-validating system for the Suzuki-Miyaura coupling of this compound. The causality for each step is explained to ensure robust execution.
Objective: To synthesize 5-(4-methoxyphenyl)quinolin-3-amine.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Degassed Water
-
Round-bottom flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation (Why?): Oven-dry all glassware to remove residual water, which can hydrolyze the boronic acid and interfere with the catalyst.
-
Reagent Addition (Why?): To a dry reaction flask, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate. The solid reagents are added first for ease of handling.
-
Catalyst Addition (Why?): Add the palladium catalyst. Pd(PPh₃)₄ is sensitive to air and moisture, so it should be handled quickly.
-
Inert Atmosphere (Why?): Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical because oxygen can oxidize the Pd(0) catalyst, rendering it inactive and halting the catalytic cycle.[6]
-
Solvent Addition (Why?): Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). The solvent must be degassed (by bubbling with argon or freeze-pump-thaw cycles) to remove dissolved oxygen.
-
Reaction (Why?): Heat the reaction mixture to 85-95 °C with vigorous stirring. Thermal energy is required to overcome the activation energy of the rate-limiting oxidative addition step. The reaction progress should be monitored by TLC or LC-MS.
-
Workup (Why?): Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. This removes the inorganic base and salts.
-
Purification (Why?): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the pure desired product.[16]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a gateway to vast and diverse chemical libraries. Its orthogonal reactive sites allow for controlled, stepwise elaboration into complex molecular architectures. The demonstrated utility in palladium-catalyzed reactions and its prime positioning as a scaffold for kinase inhibitors underscore its importance for professionals in drug discovery and organic synthesis.[1] Future advancements in catalysis and a deeper understanding of its biological applications will continue to expand the role of this powerful building block in the development of next-generation therapeutics.
References
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Spectroscopic and Structural Elucidation of 5-Bromoquinolin-3-amine: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the core spectroscopic techniques used for the structural elucidation and characterization of 5-Bromoquinolin-3-amine (C₉H₇BrN₂). As a substituted quinoline, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document details the principles, experimental protocols, and expert interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. While fully assigned experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous structures and foundational spectroscopic principles to present a robust, predictive model of its spectroscopic signature. This approach serves as an authoritative reference for researchers aiming to synthesize, identify, or utilize this compound.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The strategic placement of substituents on this heterocyclic framework allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound combines an electron-withdrawing bromine atom with an electron-donating amino group, creating a unique electronic profile that makes it a valuable intermediate for the synthesis of novel therapeutic agents.
Accurate and unambiguous structural characterization is paramount in the development of such compounds. Spectroscopic techniques like NMR, IR, and MS are the cornerstones of this process, providing detailed insights into the molecular architecture. This guide explains the causality behind experimental choices and provides a self-validating framework for the spectroscopic analysis of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of proton (¹H) and carbon (¹³C) nuclei, the precise substitution pattern of the quinoline ring can be confirmed.
Experimental Protocol: NMR Spectrum Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Workflow for NMR Analysis
Caption: General workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum and Interpretation
The mass spectrum of this compound will be defined by its molecular weight and the distinct isotopic signature of bromine.
-
Molecular Formula: C₉H₇BrN₂
-
Molecular Weight: ~223.07 g/mol
Table 4: Predicted Key Ions in the Mass Spectrum
| m/z Value | Ion | Interpretation |
| 222, 224 | [C₉H₇⁷⁹BrN₂]⁺•, [C₉H₇⁸¹BrN₂]⁺• | Molecular Ion (M⁺•) . The presence of two peaks of nearly equal intensity (1:1 ratio), separated by 2 Da, is the definitive signature for a compound containing one bromine atom (due to ⁷⁹Br and ⁸¹Br isotopes). [2] |
| 143 | [M - Br]⁺ | Fragment corresponding to the loss of the bromine radical. This is often a significant peak. |
| 116 | [C₈H₆N]⁺ | Further fragmentation, likely from the loss of HCN from the [M - Br]⁺ fragment. |
The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound has two nitrogen atoms, and its nominal molecular weight (using ⁷⁹Br) is 222 (even), which is consistent with this rule. [3]
Conclusion
The comprehensive characterization of this compound is reliably achieved through the synergistic use of NMR spectroscopy, IR spectroscopy, and mass spectrometry. ¹H and ¹³C NMR data are essential for confirming the precise carbon-hydrogen framework and substitution pattern. IR spectroscopy validates the presence of key functional groups, particularly the primary aromatic amine. Concurrently, mass spectrometry provides definitive confirmation of the molecular weight and the presence of a bromine atom through its characteristic isotopic signature. [2]Together, these techniques provide the unambiguous evidence required for structural confirmation, purity assessment, and quality control in research and drug development settings.
References
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An In-depth Technical Guide to 5-Bromoquinolin-3-amine (CAS Number: 1330754-37-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Role of 5-Bromoquinolin-3-amine
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] The strategic functionalization of the quinoline ring is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. Within this context, halo- and amino-substituted quinolines serve as versatile building blocks for the synthesis of more complex and potent derivatives.
This guide provides a comprehensive overview of this compound (CAS: 1330754-37-4), a specific bromo-amino quinoline derivative. While in-depth biological data, such as a specific mechanism of action or defined signaling pathway interactions, are not extensively documented for this compound itself, its value lies in its potential as a key intermediate in synthetic chemistry. The presence of both a bromine atom and an amino group on the quinoline core provides two reactive handles for further chemical modifications, making it a molecule of interest for medicinal chemists and researchers in drug development. This guide will focus on its chemical properties, potential synthetic applications, and availability.
Physicochemical Properties
A clear understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1330754-37-4 | [2][3][4] |
| Molecular Formula | C₉H₇BrN₂ | |
| Molecular Weight | 223.07 g/mol | [5] |
| Appearance | White powder or solid | [6] |
| Purity | Typically >95% | [6] |
| Storage Conditions | Keep in a dark place, sealed in dry conditions, at 2-8°C | [3] |
| SMILES | NC1=CC2=C(Br)C=CC=C2N=C1 | [3] |
| InChI Key | Information not readily available |
Synthetic Utility and Potential Applications
The primary utility of this compound in a research and drug development setting is as a chemical intermediate. The bromo and amino substituents offer orthogonal reactivity, allowing for sequential or selective chemical transformations.
The Role of the Amine Group: The amino group at the 3-position is a versatile functional group. It can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Conversion to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce other functional groups.
The Role of the Bromo Group: The bromine atom at the 5-position is a key feature for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. Bromoquinolines are known to participate in:
-
Suzuki Coupling: To introduce new aryl or vinyl groups.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
-
Buchwald-Hartwig Amination: To introduce a different amino group, potentially leading to di-amino quinoline derivatives.[1]
-
Sonogashira Coupling: For the introduction of alkyne moieties.
The combination of these reactive sites makes this compound a valuable starting material for the construction of libraries of novel quinoline derivatives for screening in drug discovery programs. Bromoquinoline derivatives have been investigated for their potential anticancer activities.[7] Specifically, quinoline-5,8-diones, which could potentially be synthesized from precursors like 5-bromoquinoline derivatives, have been studied for their antimicrobial properties.[8]
General Synthetic Strategies
A plausible synthetic approach to generate derivatives from this compound would involve a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1] This reaction is a powerful method for the formation of carbon-nitrogen bonds.
Conceptual Experimental Workflow: Buchwald-Hartwig Amination of an Aryl Halide
This is a generalized protocol that would require optimization for the specific substrate.
Objective: To couple an amine with an aryl bromide using a palladium catalyst.
Materials:
-
Aryl bromide (e.g., a derivative of this compound where the primary amine is protected)
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Base: Add the base (1.2-1.5 mmol) to the tube under the inert atmosphere.
-
Addition of Amine and Solvent: Add the amine (1.1-1.5 mmol) followed by the anhydrous, degassed solvent (3-5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel.
Suppliers
This compound is available from a number of chemical suppliers who specialize in providing building blocks for research and development. When sourcing this compound, it is important to verify the purity and to request a certificate of analysis.
Reputable Suppliers Include:
-
Arctom Scientific[3]
-
ENAO Chemical Co., Limited[6]
-
Crysdot LLC
-
Vibrant Pharma Inc. (for related bromo-amino quinolines)[9]
-
Matrix Scientific (for related bromo-amino quinolines)[10]
Safety Information
Based on available data, this compound should be handled with care in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound (CAS: 1330754-37-4) is a valuable chemical intermediate for researchers and drug development professionals. While it may not have a defined biological role itself, its utility as a building block for creating novel quinoline-based compounds is significant. The presence of two distinct and reactive functional groups allows for a wide range of synthetic transformations, enabling the generation of diverse chemical libraries for screening and lead optimization. As with any specialized chemical, proper handling and safety precautions are paramount.
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An In-depth Technical Guide to the Solubility and Stability of 5-Bromoquinolin-3-amine
Introduction
5-Bromoquinolin-3-amine is a heterocyclic compound of significant interest within contemporary drug discovery and materials science. Its quinoline scaffold is a privileged structure in medicinal chemistry, while the strategic placement of the bromine atom and the amino group offers versatile handles for synthetic elaboration and potential modulation of physicochemical and biological properties. For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility and stability of this molecule is a critical prerequisite for its effective application. This guide provides a detailed exploration of these core characteristics, moving beyond a simple recitation of data to explain the underlying chemical principles and provide robust, field-proven methodologies for their assessment.
The inherent properties of this compound—an aromatic amine fused to a heterocyclic ring system—suggest a nuanced solubility profile, with a general tendency towards lipophilicity. The basicity of the amino group, however, introduces a critical pH-dependency to its aqueous solubility.[1] Stability, conversely, is a multifaceted parameter. The electron-rich nature of the aromatic system, coupled with the reactivity of the primary amine, presents potential vulnerabilities to oxidative, photolytic, and extreme pH conditions.[2][3] This guide will therefore dissect these attributes through a combination of theoretical grounding and practical, step-by-step experimental protocols.
I. Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from reaction kinetics in synthesis to bioavailability in vivo. The structure of this compound, with its relatively large, non-polar quinoline ring system, suggests that its intrinsic aqueous solubility is likely to be low.[1] However, the presence of a primary amine group, which can be protonated, allows for a significant modulation of solubility in acidic aqueous media.
Aqueous Solubility
The pH of the aqueous medium is the most critical factor governing the solubility of this compound. The primary amine at the 3-position will become protonated under acidic conditions to form the corresponding ammonium salt. This salt is an ionic species and, consequently, will exhibit significantly higher solubility in water than the neutral free base.[4]
Table 1: Predicted pH-Dependent Aqueous Solubility of this compound
| pH | Predicted Solubility Category | Rationale |
| 1-4 | Soluble | The amine is fully protonated, forming a highly polar ammonium salt which is readily solvated by water. |
| 5-7 | Sparingly Soluble | A significant portion of the compound will be in its neutral, free base form, which has limited aqueous solubility. The degree of solubility will depend on the pKa. |
| 8-11 | Insoluble | The compound exists almost entirely as the free base, with its large non-polar surface area dominating its interaction with water. |
Solubility in Organic Solvents
In non-aqueous environments, the principle of "like dissolves like" is paramount. Given its aromatic and somewhat polar nature, this compound is expected to be soluble in a range of common organic solvents.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | A highly polar aprotic solvent capable of disrupting intermolecular forces and solvating both the polar amine and the aromatic ring system. |
| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that is effective at dissolving a wide range of organic molecules.[5] |
| Methanol | 5.1 | Sparingly Soluble | A polar protic solvent that can hydrogen bond with the amine, but the large non-polar ring may limit high solubility.[5] |
| Acetonitrile | 5.8 | Sparingly Soluble | A polar aprotic solvent, but generally less effective at dissolving polar solids compared to DMSO or DMF.[5][6] |
| Dichloromethane (DCM) | 3.1 | Slightly Soluble | A non-polar solvent that may have some success due to dipole-dipole interactions, but is unlikely to be an excellent solvent. |
| Hexanes | 0.1 | Insoluble | A non-polar aliphatic solvent that will not effectively solvate the polar amine or the aromatic system.[6] |
Experimental Protocol for Solubility Determination
A robust and straightforward method for determining the thermodynamic solubility of this compound is the shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a different solvent (e.g., buffered aqueous solutions at various pH values, and the organic solvents listed in Table 2).
-
Ensure enough solid is present to achieve saturation, with undissolved solid remaining at the end of the experiment.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C and 37 °C) to facilitate equilibration.
-
Allow the solutions to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the dissolved concentration has reached its maximum.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particulates. This step is critical to avoid artificially high results.
-
-
Quantitative Analysis:
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of a pre-established HPLC calibration curve.
-
Analyze the diluted samples by a validated HPLC-UV method. A reverse-phase C18 column is typically a good starting point.[7]
-
Quantify the concentration of this compound in the original saturated solution by back-calculating from the dilution factor.
-
Caption: Workflow for Shake-Flask Solubility Determination.
II. Stability Profile and Degradation Pathways
Understanding the chemical stability of this compound is crucial for defining its shelf-life, appropriate storage conditions, and potential liabilities in a formulation.[8] Forced degradation studies are an indispensable tool for this purpose, where the compound is subjected to stress conditions more severe than those it would typically encounter to accelerate degradation.[2][9] This approach helps to identify likely degradation products and establish degradation pathways.[9][10]
Forced Degradation (Stress Testing)
Forced degradation studies should aim for a target degradation of 5-20% of the parent compound.[8][9] Degrading the substance too extensively can lead to secondary degradation products that may not be relevant under normal storage conditions.[10]
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80 °C) | The quinoline ring system is generally stable to hydrolysis. The primary amine may undergo reactions under harsh acidic conditions, but significant degradation is not typically expected via this route. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heated (e.g., 60-80 °C) | Similar to acid hydrolysis, the core structure is expected to be relatively stable.[11] Extreme conditions could potentially lead to nucleophilic substitution of the bromine atom, although this is unlikely. |
| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂), room temperature or slightly heated | This is a likely degradation pathway. The electron-rich aromatic amine can be oxidized to form N-oxides or other oxidative degradation products.[2] Radical reactions could also lead to hydroxylation of the aromatic rings.[2] |
| Thermal Degradation | Dry heat (e.g., 105 °C) for several days | The compound is expected to be thermally stable to a high temperature, but very high temperatures could lead to decomposition, potentially involving the loss of the amine or bromine substituents.[12] |
| Photostability | Exposure to a light source conforming to ICH Q1B guidelines (e.g., Xenon lamp)[13] | Aromatic systems, particularly those with heteroatoms and substituents, can be susceptible to photolytic degradation. This could involve radical mechanisms or rearrangements.[13] |
Analytical Approach for Stability Studies
A stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the API and simultaneously detect the formation of any degradation products.[10] Reverse-phase HPLC with UV or mass spectrometric detection is the gold standard.
Experimental Protocol for Forced Degradation:
-
Sample Preparation:
-
Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, mix the drug solution with the stressor (e.g., HCl, NaOH, H₂O₂) in a defined ratio.
-
Include a control sample (drug solution without the stressor) for each condition.
-
-
Stress Application:
-
Expose the samples to the conditions outlined in Table 3.
-
Monitor the degradation over time by withdrawing aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Quenching and Analysis:
-
At each time point, quench the reaction if necessary (e.g., neutralize acidic/basic samples).
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method. A gradient elution method is often required to separate the parent compound from its degradation products.
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent and any new peaks, which can help in identifying chromophorically similar degradation products.
-
LC-MS/MS is invaluable for the structural elucidation of unknown degradation products.[2]
-
Caption: Workflow for Forced Degradation Studies.
Predicted Degradation Pathways
Based on the chemistry of aromatic amines and quinoline derivatives, the most probable degradation pathway for this compound is oxidation. The primary amine is an electron-donating group, making the aromatic system susceptible to oxidative attack.
Caption: Predicted Oxidative Degradation Pathways.
III. Summary and Recommendations
This technical guide outlines the core principles and methodologies for evaluating the solubility and stability of this compound. While specific experimental data for this molecule is not widely published, a robust assessment can be built upon the well-established chemistry of quinolines and aromatic amines.
Key Recommendations for Researchers:
-
Prioritize pH-Solubility Profiling: The pH-dependent solubility is a critical parameter. A full profile from pH 1 to 10 should be established early in development.
-
Focus on Oxidative and Photolytic Stability: These are the most likely degradation pathways. Rigorous forced degradation studies under these conditions are essential.
-
Employ a Validated, Stability-Indicating HPLC Method: The ability to separate and quantify the parent compound and its degradation products is non-negotiable for accurate stability assessment. LC-MS/MS should be utilized for the structural characterization of any significant degradants.
-
Storage Conditions: Based on general principles, this compound should be stored protected from light and in a cool, dry place.[14]
By following the methodologies outlined in this guide, researchers and drug development professionals can build a comprehensive and scientifically sound understanding of the physicochemical properties of this compound, enabling its confident progression through the development pipeline.
References
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- Significance of Stability Studies on Degradation Product. Rajshree J. Patel College of Pharmacy and Research Institute.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Applied Pharmaceutics.
- Forced degradation study of amoxicillin drug substance and drug product and development of a stability-indicating method by HPLC-PDA. (2021, August 5). Scielo.
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis.
- The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.
- Application Notes and Protocols for 5-Bromoquinoline-8-thiol in Spectrophotometric Analysis. Benchchem.
- Bacterial degradation of monocyclic aromatic amines. PubMed Central.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed Central.
- Solubility of Organic Compounds. (2023, August 31). University of Toronto.
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- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications.
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- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
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- Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. (2020, March 3). ResearchGate.
- Absolute quantification of amine metabolites in human cerebrospinal fluid via MS1-centric isotopic N,N-dimethyl leucine (iDiLeu) labeling. (2025, January 24). PubMed.
- Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. (2022, October 4). Springer.
- 6-Amino-5-bromoquinoline; 5-Bromoquinolin-6-amine. Vibrant Pharma Inc..
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An In-depth Technical Guide to 5-Bromoquinolin-3-amine: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 5-Bromoquinolin-3-amine (CAS No. 1330754-37-4), a heterocyclic compound with significant potential in synthetic and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document details the molecule's core properties, outlines a patented synthetic route, and explores its prospective applications based on its structural features.
Core Molecular Profile
This compound is a substituted quinoline, a class of bicyclic aromatic heterocycles renowned for its prevalence in pharmaceuticals and bioactive compounds. The strategic placement of a bromine atom at the 5-position and an amine group at the 3-position furnishes the molecule with two distinct reactive centers, making it a valuable intermediate for the synthesis of more complex molecular architectures.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is compiled from chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 1330754-37-4 | [1][2] |
| Molecular Formula | C₉H₇BrN₂ | [2] |
| Molecular Weight | 223.07 g/mol | [2] |
| Appearance | White Powder | [3] |
| Purity | ≥95% (typical commercial grade) | [3][4] |
| Storage | Keep in a dark place, sealed in dry conditions, 2-8°C | [2] |
Synthesis of this compound
While detailed peer-reviewed experimental protocols for the synthesis of this compound are not widely available in the public domain, a synthetic route is described in patent literature. The primary approach involves the direct bromination of 3-aminoquinoline.
Patented Synthetic Workflow: Bromination of 3-Aminoquinoline
A disclosed method for preparing this compound involves the direct electrophilic bromination of 3-aminoquinoline. This process is outlined in Chinese patent CN102924531A, which describes its use as a precursor for a subsequent carbonylation reaction.[5]
Reaction Principle: The synthesis leverages the activating effect of the amino group on the quinoline ring, which directs the electrophilic bromine to specific positions. The reaction conditions are controlled to favor the formation of the 5-bromo isomer.
Experimental Protocol (Derived from Patent CN102924531A) [5]
-
Reaction Setup: To a suitable reaction vessel, add 3-aminoquinoline (15.0 g, 0.104 mol) and glacial acetic acid (150 mL). Stir the mixture until the 3-aminoquinoline is fully dissolved.
-
Bromination: Cool the solution in an ice bath. Slowly add liquid bromine (18.4 g, 0.115 mol) dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to proceed. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into an ice-water solution. Neutralize the solution by adding a saturated sodium carbonate solution until a significant amount of solid precipitates.
-
Purification: Collect the precipitate by filtration and wash it with water. Purify the crude product via recrystallization or silica gel column chromatography to yield this compound. The patent reports a yield of 42% for this step.
The following diagram illustrates the logical flow of this synthetic procedure.
Caption: Synthetic workflow for this compound.
Analytical Characterization (Theoretical)
Comprehensive, publicly available spectral data (NMR, MS) for this compound is currently limited. However, based on its structure, we can predict the expected outcomes from standard analytical techniques, which are crucial for structure verification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approximately 7.0-9.0 ppm). The protons on the pyridine ring (at positions 2 and 4) would likely be the most deshielded. The protons on the benzene portion of the ring system would also appear in this region, with their coupling patterns providing information about their relative positions. The protons of the amine group would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should exhibit nine distinct signals for the nine carbon atoms in the molecule. The carbon atom attached to the bromine (C-5) would be influenced by the halogen's electronegativity and heavy atom effect. The carbon atoms in the pyridine ring would generally be at a lower field (more deshielded) compared to those in the benzene ring, due to the influence of the ring nitrogen.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound.
-
Expected Data: The mass spectrum should display a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁵⁰·⁷% ⁷⁹Br and ⁴⁹·³% ⁸¹Br), this molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and [M+2]⁺). This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. For this compound, these peaks would be expected at m/z 222 and 224.
The logical workflow for structural elucidation is depicted below.
Caption: Logical flow for structural elucidation.
Applications in Research and Drug Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials, antibacterials, and kinase inhibitors. The bromo- and amino-substituents on the this compound ring serve as versatile synthetic handles.
-
Synthetic Intermediate: The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.
-
Drug Discovery Scaffold: The amino group at the 3-position can be readily acylated, alkylated, or used in the construction of larger, more complex heterocyclic systems.
While specific biological activities for this compound have not been extensively reported in peer-reviewed literature, its isomeric relatives are known to be key intermediates in the development of therapeutic agents. For instance, various substituted aminoquinolines are explored as kinase inhibitors for oncology applications. It is therefore projected that this compound holds significant potential as a building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.
Conclusion
This compound is a valuable heterocyclic intermediate with significant potential for applications in organic synthesis and medicinal chemistry. While the publicly available data on its synthesis and characterization is currently limited, the information presented in this guide provides a foundational understanding of its properties and a viable synthetic route. As research into novel quinoline-based therapeutics continues, the utility of versatile building blocks like this compound is expected to grow, making it a compound of interest for further scientific exploration.
References
- CN102924531A (2013). Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester. Google Patents.
- ENAO Chemical Co, Limited. (n.d.). This compound CAS NO.1330754-37-4.
- Shijiazhuang Sdyano Fine Chemical Co., Ltd. (n.d.). This compound CAS NO.1330754-37-4.
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Navigating the Unseen: A Technical Guide to the Safe Handling of 5-Bromoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel heterocyclic compounds are the bedrock of innovation. Among these, substituted quinolines represent a privileged scaffold, with 5-Bromoquinolin-3-amine emerging as a compound of significant interest. However, its potential is intrinsically linked to its safe and responsible handling. This guide, departing from rigid templates, offers a deep, scientifically-grounded exploration of the safety and handling precautions for this compound, drawing upon established principles of laboratory safety and data from closely related structural analogs.
The Compound Profile: Understanding the Inherent Risks
While specific toxicological data for this compound is not extensively published, a robust safety profile can be constructed by examining its structural motifs and the known hazards of analogous compounds. The presence of a bromo-substituted quinoline core and an amine functional group dictates its reactivity and potential physiological effects.
Based on aggregated GHS information for structurally similar compounds, this compound should be regarded as a hazardous substance.[1] The primary hazards identified are:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
It is crucial to note that some related bromo-amino quinoline derivatives are suspected of causing genetic defects, and therefore, a cautious approach assuming potential mutagenicity is warranted.[3]
Table 1: GHS Hazard Classification for Analogous Bromoquinoline Amines
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[2] |
The Pillars of Protection: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is non-negotiable.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure at the source. For a powdered solid like this compound, the principal risk is the inhalation of airborne particles.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[4][5] This ensures that any dust or vapors are effectively captured and exhausted.
-
Ventilation: The laboratory should be well-ventilated to ensure a sufficient number of air changes per hour, further reducing the concentration of any fugitive emissions.[3][6]
Personal Protective Equipment (PPE): The Essential Barrier
PPE provides a critical barrier between the researcher and the chemical. The selection of PPE should be based on a thorough risk assessment of the planned procedures.
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory.[3] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[3] It is imperative to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[2][5]
-
Protective Clothing: A laboratory coat or long-sleeved clothing is required to protect the skin.[6] For larger quantities or procedures with a significant risk of spillage, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection: Under normal handling conditions within a chemical fume hood, respiratory protection is not typically required.[6] However, if engineering controls are not sufficient or in the event of a large spill, a NIOSH-approved respirator with an appropriate particulate filter should be used.[7]
The Protocol of Prudence: Step-by-Step Handling and Storage
Adherence to standardized protocols is the cornerstone of laboratory safety. The following workflows are designed to minimize risk during common laboratory procedures involving this compound.
Weighing and Transferring the Solid Compound
Caption: Workflow for weighing and transferring solid this compound.
Storage and Incompatibility
Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] Some suppliers recommend refrigeration (2-8°C) and storage under an inert atmosphere.[2] The storage area should be clearly labeled.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[4][8]
Responding to the Unexpected: Emergency Procedures
In the event of an exposure or spill, a swift and informed response is critical. All laboratory personnel should be familiar with the location and use of emergency equipment.
Exposure Response
Caption: First aid measures for exposure to this compound.
Spill and Leak Management
-
Personal Precautions: Evacuate personnel from the immediate area. Ensure adequate ventilation. Wear appropriate PPE, including respiratory protection if necessary. Avoid breathing dust.[2][7]
-
Containment and Cleanup: For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6] Do not let the product enter drains.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. The compound should not be released into the environment.[3][6]
The Final Step: Responsible Disposal
All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, sealed containers for solid and liquid waste.
-
Disposal Method: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][6] Do not dispose of down the drain.
Conclusion
This compound is a valuable tool in the arsenal of the research scientist. By understanding its potential hazards and adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and safely unlock its potential in the pursuit of new scientific frontiers. The principles of expertise, experience, and trustworthiness demand a proactive and informed approach to chemical safety, ensuring the well-being of all laboratory personnel and the integrity of the research.
References
- PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
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reactivity of the C-Br bond in 5-Bromoquinolin-3-amine
An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 5-Bromoquinolin-3-amine
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This compound represents a particularly valuable building block, offering a strategic handle for molecular elaboration through its reactive carbon-bromine bond. The presence of the C-3 amino group significantly modulates the electronic properties of the quinoline system, influencing the reactivity of the C-5 bromide. This guide provides a comprehensive examination of the C-Br bond's reactivity in this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic principles, provide field-tested experimental protocols, and discuss the strategic considerations essential for researchers, chemists, and drug development professionals aiming to leverage this versatile intermediate.
Introduction: The Strategic Importance of this compound
Quinoline derivatives are classified as "privileged structures" in drug discovery, owing to their consistent appearance in molecules with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The functionalization of the quinoline core is a key strategy for developing novel chemical entities with enhanced potency and optimized pharmacological profiles.
This compound emerges as a critical intermediate for several reasons:
-
The C-5 Bromine: It serves as a highly reliable reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[2][3]
-
The C-3 Amine: This group not only influences the electronic landscape of the molecule but also provides a vector for further derivatization or can be a critical pharmacophore in the final drug candidate. The electron-donating nature of the amine group can facilitate the oxidative addition step in many catalytic cycles, a crucial factor in determining reaction efficiency.[4]
This guide will focus on the three most impactful transformations of the C-Br bond in this molecule: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have transformed modern organic synthesis, allowing for the construction of complex molecules under mild and functional-group-tolerant conditions.[3][5] The general mechanism for these reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][6]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[6][7] This reaction is fundamental in pharmaceutical development, where the arylamine motif is ubiquitous.
Causality Behind Experimental Choices: A primary concern when performing a Buchwald-Hartwig reaction on this compound is the presence of the nucleophilic C-3 amino group. This group can potentially compete with the desired coupling partner, leading to side products or catalyst inhibition. To ensure a clean and predictable reaction, protection of the C-3 amine, typically as an acetamide, is a prudent and often necessary strategy. This temporarily masks its nucleophilicity, directing the reaction exclusively to the C-5 position. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical; these ligands promote the challenging reductive elimination step from the palladium center, which is often rate-limiting.[8]
Diagram: The Buchwald-Hartwig Amination Catalytic Cycle
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electronic and steric effects of substituents on the quinoline ring
An In-depth Technical Guide to the Electronic and Steric Effects of Substituents on the Quinoline Ring
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged structure" due to the wide array of pharmacological and physicochemical properties exhibited by its derivatives.[1][2] The strategic functionalization of the quinoline ring is a critical exercise in molecular design, enabling the fine-tuning of a molecule's properties for a specific application. This guide provides a deep, mechanistically-grounded exploration of how electronic and steric effects of substituents dictate the reactivity, basicity, and biological activity of the quinoline core. We will delve into the quantitative frameworks used to describe these effects, outline key experimental and computational protocols for their evaluation, and discuss their profound implications for drug development and scientific research.
The Quinoline Core: An Electronic Landscape
Quinoline is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyridine ring.[3] The presence of the nitrogen atom introduces a significant perturbation in the electron distribution compared to its carbocyclic analogue, naphthalene. The nitrogen atom is more electronegative than carbon, exerting an inductive electron-withdrawing effect (-I) across the entire ring system. Furthermore, the nitrogen lone pair resides in an sp² hybrid orbital in the plane of the ring and does not participate in aromaticity, making it available for protonation and coordination. This inherent electronic landscape makes quinoline a weak base (pKa of quinoline's conjugate acid is ~4.9) and influences its reactivity towards electrophiles and nucleophiles.[4]
The reactivity of the quinoline ring is position-dependent. The pyridine ring is generally electron-deficient and deactivated towards electrophilic aromatic substitution, while the benzene ring (carbocyclic portion) is more akin to a substituted benzene. Conversely, the electron-deficient pyridine ring is more susceptible to nucleophilic attack, particularly at the C2 and C4 positions.
Quantifying Electronic Effects: The Hammett Equation
The Hammett equation is a powerful tool in physical organic chemistry that provides a quantitative measure of the electronic effect of a substituent. [5]It relates the equilibrium constants (K) or reaction rates (k) of a series of substituted aromatic compounds to a reference compound (where the substituent is hydrogen). [6] The equation is given by: log(K/K₀) = σρ or log(k/k₀) = σρ
-
σ (Sigma): The substituent constant, which depends only on the nature and position (meta or para) of the substituent. It is a measure of the electronic effect of that substituent.
-
σ > 0: The substituent is electron-withdrawing (e.g., -NO₂, -CN).
-
σ < 0: The substituent is electron-donating (e.g., -OCH₃, -NH₂).
-
-
ρ (Rho): The reaction constant, which depends on the nature of the reaction. It measures the sensitivity of the reaction to substituent effects.
-
ρ > 0: The reaction is favored by EWGs. A negative charge is built up in the transition state (e.g., ionization of benzoic acids).
-
ρ < 0: The reaction is favored by EDGs. A positive charge is built up in the transition state.
-
Studies on substituted quinolines have shown that the pKa values of their conjugate acids often exhibit a linear relationship with the Hammett parameter σ. [7][8]Strongly electron-withdrawing substituents, especially at the 2- and 4-positions, decrease the electron density on the ring nitrogen, making it less basic (lower pKa). [4]Conversely, strongly electron-donating substituents increase the basicity (higher pKa). [4] Table 1: Hammett Substituent Constants (σ) for Common Groups
| Substituent | σ_meta | σ_para | Electronic Effect |
|---|---|---|---|
| -NH₂ | -0.16 | -0.66 | Strong EDG |
| -OCH₃ | +0.12 | -0.27 | EDG (Resonance) |
| -CH₃ | -0.07 | -0.17 | Weak EDG |
| -H | 0.00 | 0.00 | Reference |
| -Cl | +0.37 | +0.23 | EWG (Inductive) |
| -Br | +0.39 | +0.23 | EWG (Inductive) |
| -CN | +0.56 | +0.66 | Strong EWG |
| -NO₂ | +0.71 | +0.78 | Strong EWG |
Data sourced from principles of physical organic chemistry.
The Role of Steric Effects
Steric effects arise from the spatial arrangement of atoms. In substituted quinolines, the size and position of a substituent can profoundly influence reactivity and molecular conformation.
Steric Hindrance
Bulky substituents can physically block the approach of a reagent to a reactive site, a phenomenon known as steric hindrance. [9]This is particularly significant for reactions at positions adjacent to the substituent.
-
C2/C8 Positions: A bulky group at the C2 position can hinder nucleophilic substitution at that site. Similarly, a substituent at the C8 position can sterically shield the peri-position C7 and the nitrogen atom at position 1. The inherent steric hindrance and electronic inaccessibility of the C8 position present unique challenges for functionalization. [10]* Planarity and Conjugation: Large substituents, particularly at the C2 or C8 positions, can twist the quinoline ring system, disrupting π-conjugation. This can have significant consequences for the molecule's electronic properties, including its absorption spectrum and biological activity.
A classic example of steric hindrance is observed in the formation of metal complexes. While 8-hydroxyquinoline ("oxine") is a superb chelating agent for many metals, introducing a bulky substituent at the C2 position, such as a methyl or phenyl group, prevents it from forming an insoluble complex with the Al³⁺ ion. [11]This is because three large substituted quinoline molecules cannot physically coordinate around the small aluminum ion. [11]
Conformational Effects
Substituents can lock the molecule into specific conformations, which is a critical factor in drug design. A flexible side chain on a quinoline ring might adopt numerous conformations in solution, but only one might be suitable for binding to a biological target. Introducing steric bulk can restrict this conformational freedom, pre-organizing the molecule for optimal interaction and increasing binding affinity—an entropically favorable strategy.
Interplay and Implications in Drug Discovery
In medicinal chemistry, the goal is often to balance electronic and steric factors to achieve a desired pharmacological profile. The functionalization of the quinoline moiety allows for the modulation of properties like lipophilicity, basicity, and molecular shape, which are all critical for a drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. [12]
-
Modulating pKa for Cellular Uptake: The antimalarial activity of drugs like chloroquine is linked to their ability to accumulate in the acidic food vacuole of the parasite through pH trapping. [4]This accumulation depends on the pKa of the quinoline nitrogen and any side-chain nitrogens. [4][13]Scientists can introduce EWGs or EDGs to tune the pKa to the optimal range for this mechanism.
-
Structure-Activity Relationships (SAR): SAR studies systematically explore how different substituents at various positions affect biological activity. For instance, in a series of anticancer quinoline derivatives, it was found that bulky substituents at position-7 enhanced antiproliferative activity. [12]In another study on antimalarial hybrids, an electron-donating -OCH₃ group at the C2 position enhanced activity, while an electron-withdrawing -Cl group at the same position led to a loss of activity. [14]* Improving Selectivity: Steric hindrance can be exploited to improve the selectivity of a drug. If a drug binds to multiple related receptors, introducing a bulky group at a specific position might prevent it from binding to all but the desired target, which has a larger binding pocket. This reduces off-target effects and improves the safety profile of the drug. For example, some 2-arylquinoline derivatives have shown selective cytotoxicity against certain cancer cell lines. [15]
Methodologies for Characterization
Evaluating the electronic and steric effects of substituents requires a combination of experimental and computational techniques.
Experimental Protocols
Protocol 1: Determination of pKa via UV-Visible Spectrophotometry
This protocol leverages the fact that the protonated and neutral forms of a quinoline derivative have different UV-Vis absorption spectra.
-
Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning a range from ~2 units below to ~2 units above the expected pKa of the quinoline derivative.
-
Stock Solution: Prepare a concentrated stock solution of the quinoline derivative in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: For each pH buffer, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer in a quartz cuvette. Ensure the final concentration is low enough to be within the linear range of the spectrophotometer.
-
Spectral Acquisition: Record the full UV-Vis absorption spectrum (e.g., 200-500 nm) for each sample at each pH.
-
Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and fully neutral species is maximal. Plot the absorbance at this wavelength against the pH of the solution.
-
pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the sigmoid curve corresponds to the pKa.
Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the structure of substituted quinolines and probing electronic effects. [16]Chemical shifts are highly sensitive to the electron density around a nucleus.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified quinoline derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. [17]Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Electron-withdrawing groups will generally shift the signals of nearby protons downfield (to higher ppm), while electron-donating groups will shift them upfield (to lower ppm). [16]3. ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. The chemical shifts of the carbon atoms provide direct insight into the electronic environment of the quinoline core.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, especially in complex substitution patterns, acquire two-dimensional NMR spectra. A ¹H-¹H COSY experiment will reveal proton-proton coupling networks, aiding in the assignment of adjacent protons. [17] Table 2: Comparative ¹H NMR Data (Quinoline vs. 2-Chloroquinoline)
Proton Quinoline Chemical Shift (δ, ppm) 2-Chloroquinoline Chemical Shift (δ, ppm) Shift Δ (ppm) H-3 7.41 (dd) 7.35 (d) -0.06 H-4 8.12 (dd) 8.03 (d) -0.09 H-5 7.75 (d) 7.80 (d) +0.05 H-6 7.52 (ddd) 7.60 (ddd) +0.08 H-7 7.65 (ddd) 7.75 (ddd) +0.10 H-8 8.08 (d) 8.15 (d) +0.07 Note: Data for samples in CDCl₃. The electron-withdrawing chloro group at C2 significantly impacts the electronic environment of the entire ring system, as reflected in the chemical shifts.[16]
Computational Chemistry Workflow
Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the electronic structure of molecules. [18][19]
Protocol 3: DFT Calculation of Electronic Properties
-
Structure Building: Build the 3D structure of the substituted quinoline using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT method and basis set (e.g., B3LYP functional with a 6-31G(d) basis set is a common starting point). [18]This finds the lowest energy conformation of the molecule.
-
Frequency Analysis: Run a frequency calculation on the optimized geometry to ensure it is a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive key electronic properties:
-
Molecular Electrostatic Potential (MEP): Visualize the MEP surface. Red, electron-rich regions indicate sites susceptible to electrophilic attack, while blue, electron-poor regions indicate sites for nucleophilic attack. The region around the quinoline nitrogen will be strongly negative (red), confirming its basicity.
-
Frontier Molecular Orbitals (HOMO/LUMO): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. [19] * Atomic Charges: Calculate atomic charges (e.g., Mulliken or Natural Bond Orbital analysis) to quantify the electron distribution and the effect of the substituent on each atom in the ring. [19]
-
Conclusion
The are not merely academic concepts; they are the fundamental principles that guide modern drug discovery and materials science. By understanding how to modulate the electron density and three-dimensional shape of the quinoline scaffold, researchers can rationally design molecules with tailored properties. The interplay between inductive and resonance effects, quantified by frameworks like the Hammett equation, combined with the spatial constraints imposed by steric bulk, provides a powerful toolkit for innovation. The continued development of sophisticated synthetic methods and the increasing accuracy of computational chemistry promise to further refine our ability to harness these effects, paving the way for the next generation of quinoline-based therapeutics and advanced materials. [20][21]
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A Technical Guide to the Development of 5-Bromoquinolin-3-amine as a Novel Scaffold for Pan-HER Inhibition
Executive Summary
The Human Epidermal Growth Factor Receptor (HER) family of receptor tyrosine kinases represents a cornerstone of modern oncology targets. However, the efficacy of single-receptor inhibitors is often compromised by resistance mechanisms, frequently involving signaling redundancy and crosstalk among HER family members. This has propelled the development of pan-HER inhibitors, which can simultaneously block multiple receptors, offering a more durable and comprehensive therapeutic response.[1][2] This guide introduces 5-Bromoquinolin-3-amine as a promising, yet underexplored, core scaffold for the rational design of next-generation pan-HER inhibitors. The quinoline core is a privileged structure in medicinal chemistry, known for its role in numerous approved kinase inhibitors.[3][4] We will outline a complete, field-proven research and development workflow, from in silico design and chemical synthesis to rigorous in vitro evaluation, establishing a robust framework for investigating the potential of this novel chemical entity.
The Scientific Imperative for Pan-HER Inhibition
The HER Family Signaling Network
The HER family consists of four receptor tyrosine kinases: EGFR (HER1), HER2, HER3, and HER4.[5] These receptors regulate critical cellular processes, including proliferation, survival, and migration.[6][7] Ligand binding induces the formation of homodimers or heterodimers, leading to the activation of the intracellular kinase domain and subsequent transphosphorylation of tyrosine residues.[8][9] This initiates a cascade of downstream signaling, primarily through the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways, which are fundamental drivers of tumorigenesis.[6][10]
Deregulation of HER signaling, via gene amplification, overexpression, or mutation, is a well-established oncogenic driver in a multitude of cancers, including breast, lung, and gastric cancers.[7][11] The HER2/HER3 heterodimer is a particularly potent signaling unit, with HER3 acting as a crucial activator of the PI3K/Akt pathway.[7][8]
Phase 1: In Silico Design and Virtual Screening
The initial phase involves using computational tools to predict the binding affinity of the core scaffold and to guide the design of a focused library of derivatives.
Workflow: Molecular Docking
-
Protein Preparation: Obtain crystal structures of the kinase domains of EGFR (PDB: 1M17), HER2 (PDB: 3RCD), and HER4 from the Protein Data Bank. Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D conformation of this compound and a virtual library of derivatives with modifications at the 3-amino and 5-bromo positions.
-
Docking Simulation: Use software such as AutoDock Vina or Glide to dock the ligands into the ATP-binding site of each receptor.
-
Analysis: Analyze the resulting poses and scoring functions to predict binding affinity and identify key interactions (e.g., hydrogen bonds with the hinge region). This analysis will prioritize the synthesis of compounds predicted to have the highest pan-HER activity. [12]
Phase 2: Chemical Synthesis and Library Generation
The insights from Phase 1 will guide the chemical synthesis of a focused library of compounds. The versatility of the this compound scaffold allows for diverse modifications.
Protocol: Suzuki Cross-Coupling at the C-5 Position
This protocol describes a standard method to introduce aryl or heteroaryl groups at the 5-position, a common strategy for exploring the solvent-front region of the kinase active site.
-
Reaction Setup: To an oven-dried microwave vial, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base such as K₂CO₃ (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-quinolin-3-amine derivative.
Phase 3: In Vitro Biological Evaluation
Synthesized compounds are subjected to a cascade of in vitro assays to determine their inhibitory activity and mechanism of action.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay directly measures the inhibition of recombinant HER kinase activity. [13]
-
Reagents: Recombinant human EGFR, HER2, and HER4 kinases; kinase assay buffer; ATP; appropriate peptide substrate; test compounds (serially diluted in DMSO).
-
Procedure: a. In a 96-well plate, add the recombinant HER kinase and substrate to the kinase assay buffer. b. Add the test compound across a range of concentrations (e.g., 1 nM to 10 µM). c. Initiate the kinase reaction by adding ATP (at a concentration near the Km for each enzyme). d. Incubate at 30°C for 60 minutes. e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. Luminescence is proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This cell-based assay measures the effect of the compounds on the viability of HER-dependent cancer cells. [14]
-
Cell Lines: Use a panel of cancer cell lines with known HER status (e.g., BT-474 or SK-BR-3 for HER2 amplification; NCI-H1975 for EGFR L858R/T790M mutation).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for 72 hours. c. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation. d. Solubilize the formazan crystals with DMSO or a solubilization buffer. e. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Protocol 3: Western Blot Analysis of Downstream Signaling
This assay confirms on-target activity within the cell by measuring the phosphorylation status of HER receptors and key downstream effectors. [13][14]
-
Cell Culture and Treatment: Seed a HER-dependent cell line (e.g., BT-474) in 6-well plates. Treat with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x GI₅₀) for 2-6 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Immunoblotting: a. Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Incubate the membrane overnight at 4°C with primary antibodies specific for p-EGFR, p-HER2, p-Akt, p-MAPK, and their total protein counterparts, as well as a loading control (e.g., β-actin). d. Wash and incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Qualitatively or quantitatively assess the reduction in phosphorylation of target proteins relative to total protein levels.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
The data generated from the in vitro assays must be systematically organized to derive meaningful SAR. The following table presents a hypothetical dataset for a small, focused library of derivatives.
| Compound ID | R¹ (at C-5) | R² (at N-3) | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | BT-474 GI₅₀ (nM) |
| SQ-001 | -Br | -H | >10,000 | >10,000 | >10,000 |
| SQ-002 | -Br | -CO-Ph | 850 | 1200 | 2500 |
| SQ-003 | -Ph | -H | 1500 | 2100 | 4500 |
| SQ-004 | -Ph | -CO-Ph | 45 | 60 | 110 |
| SQ-005 | 3-methoxy-Ph | -CO-Ph | 15 | 22 | 45 |
| SQ-006 | 3-methoxy-Ph | -CO-CH=CH₂ | 2 | 5 | 12 |
Interpretation of Hypothetical SAR:
-
The unsubstituted core scaffold (SQ-001 ) is inactive, highlighting the necessity of derivatization.
-
Adding substituents at either the C-5 or N-3 position alone provides modest activity (SQ-002 , SQ-003 ).
-
Combining substitutions at both positions leads to a synergistic increase in potency (SQ-004 ), suggesting both regions of the molecule are critical for productive binding.
-
Substitution on the C-5 phenyl ring with an electron-donating methoxy group enhances potency (SQ-005 ), suggesting a favorable interaction in a specific pocket of the active site.
-
Introduction of a Michael acceptor (acrylamide) at the N-3 position (SQ-006 ) results in a dramatic increase in potency, consistent with the formation of an irreversible covalent bond with a key cysteine residue in the ATP pocket, a hallmark of many potent pan-HER inhibitors. [2]
Conclusion and Future Directions
This guide presents a comprehensive and scientifically grounded framework for the exploration of this compound as a novel scaffold for pan-HER inhibitor development. The proposed workflow, integrating in silico design, versatile chemical synthesis, and a cascade of robust in vitro assays, provides a clear path from initial concept to lead identification. The strategic positioning of the amino and bromo functionalities offers extensive opportunities for SAR-driven optimization to achieve high potency, desirable selectivity, and drug-like properties. Future work would focus on expanding the synthesized library based on initial SAR, evaluating lead compounds for off-target kinase activity, assessing their pharmacokinetic profiles, and ultimately testing their efficacy in in vivo xenograft models of human cancer.
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- Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert opinion on drug discovery, 12(8), 845-858. [Link]
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Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoquinolin-3-amine
Introduction: Unlocking the Potential of Diaminoquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities. The strategic introduction of amino groups onto the quinoline ring system can profoundly influence the pharmacological profile of these molecules, making diaminoquinolines highly sought-after building blocks in drug discovery and development. This document provides a comprehensive guide for the synthesis of quinoline-3,5-diamine derivatives from 5-bromoquinolin-3-amine via a palladium-catalyzed Buchwald-Hartwig amination.
The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering significant advantages over traditional methods, such as nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1] This protocol addresses the specific challenges associated with the amination of this compound, namely the presence of a potentially interfering free amino group at the 3-position. To circumvent this, a robust protocol involving the protection of the C3-amino group, followed by the Buchwald-Hartwig coupling at the C5-position, and subsequent deprotection is detailed.
These application notes are designed for researchers, scientists, and drug development professionals, providing not only step-by-step experimental procedures but also the scientific rationale behind the choice of reagents and conditions.
Strategic Overview: A Three-Stage Approach
The successful synthesis of the target quinoline-3,5-diamine derivatives is achieved through a carefully planned three-stage process. This strategy is designed to ensure high selectivity and yield by mitigating potential side reactions.
Caption: A three-stage workflow for the synthesis of quinoline-3,5-diamine derivatives.
Part 1: Protection of the C3-Amino Group
To prevent unwanted side reactions at the nucleophilic C3-amino group during the subsequent palladium-catalyzed coupling, a protection strategy is employed. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Buchwald-Hartwig reaction and its facile removal under acidic conditions.[2][3]
Protocol 1: N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Addition of Base and Boc Anhydride: To the solution, add triethylamine (1.2 eq) or DIPEA (1.2 eq), followed by the portion-wise addition of di-tert-butyl dicarbonate (1.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction with the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-Boc protected this compound.
| Reagent/Parameter | Recommendation | Rationale |
| Protecting Group | tert-Butyloxycarbonyl (Boc) | Stable to basic conditions of the subsequent coupling reaction and readily cleaved under acidic conditions.[2][3] |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Commercially available, efficient, and generally provides high yields for Boc protection.[4][5] |
| Base | Triethylamine (TEA) or DIPEA | Acts as a scavenger for the acid generated during the reaction, driving the equilibrium towards product formation. |
| Solvent | Tetrahydrofuran (THF) | Aprotic solvent that effectively dissolves both the starting material and reagents. |
| Purification | Silica Gel Chromatography | Effective for removing excess reagents and byproducts to ensure the purity of the intermediate for the next step. |
Part 2: Buchwald-Hartwig Amination of the Boc-Protected Substrate
With the C3-amino group protected, the C5-bromo position is now primed for the palladium-catalyzed C-N bond formation. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and conversions. For heteroaromatic bromides, particularly those with nitrogen atoms that can coordinate to the palladium center, specific ligand systems have been developed to promote efficient catalysis.
Catalytic Cycle of the Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[1][6]
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
N-Boc protected this compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, JohnPhos)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or microwave vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the N-Boc protected this compound (1.0 eq), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (1.2-2.0 eq) and the amine (1.1-1.5 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. The reaction can also be performed under microwave irradiation for accelerated reaction times.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected quinoline-3,5-diamine derivative.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective palladium sources for generating the active Pd(0) catalyst in situ. |
| Ligand | XPhos, RuPhos, or JohnPhos | Bulky, electron-rich phosphine ligands are generally effective for the amination of heteroaromatic halides, promoting both oxidative addition and reductive elimination steps. |
| Base | NaOtBu (strong base) or K₂CO₃/Cs₂CO₃ (milder bases) | The choice of base depends on the amine and substrate. Stronger bases are often required, but milder bases can be used to improve functional group tolerance.[7] |
| Solvent | Toluene or Dioxane | Aprotic solvents that are commonly used and effective for Buchwald-Hartwig aminations. |
| Temperature | 80-120 °C or Microwave | Higher temperatures are often necessary to drive the reaction to completion. Microwave irradiation can significantly reduce reaction times. |
Part 3: Deprotection to Yield the Final Product
The final step in the synthesis is the removal of the Boc protecting group to unveil the desired quinoline-3,5-diamine derivative. This is typically achieved under acidic conditions. Care must be taken to avoid potential side reactions, such as alkylation of the product by the tert-butyl cation generated during deprotection.
Protocol 3: N-Boc Deprotection
Materials:
-
Boc-protected quinoline-3,5-diamine derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the Boc-protected quinoline-3,5-diamine derivative in a suitable solvent such as dichloromethane.
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane or methanol.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup:
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: The final quinoline-3,5-diamine product is often highly polar. Purification can be achieved by:
-
Normal Phase Chromatography on Alumina: Using a gradient of methanol in dichloromethane. Basic or neutral alumina is recommended for the purification of amines.[8][9][10][11]
-
Reversed-Phase Chromatography: Using a gradient of acetonitrile in water with a small amount of an additive like formic acid or triethylamine to improve peak shape.[12][13][14][15][16]
-
| Parameter | Recommendation | Rationale |
| Deprotection Reagent | Trifluoroacetic acid (TFA) or HCl | Strong acids that effectively cleave the acid-labile Boc group at room temperature.[4][5][17] |
| Scavengers (Optional) | Anisole or Thiophenol | Can be added to trap the tert-butyl cation and prevent potential side reactions, particularly with electron-rich products.[17] |
| Purification Method | Alumina or Reversed-Phase Chromatography | The polar nature of the diamino product often necessitates the use of alternative stationary phases to silica gel for effective purification.[8][9][10][11] |
Troubleshooting and Key Considerations
-
Low Yield in Buchwald-Hartwig Step: If the amination reaction shows low conversion, consider screening different ligands, bases, and reaction temperatures. The use of a pre-catalyst system may also improve yields.
-
Side Reactions during Deprotection: If tert-butylation of the product is observed, the addition of a scavenger is recommended. Alternatively, thermal deprotection can be explored as a milder, acid-free method.[18]
-
Purification Challenges: The high polarity of the final product can make purification difficult. If streaking is observed on TLC, consider using alumina plates for method development. For column chromatography, a gradient elution with a polar solvent system is crucial.
Conclusion
The protocols outlined in these application notes provide a robust and reliable pathway for the synthesis of valuable quinoline-3,5-diamine derivatives. By employing a strategic protection-coupling-deprotection sequence, the challenges associated with the bifunctional nature of the starting material can be effectively overcome. The detailed experimental procedures and the rationale behind the choice of reagents and conditions are intended to empower researchers to successfully implement and adapt these methods for the synthesis of novel compounds with potential applications in drug discovery and materials science.
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- 18. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromoquinolin-3-amine
Introduction: The Strategic Value of 5-Bromoquinolin-3-amine in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Functionalization of the quinoline ring system is a critical strategy for modulating these properties and discovering new drug candidates.[3] this compound is a particularly valuable building block, offering two distinct points for chemical modification: a nucleophilic amino group at the 3-position and an electrophilic C-Br bond at the 5-position, which is primed for palladium-catalyzed cross-coupling.
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, providing mild and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds with high functional group tolerance.[4][5] For drug development professionals, these reactions offer a powerful toolkit for rapidly generating diverse libraries of quinoline derivatives for structure-activity relationship (SAR) studies.[6]
This guide provides an in-depth analysis and field-proven protocols for the four most pivotal palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The protocols are designed to serve as robust starting points for researchers, with a core focus on the causality behind experimental choices to empower effective troubleshooting and optimization.
General Experimental Workflow
A standardized workflow is essential for ensuring reproducibility and safety in palladium-catalyzed reactions. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation of the Pd(0) catalyst and sensitive reagents.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Data Presentation: Recommended Starting Conditions
The following conditions are adapted from protocols for structurally similar aminobromopyridines and serve as an excellent starting point for this compound. [7][8]
| Parameter | Condition | Rationale |
|---|---|---|
| Substrate | This compound | 1.0 eq |
| Coupling Partner | Arylboronic Acid | 1.2 - 1.5 eq |
| Catalyst | Pd(PPh₃)₄ | 5 mol% |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 eq |
| Solvent | 1,4-Dioxane / H₂O | 4:1 (v/v) |
| Temperature | 80 - 100 °C | Balances reaction rate and stability. |
| Time | 12 - 24 h | Monitor by TLC/LC-MS for completion. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Seal the tube with a rubber septum, then evacuate and backfill with argon three times.
-
Add 1,4-dioxane and degassed water (4:1 ratio, to achieve a substrate concentration of ~0.1 M) via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C in a pre-heated oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 5-arylquinolin-3-amine. [8]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling aryl halides with amines. [9]This reaction is synthetically powerful for modifying the 5-position of our substrate with a diverse range of primary or secondary amines, which is a common strategy in medicinal chemistry to modulate solubility and target engagement. [10]
Scientific Rationale and Key Considerations
-
The Catalytic Cycle: The mechanism is analogous to other cross-couplings but involves the coordination of the amine and a crucial deprotonation step by a strong base to form a palladium-amido complex. [11]This complex then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. [12]* Ligand is Critical: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, Johnphos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential. [13]These ligands promote the reductive elimination step, which can be challenging, and prevent the formation of inactive palladium dimers. [9]* Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) is required. [12]The base must be strong enough to deprotonate the amine once it coordinates to the palladium center but should not act as a competing nucleophile.
-
Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard to prevent quenching of the strong base and interference with the catalytic cycle. [10]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-Bromoquinolin-3-amine
Introduction: The Quinoline Scaffold and the Synthetic Potential of 5-Bromoquinolin-3-amine
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimalarial, anti-inflammatory, and antimicrobial activities.[1][2] The strategic functionalization of the quinoline core allows for the fine-tuning of its pharmacological properties, making it a fertile ground for drug discovery and development.
This compound is a particularly valuable, yet underexplored, starting material for the synthesis of novel heterocyclic compounds. It possesses two distinct reactive sites: a nucleophilic amino group at the 3-position and a bromine atom at the 5-position, which is amenable to a variety of cross-coupling reactions. This dual functionality opens up a rich landscape of synthetic possibilities for the construction of fused polycyclic systems and the introduction of diverse molecular scaffolds.
This technical guide provides a comprehensive overview of synthetic strategies for the elaboration of this compound into novel heterocyclic compounds. We will present detailed, field-proven protocols for key transformations, discuss the principles of orthogonal reactivity, and provide a framework for the rational design of synthetic routes. The methodologies outlined herein are intended to empower researchers, scientists, and drug development professionals to unlock the full potential of this versatile building block.
Part 1: Strategic Functionalization of the Quinoline Core
The synthetic utility of this compound lies in the ability to selectively functionalize either the 3-amino group or the 5-bromo position. Understanding the orthogonal reactivity of these two sites is paramount for designing efficient and high-yielding synthetic sequences.
Palladium-Catalyzed Cross-Coupling Reactions at the 5-Bromo Position
The bromine atom at the 5-position of the quinoline ring serves as a versatile handle for the introduction of carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. The two most prominent and powerful of these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Suzuki-Miyaura coupling is an indispensable tool for the formation of C-C bonds, particularly for the synthesis of biaryl and hetero-biaryl structures.[3][4] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and even alkyl groups at the 5-position.
A key consideration for this reaction is the potential for the 3-amino group to interfere with the catalytic cycle by coordinating to the palladium center. However, with the appropriate choice of ligands and reaction conditions, this transformation can be achieved in high yields without the need for a protecting group on the amine.[5]
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 3-amino-5-bromopyridine, a close structural analog.[5]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent system: 1,4-dioxane and degassed water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 90 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene/H₂O | 100 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF/H₂O | 80 |
Workflow for Suzuki-Miyaura Coupling
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 5-Bromoquinolin-3-amine as a Cornerstone Scaffold for Medicinal Chemistry Library Synthesis
Abstract
The quinoline nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases, including cancer, malaria, and bacterial infections.[1][2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-Bromoquinolin-3-amine as a versatile starting material for the parallel synthesis of diverse compound libraries. We present its reactivity profile, step-by-step protocols for orthogonal functionalization, and a strategic workflow for generating novel chemical entities with significant therapeutic potential.
Strategic Importance of the this compound Scaffold
The unique substitution pattern of this compound offers two chemically distinct and orthogonally reactive sites, making it an ideal building block for combinatorial chemistry and diversity-oriented synthesis.
-
The C3-Amine: This primary aromatic amine serves as a versatile nucleophilic handle.[5] It is readily acylated to form amides, sulfonamides, or derivatized through reductive amination, allowing for the introduction of a wide array of side chains that can modulate physicochemical properties and explore interactions with biological targets.[6][7]
-
The C5-Bromo Group: The bromine atom at the C5 position is a prime site for transition metal-catalyzed cross-coupling reactions.[8] Most notably, the Suzuki-Miyaura coupling enables the formation of C-C bonds, introducing diverse aryl, heteroaryl, or alkyl groups to expand the scaffold's structural complexity and explore new regions of chemical space.[9][10]
This orthogonal reactivity allows for a two-dimensional library synthesis strategy, where diversification at two distinct vectors can be achieved systematically and efficiently.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| CAS Number | 135450-45-6 (Verify specific isomer) |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMF, DMSO, and Methanol |
| Reactivity Profile | Orthogonal handles for C-N and C-C bond formation |
Conceptual Workflow: Orthogonal Derivatization
The power of this scaffold lies in its ability to undergo sequential, selective reactions. One can first diversify the C5 position via cross-coupling while leaving the C3-amine untouched, and subsequently derivatize the amine, or vice-versa.
Caption: Orthogonal synthesis pathways using this compound.
Core Synthetic Protocols for Library Generation
The following protocols are presented as robust starting points for library synthesis. Optimization may be required based on the specific substrates used.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5-Position
This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance, often allowing the reaction to proceed without protecting the C3-amine.[11][12]
Rationale: The choice of a palladium catalyst like Pd(PPh₃)₄ is common due to its commercial availability and effectiveness for a wide range of aryl bromides.[12] A base, such as potassium phosphate or carbonate, is essential for the transmetalation step of the catalytic cycle.[9] A mixed solvent system like dioxane/water facilitates the dissolution of both the organic-soluble starting material and the inorganic base.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total volume per 1 mmol of the starting amine).
-
Reaction: Place the vial in a preheated heating block or oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-18 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure 5-aryl-quinolin-3-amine.
Exemplary Data (Based on Analogs): [12]
| Entry | Arylboronic Acid | Expected Yield (%) |
| 1 | Phenylboronic acid | 85 - 95 |
| 2 | 4-Methoxyphenylboronic acid | 80 - 90 |
| 3 | 3-Fluorophenylboronic acid | 75 - 85 |
| 4 | Thiophene-2-boronic acid | 70 - 80 |
Protocol 2: Amide Bond Formation at the C3-Amine
Amide coupling is a fundamental transformation in drug discovery, creating robust linkages that are key components of many approved drugs.[13]
Rationale: The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective for forming amide bonds under mild conditions with minimal side reactions. A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction without competing in the coupling itself. DMF is a common solvent due to its high polarity and ability to dissolve a wide range of reactants.
Caption: Step-by-step workflow for the HATU-mediated amide coupling.
Detailed Step-by-Step Methodology:
-
Acid Activation: In a dry reaction vial, dissolve the desired carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Amine Addition: To the activated acid mixture, add a solution of this compound (1.0 eq) in a small amount of DMF.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure N-(5-bromoquinolin-3-yl)amide.
Exemplary Application: Kinase Inhibitor Library Synthesis
The quinoline scaffold is a well-established core for kinase inhibitors.[14] By combining the two protocols above, a focused library can be rapidly synthesized to probe the structure-activity relationship (SAR) of a target kinase.
Hypothetical Library Design:
A 2x2 library can be generated from two boronic acids (R¹) and two carboxylic acids (R²).
| R¹ Group (from Boronic Acid) | R² Group (from Carboxylic Acid) |
| R¹a: 4-Fluorophenyl | R²a: Cyclopropanecarboxylic acid |
| R¹b: Pyridin-3-yl | R²b: 3-(Morpholino)propanoic acid |
This design would yield four final compounds, each with unique steric and electronic properties at the C5 and C3 positions, suitable for screening against a kinase panel.
Troubleshooting and Optimization
| Reaction | Common Issue | Suggested Solution(s) |
| Suzuki Coupling | Low or No Conversion | 1. Check Reagents: Ensure boronic acid is pure; protodeborylation is a common issue.[9] 2. Screen Catalysts: Try alternative Pd catalysts/ligands (e.g., PdCl₂(dppf)). 3. Vary Base/Solvent: Test other bases (K₂CO₃, Cs₂CO₃) or solvent systems (e.g., DMF/water). |
| Homocoupling of Boronic Acid | 1. Reduce Catalyst Loading: Lower the mol% of the palladium catalyst. 2. Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction. | |
| Amide Coupling | Incomplete Reaction | 1. Increase Equivalents: Use a slight excess of the activated acid (e.g., 1.2-1.5 eq). 2. Alternative Coupling Agent: Switch to a different reagent like COMU or T3P.[15] 3. Add Heat: Gently warm the reaction to 40-50 °C if reactants are sluggish. |
| Difficult Purification | 1. Aqueous Workup: Ensure thorough washing to remove excess coupling agents and DMF. 2. Alternative Chromatography: Consider reverse-phase chromatography for highly polar products. |
Conclusion
This compound stands out as a high-value scaffold for medicinal chemistry library synthesis. Its inherent orthogonal reactivity enables the systematic and efficient generation of diverse molecular architectures. The robust protocols for Suzuki-Miyaura coupling and amide bond formation detailed herein provide a solid foundation for drug discovery programs aiming to leverage the privileged quinoline core to develop novel therapeutic agents.
References
- Moor, L. F. E., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini Reviews in Medicinal Chemistry, 21(16), 2209-2226. [Link]
- Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
- Verma, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 339-371. [Link]
- Reis, R., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. PubMed. [Link]
- ResearchGate. (2024). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Request PDF. [Link]
- Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. [Link]
- ResearchGate. (n.d.). Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- ResearchGate. (n.d.). Proposed mechanism for the formation of tertiary amides.
- Musonda, C. C., et al. (2004). Synthesis and antimalarial activity of carbamate and amide derivatives of 4-anilinoquinoline. Bioorganic & Medicinal Chemistry Letters, 14(14), 3901-3905. [Link]
- Ahmad, G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
- Organic Chemistry Portal. (n.d.).
- ChemistNATE. (2014, March 26). How to Make Amides: Mechanism [Video]. YouTube. [Link]
- Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. MSU Chemistry. [Link]
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- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine Reactivity [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimalarial activity of carbamate and amide derivatives of 4-anilinoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. tcichemicals.com [tcichemicals.com]
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- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amide synthesis by acylation [organic-chemistry.org]
Application Note: A Detailed Experimental Protocol for the Sonogashira Coupling of 5-Bromoquinolin-3-amine
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms.[1][2] This reaction is invaluable in pharmaceutical research and drug development, where the construction of complex molecular architectures is paramount. Quinoline scaffolds are prevalent in a multitude of clinically significant compounds, making their functionalization a key objective in medicinal chemistry. This application note provides a comprehensive, field-tested protocol for the Sonogashira coupling of 5-Bromoquinolin-3-amine with terminal alkynes. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide expert insights into process optimization and safety considerations.
Introduction: The Strategic Importance of Quinoline Alkynylation
The Sonogashira reaction, first reported in 1975, has become a widely adopted method for synthesizing arylalkynes and conjugated enynes due to its operational simplicity and mild reaction conditions.[1][3] The reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, which work in concert to couple a terminal alkyne with an aryl or vinyl halide.
The quinoline moiety is a privileged scaffold in drug discovery, forming the core of numerous antimalarial, anticancer, and antibacterial agents. The ability to introduce alkyne functionalities onto this scaffold via Sonogashira coupling opens a gateway to further molecular diversification, allowing for the synthesis of novel drug candidates through subsequent transformations like click chemistry or cyclization reactions. This guide is designed for researchers and drug development professionals seeking a reliable and well-understood method for the synthesis of 5-alkynylquinolin-3-amine derivatives.
Reaction Mechanism: The Dual Catalytic Cycle
The efficacy of the Sonogashira coupling lies in the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2][4] While the precise mechanism can be complex and subject to reaction conditions, the generally accepted pathway provides a strong predictive framework for understanding the reaction.
The Palladium Cycle:
-
Oxidative Addition: A low-valent Palladium(0) species, often generated in situ, undergoes oxidative addition into the aryl-bromide bond of this compound to form a Pd(II) intermediate.[1][5]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex. This is often the rate-determining step.[4]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated quinoline product and regenerate the catalytically active Pd(0) species.[1][5]
The Copper Cycle:
-
Copper Acetylide Formation: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base.[1][6] The base deprotonates the alkyne, and the resulting acetylide coordinates with the copper(I) salt to form a copper(I) acetylide intermediate, which is the active species for the transmetalation step.[1][4]
This dual catalytic system allows the reaction to proceed under significantly milder conditions than palladium-only systems.[7]
Caption: Fig. 1: Simplified Sonogashira Catalytic Cycle.
Materials, Reagents, and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| This compound | ≥97% | Standard Supplier | Store in a cool, dark place. |
| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Standard Supplier | Purify by distillation if necessary. |
| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst Grade | Standard Supplier | [PdCl₂(PPh₃)₂] |
| Copper(I) Iodide (CuI) | ≥98% | Standard Supplier | Protect from light. Use freshly opened bottle or purified material. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Standard Supplier | Store over KOH pellets. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Supplier | Use from a solvent purification system or freshly opened bottle. |
| Ethyl Acetate | ACS Grade | Standard Supplier | For work-up and chromatography. |
| Hexanes | ACS Grade | Standard Supplier | For chromatography. |
| Saturated aq. NH₄Cl | - | Lab Prepared | For work-up. |
| Brine | - | Lab Prepared | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | For drying organic layers. |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
| Equipment | |||
| Schlenk flask or oven-dried round-bottom flask | With magnetic stir bar. | ||
| Condenser | |||
| Inert gas supply (Argon or Nitrogen) | With manifold. | ||
| Magnetic stirrer/hotplate | |||
| TLC plates (Silica gel 60 F₂₅₄) | |||
| Rotary evaporator | |||
| Glassware for column chromatography |
Detailed Experimental Protocol
This protocol describes the coupling of this compound (1.0 eq) with a generic terminal alkyne (1.2 eq) on a 1.0 mmol scale.
4.1. Reaction Setup (Inert Atmosphere)
-
Place an appropriately sized Schlenk flask containing a magnetic stir bar under vacuum and heat with a heat gun for several minutes to remove adsorbed moisture. Allow the flask to cool to room temperature under a positive pressure of Argon or Nitrogen.
-
To the flask, add this compound (222 mg, 1.0 mmol, 1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 21 mg, 0.03 mmol, 3 mol%), and Copper(I) Iodide (CuI, 3.8 mg, 0.02 mmol, 2 mol%).
-
Expert Insight: The catalyst loading is a critical parameter. While 3 mol% Pd is a robust starting point for aryl bromides, this can often be lowered for optimization. CuI is essential for activating the alkyne but can promote undesirable alkyne homocoupling (Glaser coupling); its loading should be kept minimal.[2]
-
4.2. Reagent Addition and Reaction
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.[1]
-
Via syringe, add 5 mL of anhydrous Tetrahydrofuran (THF), followed by 3 mL of anhydrous Triethylamine (TEA).
-
Expert Insight: The amine base is crucial. It not only serves to deprotonate the alkyne but also neutralizes the HBr generated during the reaction.[1][8] TEA is a common choice, but other bases like diisopropylamine can also be effective.[5] The amine can often be used as the solvent itself, but a co-solvent like THF or DMF is common.
-
-
Add the terminal alkyne (1.2 mmol, 1.2 eq) to the stirring suspension via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. The reaction is typically complete within 3-12 hours.
-
Expert Insight: For less reactive substrates or to increase the reaction rate, the mixture can be gently heated to 40-60 °C. However, higher temperatures can increase the formation of byproducts.[5]
-
4.3. Work-up and Purification
-
Once the reaction is complete (as judged by TLC analysis showing consumption of the starting material), concentrate the reaction mixture under reduced pressure on a rotary evaporator.
-
Re-dissolve the residue in ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is usually effective.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final 5-alkynylquinolin-3-amine product.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
Thin Layer Chromatography (TLC): To assess purity and determine an appropriate Rf value.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Poor quality of CuI or base.4. Reaction temperature too low. | 1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use oven-dried glassware and anhydrous solvents/reagents.3. Use freshly purified base and high-purity CuI.4. Gently heat the reaction to 40-60 °C and monitor by TLC. |
| Significant Starting Material Remaining | 1. Insufficient reaction time.2. Low catalyst loading or activity. | 1. Allow the reaction to run for a longer period (up to 24h).2. Increase catalyst loading slightly (e.g., to 5 mol% Pd). Consider a different ligand or palladium source. |
| Formation of Alkyne Dimer (Homocoupling) | 1. Presence of oxygen.2. Excessive CuI loading or reaction time. | 1. Thoroughly deaerate solvents and maintain a positive inert gas pressure.2. Reduce the amount of CuI (e.g., to 1 mol%). Consider a copper-free protocol if the problem persists.[9] |
| Complex Mixture of Products | 1. Reaction temperature too high.2. Degradation of starting material or product. | 1. Run the reaction at room temperature.2. Ensure the amine base is pure; impurities can lead to side reactions. |
Safety Considerations
-
Chemical Hazards: Palladium catalysts, organic solvents, and amines are hazardous. Always handle them in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert Atmosphere: The use of an inert gas is required to handle air-sensitive reagents and prevent catalyst deactivation.[1][8] Ensure proper training in the use of Schlenk lines or glove boxes.
-
Exothermicity: Palladium-catalyzed cross-coupling reactions can be exothermic.[10][11] While this is less of a concern on a small laboratory scale, it is a critical safety hazard during scale-up. The potential for a thermal runaway must be assessed.[11] Always monitor the internal reaction temperature during addition and initial stages, and have a cooling bath readily available.
References
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Application of 5-Bromoquinolin-3-amine in Anticancer Drug Discovery: A Guide for Researchers
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] In the realm of oncology, quinoline-based molecules have demonstrated remarkable success, forming the core of several approved anticancer drugs and numerous candidates in clinical development.[2] Their efficacy often stems from their ability to interact with key molecular targets that drive cancer progression, such as protein kinases.[3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of a promising, yet underexplored, building block: 5-Bromoquinolin-3-amine . We will delve into its potential as a starting material for novel anticancer agents, hypothesizing its utility in targeting critical cancer signaling pathways and providing detailed protocols for synthesis and biological evaluation.
Rationale for Investigating this compound
This compound presents a unique synthetic platform for generating diverse libraries of potential anticancer compounds. The strategic placement of the bromine atom at the 5-position and the amine group at the 3-position offers two distinct points for chemical modification:
-
The 3-Amino Group: This functional group can be readily acylated, alkylated, or used in the formation of various heterocyclic rings, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR).
-
The 5-Bromo Group: The bromine atom is a versatile handle for modern cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables the facile introduction of aryl, heteroaryl, and alkyl groups, which can significantly influence the pharmacological properties of the molecule.
This dual functionality allows for the systematic and extensive exploration of chemical space around the quinoline core, enhancing the probability of discovering potent and selective anticancer agents.
Hypothesized Mechanisms of Action: Targeting Key Oncogenic Kinases
While direct experimental evidence for the anticancer activity of this compound derivatives is emerging, the broader class of quinoline compounds has been extensively shown to inhibit various protein kinases that are dysregulated in cancer.[3] Based on this established precedent, derivatives of this compound are hypothesized to exert their anticancer effects through the inhibition of key kinases in oncogenic signaling pathways, including:
-
Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[4] Quinazoline and quinoline scaffolds are present in many approved EGFR inhibitors.[4][5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6][7] Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy.[8][9][10]
-
Src Kinase: A non-receptor tyrosine kinase that plays a pivotal role in cancer cell proliferation, survival, invasion, and metastasis.[11][12] The quinoline scaffold is a known feature of Src inhibitors.[12][13]
By targeting these kinases, derivatives of this compound could potentially inhibit tumor growth, block angiogenesis, and prevent metastasis.
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Application Notes and Protocols for the Derivatization of the Amino Group in 5-Bromoquinolin-3-amine
Introduction: Strategic Importance of 5-Bromoquinolin-3-amine Derivatization in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline ring is a pivotal step in the development of novel drug candidates. This compound, in particular, represents a versatile building block. The presence of a nucleophilic amino group at the 3-position allows for a diverse range of chemical transformations, while the bromine atom at the 5-position serves as a handle for further modifications, such as cross-coupling reactions.[3][4]
This guide provides a comprehensive overview of key derivatization strategies for the amino group of this compound, focusing on scientifically robust and readily applicable protocols for acylation, sulfonylation, and reductive amination. The methodologies detailed herein are designed to empower researchers, scientists, and drug development professionals to efficiently generate libraries of novel quinoline derivatives for screening and lead optimization.
Core Derivatization Strategies: A Mechanistic and Practical Overview
The derivatization of the 3-amino group of 5-bromoquinoline can be approached through several well-established synthetic routes. The choice of a particular strategy is often dictated by the desired final compound and the compatibility of the reagents with the quinoline core.
Acylation: Formation of Amide Bonds
Acylation is a fundamental transformation that introduces an acyl group to the amino moiety, forming a stable amide bond. This reaction is widely employed to modify the physicochemical properties of the parent amine, such as lipophilicity and hydrogen bonding capacity, which can significantly impact biological activity.
Causality of Experimental Choices: The selection of the acylating agent (e.g., acyl chloride or anhydride) and the base is critical for achieving high yields and minimizing side reactions. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the acid byproduct without competing with the amino group of the quinoline. The reaction is often performed at low temperatures to control the reactivity of the acylating agent.[5]
Experimental Protocol: Acylation of this compound
Objective: To synthesize N-(5-bromoquinolin-3-yl)acetamide as a representative example.
Materials:
-
This compound
-
Acetyl chloride or acetic anhydride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen or argon atmosphere.
-
Base Addition: Add triethylamine (1.2 mmol) to the stirred solution.
-
Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 mmol) or acetic anhydride (1.1 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO4 or Na2SO4. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Characterization: The crude product can be further purified by recrystallization or column chromatography on silica gel. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.[1][6]
Sulfonylation: Synthesis of Sulfonamides
The sulfonamide functional group is a key pharmacophore found in a wide range of clinically used drugs, including antibacterial and diuretic agents.[7] The synthesis of sulfonamides from this compound involves the reaction of the amino group with a sulfonyl chloride in the presence of a base.
Causality of Experimental Choices: Pyridine often serves as both the base and the solvent in sulfonylation reactions, facilitating the reaction and scavenging the HCl byproduct. The choice of sulfonyl chloride determines the nature of the R-group attached to the sulfonamide. The reaction conditions are generally mild, making this a versatile method for generating diverse sulfonamide derivatives.[8]
Experimental Protocol: Sulfonylation of this compound
Objective: To synthesize N-(5-bromoquinolin-3-yl)benzenesulfonamide.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask at 0 °C.
-
Reagent Addition: Slowly add benzenesulfonyl chloride (1.1 mmol) to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature overnight.
-
Workup: Pour the reaction mixture into 1 M HCl (20 mL) and extract with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Final Purification and Characterization: The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure sulfonamide. Characterize the product using NMR and mass spectrometry.[9][10]
Reductive Amination: Formation of Secondary and Tertiary Amines
Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary or tertiary amines.[11][12] This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding amine.
Causality of Experimental Choices: A key advantage of reductive amination is the use of mild reducing agents that selectively reduce the iminium ion intermediate in the presence of the carbonyl starting material. Sodium triacetoxyborohydride (NaBH(OAc)3) is a commonly used reagent for this purpose due to its mildness and selectivity.[11] The choice of an acidic catalyst, such as acetic acid, facilitates the formation of the iminium ion.
Experimental Protocol: Reductive Amination of this compound
Objective: To synthesize N-benzyl-5-bromoquinolin-3-amine.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous 1,2-dichloroethane (10 mL), add benzaldehyde (1.1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Workup: Quench the reaction by the careful addition of saturated aqueous NaHCO3 solution. Extract the product with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. After filtration, the solvent is removed under reduced pressure.
-
Final Purification and Characterization: The crude product is purified by column chromatography on silica gel to yield the desired secondary amine. Characterize the final compound by NMR and mass spectrometry.[13][14]
Data Presentation and Characterization
The successful derivatization of this compound requires rigorous characterization of the synthesized compounds to confirm their structure and purity.
Table 1: Summary of Derivatization Reactions and Expected Analytical Data
| Derivatization Method | Reagent Example | Product Structure | Expected Mass (m/z) [M+H]+ | Key ¹H NMR Signals (δ, ppm) |
| Acylation | Acetyl chloride | N-(5-bromoquinolin-3-yl)acetamide | 265.0/267.0 | Singlet for acetyl methyl protons (~2.2 ppm), characteristic shifts in the aromatic region of the quinoline core. |
| Sulfonylation | Benzenesulfonyl chloride | N-(5-bromoquinolin-3-yl)benzenesulfonamide | 363.0/365.0 | Aromatic protons of the phenylsulfonyl group, downfield shift of the quinoline protons. |
| Reductive Amination | Benzaldehyde | N-benzyl-5-bromoquinolin-3-amine | 313.1/315.1 | Singlet for the benzylic methylene protons (~4.4 ppm), aromatic protons of the benzyl group. |
Note: Expected mass values are for the [M+H]+ ion and will show isotopic distribution due to the presence of bromine.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the derivatized products.[9][10] The chemical shifts and coupling constants of the protons on the quinoline ring and the newly introduced functional groups provide definitive structural information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.[1][6] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the mass spectrum.
Visualizing the Workflows
Diagram 1: General Workflow for Derivatization of this compound
Caption: General workflow for derivatizing this compound.
Diagram 2: Logical Flow of an Acylation Protocol
Caption: Step-by-step logic for a typical acylation reaction.
Conclusion and Future Perspectives
The derivatization of the amino group in this compound is a critical step in the synthesis of novel quinoline-based compounds with potential therapeutic applications. The protocols for acylation, sulfonylation, and reductive amination outlined in this guide provide a solid foundation for researchers to build upon. Furthermore, the bromine atom at the 5-position opens up possibilities for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[15][16][17] This dual functionalization approach enables the generation of vast and structurally diverse chemical libraries, which are essential for the discovery of new drug candidates.
References
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- Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides A...
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- Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate.
- Mild Sulfonylation of Anilines. ChemistryViews. [Link]
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- Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]
- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
- Sulphonation of aromatic amines.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. PubMed Central. [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Sulfonamide synthesis by aminosulfonyl
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
- Synthesis of 3‐aminoquinolones 40.
- Application of multicomponent reactions to antimalarial drug discovery. Part 3: discovery of aminoxazole 4-aminoquinolines with potent antiplasmodial activity in vitro. PubMed. [Link]
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- 3-Aminoquinoline. PubChem. [Link]
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
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- An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl.
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- 4-Aminoquinoline: a comprehensive review of synthetic str
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
- How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?
- Reductive Amin
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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- Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
- Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry.
- 22.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
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- A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry.
- Amide synthesis by acyl
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regioselective synthesis of 5-Bromoquinolin-3-amine isomers
An In-depth Guide to the Regioselective Synthesis of 5-Bromoquinolin-3-amine Isomers
Abstract
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized as "privileged structures" due to their prevalence in a wide range of approved pharmaceuticals and biologically active compounds.[1] Among these, bromo-aminoquinolines represent highly versatile intermediates, where the bromine atom serves as a reactive handle for diversification through modern cross-coupling reactions, and the amino group provides a key site for pharmacophoric elaboration.[1][2] However, the synthesis of specific isomers, such as this compound, presents significant regiochemical challenges due to the complex electronic nature of the quinoline ring system. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and regioselective synthetic strategies, focusing on the reliable construction of the 5-bromo-3-aminoquinoline isomer. We present detailed, field-proven protocols, mechanistic insights, and troubleshooting advice to facilitate the successful synthesis of these valuable chemical building blocks.
Strategic Imperatives for Regioselective Synthesis
The regiochemical outcome of substitution on the quinoline ring is governed by a delicate interplay of electronic effects inherent to the bicyclic system and the directing influence of existing substituents. Understanding these principles is paramount to designing a successful synthetic strategy.
1.1. The Electronic Landscape of Quinoline
The quinoline nucleus consists of an electron-rich benzene ring fused to a relatively electron-poor pyridine ring. During electrophilic aromatic substitution (e.g., nitration, bromination) under acidic conditions, the pyridine nitrogen is protonated. This protonation strongly deactivates the entire heterocyclic ring, directing electrophilic attack preferentially to the carbocyclic (benzene) ring, primarily at the C5 and C8 positions.[3][4] This inherent reactivity makes the direct functionalization of an unsubstituted quinoline at the C3 position highly challenging.
1.2. Key Synthetic Strategies
To overcome these challenges and achieve regiocontrol, two primary strategies are employed:
-
Ring Construction and Subsequent Functionalization: This approach involves first synthesizing a quinoline core with a pre-installed substituent that can direct subsequent reactions to the desired positions.
-
Functional Group Interconversion on a Pre-formed Scaffold: This is often the more practical approach, where a readily available substituted quinoline is converted through a series of reliable transformations.
This guide will focus on the second strategy, which offers greater flexibility and relies on well-established, high-yielding reactions. The most robust pathway for synthesizing this compound involves a three-step sequence starting from a commercially available precursor.
Caption: Primary workflow for the synthesis of this compound.
Primary Pathway: Synthesis via Functional Group Interconversion
This section provides detailed protocols for the most reliable and regioselective synthesis of this compound, proceeding through a Sandmeyer reaction, followed by nitration and subsequent reduction.
Protocol 2.1: Synthesis of 5-Bromoquinoline via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for converting a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[5][6][7] This protocol adapts a known procedure for the synthesis of 5-bromoquinoline from 5-aminoquinoline.[8]
Reaction Scheme: 5-Aminoquinoline → [Diazonium Salt Intermediate] → 5-Bromoquinoline
Materials and Reagents:
-
5-Aminoquinoline
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
Step-by-Step Protocol:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0 °C), dissolve 5-aminoquinoline (1.0 eq) in a solution of water and 48% HBr.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 eq) dropwise, ensuring the internal temperature remains between 0-5 °C.
-
Stir the resulting solution at this temperature for 10-15 minutes to ensure complete formation of the diazonium salt.
-
-
Copper-Mediated Bromination:
-
In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr and heat it to approximately 75 °C.
-
Add the cold diazonium salt solution from the previous step dropwise to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for at least 2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Carefully basify the reaction mixture with a cold aqueous NaOH solution until it is alkaline (pH > 9).
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-bromoquinoline.
-
Protocol 2.2: Regioselective Nitration of 5-Bromoquinoline
With the C5 position blocked by a bromine atom, electrophilic nitration is directed to other positions on the quinoline ring. While a mixture of isomers is possible, careful control of conditions can favor substitution at the C3 position of the pyridine ring, especially when the carbocyclic ring is deactivated by the halogen.
Materials and Reagents:
-
5-Bromoquinoline
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Ammonium hydroxide solution
Step-by-Step Protocol:
-
Reaction Setup:
-
In a round-bottom flask cooled in an ice-salt bath, add concentrated sulfuric acid.
-
Slowly add 5-bromoquinoline (1.0 eq) in portions, ensuring it dissolves completely. Maintain the temperature below 10 °C.
-
Once dissolved, slowly add fuming nitric acid (1.1 eq) dropwise, keeping the internal temperature below 10 °C.
-
-
Reaction Conditions:
-
After the addition is complete, allow the mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution carefully with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Collect the solid precipitate by filtration and wash it thoroughly with cold water.
-
Dry the crude product. It can be purified by recrystallization from a suitable solvent like ethanol to afford 5-bromo-3-nitroquinoline.
-
Protocol 2.3: Reduction of 5-Bromo-3-nitroquinoline to this compound
The final step is the reduction of the nitro group to a primary amine. Reduction using iron powder in an acidic medium is a classic, cost-effective, and high-yielding method.[9]
Materials and Reagents:
-
5-Bromo-3-nitroquinoline
-
Iron powder (Fe)
-
Ethanol
-
Water
-
Glacial acetic acid
-
Celite®
Step-by-Step Protocol:
-
Reaction Setup:
-
In a round-bottom flask, suspend 5-bromo-3-nitroquinoline (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid.
-
Heat the suspension to reflux with vigorous stirring.
-
-
Reagent Addition:
-
Once refluxing, add iron powder (3.0-4.0 eq) in small portions to control the exothermic reaction.
-
-
Reaction Conditions:
-
Maintain the reaction at reflux for 4-6 hours, monitoring its completion by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the hot mixture through a pad of Celite to remove the iron residues, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with sodium bicarbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the target compound, this compound.
-
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Sandmeyer Reaction | 5-Aminoquinoline, HBr, NaNO₂, CuBr | 60-75% |
| 2 | Electrophilic Nitration | 5-Bromoquinoline, HNO₃, H₂SO₄ | 50-65% |
| 3 | Nitro Group Reduction | 5-Bromo-3-nitroquinoline, Fe, Acetic Acid | 85-95% |
| Caption: Summary of reaction steps, reagents, and expected yields for the primary synthetic pathway. |
Alternative Pathway: Buchwald-Hartwig Amination
For certain isomers or when precursors for the nitration route are inaccessible, palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative for forming the C-N bond.[10] This method is particularly useful for coupling an amine (or an ammonia equivalent) with an aryl halide.[11][12][13] The strategy would involve a selective amination at the C3 position of a 3,X-dibromoquinoline precursor.
Caption: General workflow for Buchwald-Hartwig amination.
Mechanistic Rationale: The key to this reaction is the palladium catalyst, which cycles between Pd(0) and Pd(II) states. The cycle involves:
-
Oxidative Addition: The aryl halide adds to the Pd(0) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex and is deprotonated by the base.
-
Reductive Elimination: The desired C-N bond is formed, releasing the aryl amine product and regenerating the Pd(0) catalyst.[10]
The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reductive elimination step. Bulky, electron-rich phosphine ligands are often highly effective.[14]
Protocol 3.1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol describes the amination of a hypothetical 3,5-dibromoquinoline precursor using an ammonia surrogate.
Materials and Reagents:
-
3,5-Dibromoquinoline (1.0 eq)
-
Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos or similar bulky phosphine ligand (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 eq)
-
Anhydrous toluene
Step-by-Step Protocol:
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu.
-
Add anhydrous toluene, followed by the 3,5-dibromoquinoline.
-
Stir the mixture for a few minutes at room temperature.
-
-
Reagent Addition:
-
Slowly add the LHMDS solution via syringe. The use of LHMDS as an ammonia equivalent has been shown to be effective in similar systems.[12]
-
-
Reaction Conditions:
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to isolate this compound.
-
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Nitration | Insufficiently strong nitrating conditions or side-product formation. | Use fuming HNO₃ in oleum (fuming H₂SO₄) for more aggressive nitration. Control temperature strictly to minimize byproduct formation. |
| Poor Regioselectivity | Reaction conditions favoring other isomers. | Lower the reaction temperature. Screen different nitrating agents (e.g., KNO₃/H₂SO₄ vs. fuming HNO₃). |
| Incomplete Nitro Reduction | Deactivation of iron powder; insufficient acid. | Activate iron powder by washing with dilute HCl before use. Ensure sufficient acetic acid is present to maintain an acidic medium. Alternatively, switch to SnCl₂·2H₂O in ethanol or catalytic hydrogenation (H₂, Pd/C). |
| Failure of Buchwald-Hartwig Reaction | Inactive catalyst; presence of oxygen or moisture. | Use fresh, high-purity palladium precursor and ligand. Ensure all solvents and reagents are anhydrous and the reaction is maintained under a strictly inert atmosphere. Screen alternative ligands (e.g., RuPhos, SPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). |
References
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Thieme E-Books & E-Journals.
- Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
- Bromination of 8-substituted quinolines. Reagents and conditions.
- Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry.
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
- Application Notes and Protocols for the Synthesis of 6,8-Dibromoquinolin-3-amine and Its Deriv
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC - NIH.
- Buchwald–Hartwig amin
- Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. Benchchem.
- 5-Bromoquinoline synthesis. ChemicalBook.
- Sandmeyer Reaction. SynArchive.
- Sandmeyer reaction. Wikipedia.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Synthesis of 3-Bromoquinoline: An In-depth Technical Guide. Benchchem.
- Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Applic
- An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
scale-up synthesis of 5-Bromoquinolin-3-amine for preclinical studies
Application Note & Protocol
Topic: Scale-Up Synthesis of 5-Bromoquinolin-3-amine for Preclinical Studies
Abstract
This application note provides a comprehensive and robust two-step protocol for the scale-up synthesis of this compound, a critical building block for the development of novel therapeutics. Recognizing the challenges of transitioning from bench-scale synthesis to the multi-gram and kilogram quantities required for preclinical evaluation, this guide emphasizes process safety, scalability, and product purity. The selected synthetic route proceeds through a regioselective nitration of 5-bromoquinoline followed by a highly efficient reduction of the nitro intermediate. We detail step-by-step procedures, in-process controls, purification strategies, and full analytical characterization to ensure the final active pharmaceutical ingredient (API) precursor meets the stringent quality standards for drug development.
Introduction & Strategic Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] The strategic introduction of functional groups, such as amino and bromo moieties, allows for fine-tuning of a molecule's pharmacological profile and provides synthetic handles for further derivatization. This compound, in particular, serves as a versatile intermediate in the synthesis of kinase inhibitors, anti-parasitic agents, and other potential therapeutic candidates.
The primary challenge in advancing a candidate from discovery to preclinical studies is the reliable production of high-purity material in significantly larger quantities. A process that is efficient at the milligram scale may not be safe, economical, or effective at the kilogram scale. Therefore, the selection of a synthetic route must prioritize reactions that are well-understood, utilize readily available and cost-effective reagents, and present manageable safety and operational profiles.
After evaluating several potential pathways, including direct amination and Skraup-type syntheses[2][3], we have established a two-step sequence as the most reliable for scale-up:
-
Electrophilic Nitration: Synthesis of 5-bromo-3-nitroquinoline from 5-bromoquinoline.
-
Chemoselective Reduction: Conversion of 5-bromo-3-nitroquinoline to the target this compound.
This strategy was chosen for its high yields, predictable regioselectivity, and the use of standard industrial chemical transformations, which mitigates risks associated with process transfer and scale-up.
Overall Synthetic Workflow
The logical flow from starting material to final, characterized product is outlined below. Each stage requires rigorous control and analysis to ensure the success of the subsequent step.
Caption: Overall workflow for the scale-up synthesis and quality control of this compound.
Safety, Handling, and Hazard Management
Scaling up chemical synthesis magnifies potential hazards. A thorough risk assessment must be conducted before any operation.[4] All procedures should be performed in a well-ventilated chemical fume hood or a walk-in hood suitable for large-scale reactions.
-
Personal Protective Equipment (PPE): Standard PPE, including a flame-retardant lab coat, safety glasses or goggles, and face shield, is mandatory.[5] Specific glove selection is critical: use heavy-duty nitrile or neoprene gloves when handling corrosive acids.
-
Reagent Hazards:
-
Bromoquinolines: These compounds are classified as irritants and are harmful if swallowed. Avoid inhalation of dust and contact with skin and eyes.[6][7][8]
-
Nitrating Mixture (H₂SO₄/HNO₃): Extremely corrosive and a powerful oxidizing agent. Reactions are highly exothermic and can lead to runaway reactions if addition rates and temperature are not strictly controlled. All additions must be done slowly in an ice bath with vigilant temperature monitoring.
-
Iron Powder: Finely divided iron can be pyrophoric. While less of a risk in a slurry, it should be handled away from ignition sources.
-
Solvents: Use appropriate grounding for equipment to prevent static discharge when transferring large volumes of flammable organic solvents like ethyl acetate.
-
Detailed Experimental Protocols
Step 1: Scale-Up Synthesis of 5-Bromo-3-nitroquinoline
Principle: This reaction is an electrophilic aromatic substitution. The quinoline ring is nitrated by the nitronium ion (NO₂⁺) generated in situ from nitric and sulfuric acids. Sulfuric acid protonates the quinoline nitrogen, deactivating the benzene portion of the ring system and directing the nitration primarily to the 3-position of the pyridine ring. Careful temperature control is paramount to prevent over-nitration and side-product formation.
| Materials & Reagents | Supplier/Grade | Quantity | Molar Eq. |
| 5-Bromoquinoline | ≥98% Purity | 104.0 g | 1.0 |
| Sulfuric Acid (98%) | Reagent Grade | 400 mL | - |
| Nitric Acid (70%) | Reagent Grade | 38.0 mL | 1.2 |
| Deionized Water | - | 4.0 L | - |
| Crushed Ice | - | 2.0 kg | - |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | As needed | - |
| Ethyl Acetate | ACS Grade | 2.0 L | - |
| Brine (Saturated NaCl) | - | 500 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | 100 g | - |
Step-by-Step Protocol:
-
Reaction Setup: Equip a 2-L, 3-neck round-bottom flask with a mechanical stirrer, a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel. Place the flask in a large ice-water-salt bath for efficient cooling.
-
Acid Charge: Carefully charge the flask with 400 mL of concentrated sulfuric acid. Begin stirring and cool the acid to below 5 °C.
-
Substrate Addition: Slowly add 104.0 g (0.50 mol) of 5-bromoquinoline in portions, ensuring the internal temperature does not exceed 15 °C. A thick, stirrable slurry will form.
-
Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add 38.0 mL (0.60 mol) of nitric acid to the dropping funnel.
-
Nitration: Once the quinoline slurry is cooled back to 0-5 °C, begin the dropwise addition of nitric acid. CRITICAL STEP: Maintain the internal temperature below 10 °C throughout the addition. The addition should take approximately 60-90 minutes.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate) or HPLC-UV until the starting material is consumed.
-
Work-up (Quenching): In a 5-L beaker equipped with a mechanical stirrer, prepare a slurry of 2.0 kg of crushed ice and 1.0 L of deionized water. Very slowly and carefully, pour the reaction mixture onto the ice slurry with vigorous stirring. This is a highly exothermic process; control the rate of addition to keep the quench temperature below 30 °C.
-
Neutralization & Extraction: A yellow precipitate will form. Slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is ~7-8. Filter the solid precipitate and transfer it to a large flask. Extract the product from the solid/aqueous slurry with ethyl acetate (3 x 700 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure to yield the crude product. Recrystallize from ethanol to afford 5-bromo-3-nitroquinoline as a pale yellow solid.
Step 2: Scale-Up Synthesis of this compound
Principle: This step involves the Béchamp reduction, a classic and highly effective method for converting aromatic nitro compounds to amines. Iron powder acts as the reducing agent in the presence of an electrolyte like ammonium chloride in a protic solvent system. The reaction is heterogeneous and requires efficient stirring.[9]
| Materials & Reagents | Supplier/Grade | Quantity | Molar Eq. |
| 5-Bromo-3-nitroquinoline | From Step 1 | 101.2 g | 1.0 |
| Iron Powder (Fe, <325 mesh) | Reagent Grade | 134.0 g | 6.0 |
| Ammonium Chloride (NH₄Cl) | Reagent Grade | 10.7 g | 0.5 |
| Ethanol | Reagent Grade | 1.2 L | - |
| Deionized Water | - | 400 mL | - |
| Celite® | Filtration Grade | 50 g | - |
| Dichloromethane (DCM) | ACS Grade | 1.5 L | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | 75 g | - |
| Silica Gel | 230-400 mesh | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 3-L, 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 101.2 g (0.40 mol) of 5-bromo-3-nitroquinoline, 1.2 L of ethanol, and 400 mL of water.
-
Reagent Addition: To the stirred suspension, add 10.7 g (0.20 mol) of ammonium chloride followed by the portion-wise addition of 134.0 g (2.40 mol) of iron powder.
-
Reaction: Heat the mixture to a gentle reflux (~80 °C) using a heating mantle. The reaction is exothermic, so initial heating should be gradual. Maintain reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The product, this compound, is UV active and more polar.
-
Work-up (Filtration): Once the reaction is complete, cool the mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol (3 x 200 mL).
-
Extraction: Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol. Add 1.0 L of water and extract the product with dichloromethane (3 x 500 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the solvent to yield the crude amine. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc).
Analytical Characterization of Final Product
Final product quality is paramount for preclinical use. A full suite of analytical tests must be performed to confirm identity, purity, and integrity.
| Analysis | Technique | Expected Result |
| Purity | HPLC-UV | >98.5% (at 254 nm) |
| Identity | LC-MS | [M+H]⁺ = 223.0/225.0 (characteristic bromine isotope pattern) |
| Structure | ¹H & ¹³C NMR | Spectra consistent with the structure of this compound |
| Appearance | Visual | Off-white to light tan solid |
| Melting Point | Melting Point Apparatus | Conforms to reference value |
Data Summary and Yields
The following table summarizes the expected outcomes for the described scale-up synthesis.
| Parameter | Step 1: Nitration | Step 2: Reduction |
| Starting Material Mass | 104.0 g | 101.2 g |
| Product Mass (Typical) | 105-115 g | 70-78 g |
| Yield (Typical) | 83-91% | 78-87% |
| Purity (Post-Purification) | >99% (HPLC) | >98.5% (HPLC) |
| Overall Yield | - | 65-79% |
Conclusion
This application note provides a validated, scalable, and robust two-step synthesis for producing this compound in quantities suitable for preclinical research. By focusing on well-established chemical transformations and addressing key scale-up considerations such as thermal management and purification, this protocol enables the consistent production of high-purity material. The detailed analytical methods ensure that each batch meets the stringent quality requirements necessary for advancing new chemical entities through the drug development pipeline.
References
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.RSC Publishing. [Link]
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.PubMed. [Link]
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.Canadian Journal of Research. [Link]
- Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.The Journal of Organic Chemistry. [Link]
- Buchwald–Hartwig amin
- Skraup reaction.Wikipedia. [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.IIP Series. [Link]
- Quinoline Synthesis.Organic Syntheses. [Link]
- SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE.Organic Syntheses. [Link]
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
Sources
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- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 5-Bromoquinolin-3-amine in the Synthesis of Novel Kinase Inhibitors
Abstract
The quinoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including numerous FDA-approved kinase inhibitors.[1][2][3] This guide provides an in-depth exploration of 5-Bromoquinolin-3-amine , a versatile and strategically functionalized building block for the synthesis of next-generation kinase inhibitors. We will dissect the distinct reactivity of its amino and bromo moieties, provide detailed, field-proven synthetic protocols, and illustrate its application in targeting critical signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
The Quinoline Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a well-established driver of diseases like cancer.[4] Consequently, small molecule kinase inhibitors have become a major therapeutic class. Quinoline-based compounds have consistently demonstrated potent inhibitory activity across a diverse range of kinases, including EGFR, VEGFR, and c-Met, by effectively competing with ATP at the enzyme's active site.[5][6] The rigid, bicyclic structure of the quinoline core provides an ideal framework for orienting key pharmacophoric elements into the precise geometric arrangement required for high-affinity binding.
This compound is a particularly valuable starting material due to its orthogonal functionalities:
-
The 3-amino group serves as a potent nucleophile and a key hydrogen bond donor, perfectly positioned to interact with the "hinge region" of the kinase ATP-binding pocket.
-
The 5-bromo group provides a robust and reliable synthetic handle for modern cross-coupling reactions, allowing for the systematic introduction of diverse substituents to probe the solvent-exposed regions of the active site and optimize properties like potency, selectivity, and pharmacokinetics.
Chemical Reactivity and Synthetic Strategy
The synthetic utility of this compound stems from the distinct and predictable reactivity of its two key functional groups. A successful synthetic strategy often involves a two-pronged approach: diversification at the C5 position via the bromo group and pharmacophore installation at the C3 position via the amino group.
Reactions at the 5-Bromo Position
The bromine atom is an exceptional leaving group for a variety of palladium-catalyzed cross-coupling reactions. This allows for the construction of C-C and C-N bonds with high efficiency and functional group tolerance.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups. This is arguably the most common method for elaborating this position.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as linkers or pharmacophoric elements themselves.
-
Heck Coupling: Formation of C-C bonds with alkenes.
Reactions at the 3-Amino Position
The primary amine at the C3 position is a strong nucleophile and a versatile functional handle.[7]
-
Acylation/Amide Bond Formation: Reaction with carboxylic acids (often activated as acid chlorides or via coupling agents like HATU) to form stable amide bonds. This is a cornerstone interaction for many Type I kinase inhibitors.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Sulphonamide Formation: Reaction with sulphonyl chlorides (Hinsberg's reagent) to produce sulphonamides.[7]
The logical flow for synthesizing a kinase inhibitor using this building block is often to perform the cross-coupling reaction at the C5 position first, followed by modification of the C3-amino group. This sequence prevents potential side reactions and catalyst poisoning that the free amine could cause under certain cross-coupling conditions.
Below is a visual representation of this general synthetic strategy.
Caption: General Synthetic Workflow for Kinase Inhibitors.
Experimental Protocols
The following protocols are representative methodologies for the synthesis of a diverse library of potential kinase inhibitors starting from this compound.
Protocol 1: Synthesis of 5-Arylquinolin-3-amine via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed coupling of this compound with a generic aryl boronic acid.
Materials:
-
This compound (1.0 eq)
-
Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl boronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.
-
Add the solvent system (e.g., Dioxane:Water, 4:1 v/v). The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the starting amine.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Monitor Progress: The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic phase under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-arylquinolin-3-amine.
Protocol 2: Synthesis of Final Inhibitor via Amide Bond Formation
This protocol details the coupling of the intermediate from Protocol 1 with a carboxylic acid to form the final inhibitor.
Materials:
-
5-Arylquinolin-3-amine (from Protocol 1) (1.0 eq)
-
Carboxylic acid (e.g., 3-aminobenzoic acid) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the 5-arylquinolin-3-amine and the carboxylic acid in anhydrous DMF in a dry flask under an inert atmosphere.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU in one portion. The solution may change color.
-
Stir the reaction at room temperature.
-
Monitor Progress: Monitor the reaction by TLC or LC-MS until completion (typically 2-6 hours).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude material by flash column chromatography or preparative HPLC to obtain the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Representative Inhibitor Synthesis Parameters
The following table summarizes hypothetical reaction parameters for creating a small library of inhibitors based on the protocols above.
| Entry | R¹-B(OH)₂ (Protocol 1) | R²-COOH (Protocol 2) | Target Kinase Class | Expected Yield (Overall) |
| 1 | 4-Fluorophenylboronic acid | 3-(Dimethylamino)benzoic acid | EGFR/HER2 | 55-65% |
| 2 | Pyridin-3-ylboronic acid | 4-Morpholinobenzoic acid | c-Met/VEGFR | 50-60% |
| 3 | Furan-2-boronic acid | 3-Methoxy-4-hydroxybenzoic acid | SRC family | 45-55% |
| 4 | Thiophen-3-ylboronic acid | 1-Methyl-1H-pyrazole-4-carboxylic acid | CDK | 50-65% |
Application in Targeting Cellular Signaling
Many quinoline-based inhibitors target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[8][9] Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues, initiating downstream signaling cascades (e.g., RAS-RAF-MEK-ERK) that drive cell proliferation and survival. A synthesized inhibitor, by blocking the ATP-binding site, prevents this initial phosphorylation step, effectively shutting down the entire pathway.
Caption: Inhibition of the EGFR Signaling Pathway.
Conclusion
This compound stands out as a high-value, strategically designed starting material for the synthesis of novel kinase inhibitors. Its orthogonally placed functional groups allow for a logical and efficient exploration of chemical space through robust and well-established synthetic methodologies. By following the protocols and strategic insights outlined in this guide, researchers can effectively leverage this building block to develop potent and selective modulators of kinase activity, accelerating the path toward new therapeutic discoveries.
References
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). Wiley Online Library.
- Structure activity relationships of quinoline-containing c-Met inhibitors. (2008). European Journal of Medicinal Chemistry.
- Review on recent development of quinoline for anticancer activities. (n.d.).
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). University of South Florida Scholar Commons.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI.
- Lapatinib Synthetic Routes. (n.d.). MedKoo Biosciences.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023).
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2015).
- Chemical Properties of Amines. (2025).
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2021). MDPI.
- Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. (2025). BenchChem.
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microwave-assisted synthesis of 5-Bromoquinolin-3-amine derivatives
An In-Depth Technical Guide to the Microwave-Assisted Synthesis of 5-Bromoquinolin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Heterocyclic Chemistry
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Specifically, functionalized aminoquinolines are critical pharmacophores in drug discovery. The synthesis of these molecules, however, can be challenging, often requiring harsh conditions and long reaction times with conventional heating methods. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates these processes.[2][3][4] By utilizing microwave irradiation, MAOS offers significant advantages, including drastically reduced reaction times, improved yields, higher product purity, and increased energy efficiency.[1][5][6][7][8][9]
This guide provides a detailed protocol for the synthesis of this compound derivatives, leveraging the power and efficiency of microwave chemistry. We will explore the underlying principles of microwave heating, provide a step-by-step experimental workflow, and discuss methods for product purification and characterization.
The Engine of MAOS: Understanding Microwave Heating Mechanisms
Conventional heating relies on the slow transfer of thermal energy from an external source through the vessel walls to the solvent and reactants.[6] This process is often inefficient and creates a significant temperature gradient within the reaction mixture. Microwave synthesis, in contrast, employs a fundamentally different heating mechanism based on direct energy transfer to polar molecules within the reaction.[5][6][7]
This direct heating occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, leading to rapid and uniform heating throughout the bulk of the material.[2][5][10]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions resulting from this ion movement generate heat efficiently.[2][4][6]
This volumetric and instantaneous heating mechanism allows for reaching high temperatures quickly and uniformly, which can accelerate reaction rates by orders of magnitude compared to conventional methods.[10]
Caption: General experimental workflow for microwave synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 5-Bromo-N-benzylquinolin-3-amine from 3,5-dibromoquinoline and benzylamine as a representative example.
Materials and Equipment:
-
Reagents: 3,5-dibromoquinoline, Benzylamine, N,N-Dimethylformamide (DMF), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Equipment: Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vial with a snap cap, Magnetic stir bar, Rotary evaporator, Glassware for extraction, Flash chromatography system or glass column, Silica gel, TLC plates.
Step-by-Step Methodology:
-
Reactant Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3,5-dibromoquinoline (1.0 mmol, 287 mg).
-
Solvent and Reagent Addition: Add 3 mL of DMF to the vial. Follow this with the addition of benzylamine (1.2 mmol, 129 mg, 131 µL).
-
Rationale: DMF is a polar solvent that absorbs microwave energy efficiently, facilitating rapid heating. [11]A slight excess of the amine nucleophile is used to drive the reaction to completion.
-
-
Microwave Irradiation: Seal the vial and place it in the cavity of the microwave reactor. Irradiate the mixture at 150°C for 20 minutes . Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
-
Rationale: Microwave irradiation allows the reaction to reach the target temperature in minutes, a process that could take hours with conventional heating. [12]These conditions provide a good starting point for optimization.
-
-
Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature (assisted by the instrument's cooling system). Quench the reaction mixture by pouring it into 20 mL of water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution (1 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocol:
The crude product can be purified using flash column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 30% ethyl acetate in hexane) is typically effective.
-
Rationale: Column chromatography is effective for separating the desired mono-aminated product from unreacted starting material and any potential di-substituted byproducts. [13]The optimal solvent system should be determined first by Thin Layer Chromatography (TLC).
-
-
Alternative: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification method. [13][14]
Data Presentation and Characterization
Unambiguous characterization is crucial to confirm the identity and purity of the synthesized this compound derivative. [15]
| Technique | Expected Observations for 5-Bromo-N-benzylquinolin-3-amine |
|---|---|
| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the six protons on the quinoline and benzyl rings. A characteristic singlet for the benzylic CH₂ protons and a broad signal for the N-H proton. The protons at C2 and C4 of the quinoline ring are typically the most deshielded. [15] |
| ¹³C NMR | Nine distinct signals for the quinoline carbons and additional signals for the benzyl group carbons. The carbon attached to bromine (C5) and the carbons flanking the nitrogen will have characteristic chemical shifts. [15] |
| Mass Spec (MS) | The mass spectrum should show the molecular ion peak [M]⁺ and the isotopic pattern characteristic of a monobrominated compound ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio). [15] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), and C=C/C=N stretching in the aromatic region (1500-1600 cm⁻¹). [16]|
Comparative Analysis: Microwave vs. Conventional Heating
The advantages of the microwave-assisted approach become evident when compared to traditional synthesis methods.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Oil Bath) |
| Reaction Time | 10 - 30 minutes [17][12] | 12 - 48 hours |
| Typical Yield | Good to Excellent (70-95%) [17] | Low to Moderate (40-75%) |
| Energy Consumption | Low; only the reaction mixture is heated. [4][6] | High; the entire apparatus is heated. [6] |
| Product Purity | Often higher due to reduced side product formation from shorter reaction times and uniform heating. [7][9] | May be lower due to thermal decomposition and side reactions over prolonged heating. |
Conclusion
Microwave-assisted synthesis represents a superior, efficient, and green methodology for the preparation of this compound derivatives. This technique drastically reduces reaction times from hours or days to mere minutes, while frequently providing higher yields and cleaner products compared to conventional heating. [3][8]The protocols and data presented herein serve as a comprehensive guide for researchers to harness the power of microwave chemistry, accelerating the discovery and development of novel quinoline-based compounds.
References
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- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
- Al-Ostath, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central. [Link]
- Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. organic-chemistry.org. [Link]
- International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. ijpsr.com. [Link]
- ResearchGate. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- The Synthesis. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles. thesynthesis.org. [Link]
- IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org. [Link]
- Panda, S. S., & Singh, V. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 2554–2602. [Link]
- Royal Society of Chemistry. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. [Link]
- CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
- Pirgal, D., Jha, R., & Hipparagi, S. M. (2022). Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. Journal of Medical Pharmaceutical and Allied Sciences, 11(6), 5461–5468. [Link]
- PubMed Central. (2025).
- E-Journal UIN Malang. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)
- ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
- PubMed Central. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed Central. [Link]
- Google Patents. (n.d.). JP2001322979A - Method for producing 3-bromoquinoline.
- Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Morressier. [Link]
- Wikipedia. (n.d.).
- Bentham Science Publisher. (n.d.). Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. Bentham Science Publisher. [Link]
- ElectronicsAndBooks. (n.d.). Microwave-assisted synthesis of 2-aminoquinolines. ElectronicsAndBooks. [Link]
- HETEROCYCLES. (2011).
- SpringerLink. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. SpringerLink. [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Arylquinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer and antimalarial properties.[1] The synthetic diversification of this core at the 3-position is a key strategy for fine-tuning molecular properties to optimize interactions with biological targets.[1] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its application to heteroaromatic systems like 3-bromoquinoline is of paramount interest, enabling the construction of diverse libraries of 3-arylquinolines for drug discovery and development.[1][3] This document provides an in-depth guide to the Suzuki-Miyaura coupling of 3-bromoquinolines, detailing the reaction mechanism, optimized protocols, and critical parameters for success.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 3-bromoquinoline to a Pd(0) complex. This step involves the insertion of the palladium into the carbon-bromine bond, forming a Pd(II) species.[2][4] The electron density at the palladium center is crucial for this step, which is often facilitated by electron-rich ligands.[4]
-
Transmetalation: In this step, the aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the bromide. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6][7]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups (the quinoline and the aryl group) from the palladium center. This forms the desired 3-arylquinoline product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][4][5]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Key Parameters for Successful Coupling of 3-Bromoquinolines
The success of the Suzuki-Miyaura coupling of 3-bromoquinoline hinges on the careful selection of several key reaction parameters. The electron-deficient nature of the quinoline ring and the potential for the nitrogen atom to coordinate with and poison the palladium catalyst present unique challenges.[8]
Catalyst System: The Palladium Source and Ligand Choice
The choice of the palladium source and the accompanying ligand is critical for achieving high yields and good reaction kinetics.
-
Palladium Precatalysts: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄ and [Pd(dppf)Cl₂].[1][2][4] Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, which can be achieved by phosphine ligands or other components in the reaction mixture.[2]
-
Ligands: Ligands play a crucial role in stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity.[4] For challenging substrates like 3-bromoquinoline, bulky and electron-rich phosphine ligands are often effective.[3][8] Examples include triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and more specialized biaryl phosphine ligands like XPhos.[3][4] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for Suzuki couplings.[6]
The Role of the Base
The base is essential for the transmetalation step, activating the boronic acid to form a more reactive boronate species.[2][7] The choice of base can significantly impact the reaction outcome and should be considered in conjunction with the solvent and the functional groups present on the substrates.
-
Common Bases: A variety of inorganic bases are commonly employed, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[1][2][7] Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been used successfully.[9]
-
Base Strength and Solubility: The strength and solubility of the base are important considerations. Stronger bases can sometimes lead to side reactions, while the solubility of the base in the chosen solvent system is crucial for its effectiveness.
Solvent System: A Critical Decision
The solvent system must be capable of dissolving the reactants, catalyst, and base to a sufficient extent. Often, a mixture of an organic solvent and water is used.
-
Aqueous Biphasic Systems: The addition of water is common in Suzuki couplings and can play multiple roles, including aiding in the dissolution of the base and facilitating the transmetalation step.[2][7]
-
Common Solvents: Frequently used organic solvents include 1,4-dioxane, tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).[1][2][7][10] The choice of solvent can influence the reaction rate and selectivity.[11]
Comparative Data for Suzuki Coupling of 3-Bromoquinoline
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of 3-bromoquinoline, providing a comparative overview for reaction optimization.
| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-16 | High | [1] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | dppf | Cs₂CO₃ (1) | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | High | [1] |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Varies (Optimization Study) | Varies | DBU | THF/H₂O | Ambient | Varies | Varies | [9] |
| Various Arylboronic acids | Pd(OAc)₂ (4.2) | None | Na₂CO₃ (2.5) | Acetone/H₂O (2:1) | 40-45 | 0.5-7 | 83-96 | [1] |
| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | - | 75 | [3] |
Detailed Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and scales.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol outlines a common and reliable method using a pre-formed palladium catalyst with a ferrocene-based phosphine ligand.
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylquinoline.
Caption: General workflow for Suzuki-Miyaura coupling.
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction gives low yields, consider screening different ligands, bases, and solvents. Increasing the temperature or reaction time may also be beneficial. The purity of the reagents, particularly the boronic acid, is crucial. Protodeborylation (cleavage of the C-B bond) can be a significant side reaction, especially with electron-rich or heteroaromatic boronic acids.[2] Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[2]
-
Catalyst Decomposition: The formation of palladium black (colloidal palladium) is an indication of catalyst decomposition and will lead to a loss of catalytic activity.[2] This can sometimes be addressed by using more robust ligands or precatalysts.
-
Purification Challenges: The purification of 3-arylquinolines can sometimes be challenging due to the presence of residual catalyst and byproducts. Careful column chromatography is often required.
Conclusion
The Suzuki-Miyaura coupling of 3-bromoquinoline is a robust and highly valuable transformation for the synthesis of 3-arylquinolines, which are of significant interest in drug discovery. A thorough understanding of the reaction mechanism and the interplay between the catalyst, ligand, base, and solvent is essential for achieving optimal results. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this powerful reaction in their synthetic endeavors.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
- National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- ResearchGate. (2018). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... | Download Scientific Diagram. [Link]
- ResearchGate. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]
- ACS Publications. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts | Organic Process Research & Development. [Link]
- ResearchGate. (2011). Table 1 . Screening of palladium catalysts for the Suzuki coupling of... [Link]
- National Institutes of Health. (2011). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. [Link]
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Wikipedia. Suzuki reaction. [Link]
- ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- Royal Society of Chemistry. (2018).
- ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
- ResearchGate. (2025). Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin | Request PDF. [Link]
- National Institutes of Health. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
- Buchwald Lab, MIT. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- National Institutes of Health. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
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Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry
An In-Depth Technical Guide to the Strategic Functionalization of 5-Bromoquinolin-3-amine for Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it a highly effective pharmacophore for targeting a diverse array of biological entities. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] Several quinoline-based drugs are in clinical use, underscoring the scaffold's therapeutic relevance.[5][6]
Within this important class of compounds, this compound emerges as a particularly valuable and versatile starting material for the synthesis of compound libraries. Its structure presents two distinct and orthogonally reactive functional handles: a nucleophilic amino group at the C3 position and an electrophilic C-Br bond at the C5 position. This inherent duality allows for selective and sequential functionalization, enabling the systematic exploration of chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of the strategic functionalization of this scaffold, offering field-proven protocols and the underlying chemical logic for researchers in drug discovery and development.
Molecular Scaffold Analysis: Unpacking the Reactivity of this compound
The synthetic utility of this compound stems from the differential reactivity of its two primary functional groups. Understanding the electronic nature of the scaffold is critical for designing successful synthetic strategies.
-
The C3-Amino Group: The amino group at the C3 position is a strong electron-donating group. It increases the electron density of the quinoline ring system, particularly at the ortho and para positions. This group is nucleophilic and readily undergoes reactions such as acylation, sulfonylation, and alkylation. Its presence is crucial for forming key hydrogen bond interactions in many biologically active molecules.
-
The C5-Bromo Group: The bromine atom at the C5 position serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions.[7][8] The C-Br bond is a prime site for oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles like those of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the introduction of a wide variety of carbon and nitrogen-based substituents.
The electronic independence of these two positions allows for a high degree of synthetic control, making it possible to modify one site while leaving the other intact for subsequent transformations.
Caption: Divergent functionalization pathways of this compound.
Part 1: Strategic Functionalization at the C5-Position via Cross-Coupling
The C5-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for C-C and C-N bond formation in modern organic synthesis.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of drug discovery for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[9][10] Applying this reaction to this compound allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C5 position.
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes are universally employed. Catalysts like Pd(dppf)Cl₂ are often effective because the dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the catalytic species.[11][12] For more challenging couplings, highly active pre-catalysts paired with bulky, electron-rich phosphine ligands may be necessary.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[10] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common choices. The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive boronic acids.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Table 1: Comparative Data for Suzuki Coupling Reactions on Bromoquinolines
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield Range (%) | Reference |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | DME/H₂O | 80 | 75-95 | [11] |
| Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 80-98 | [9] |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | CsF (2.0) | Dioxane | 90 | 70-90 | [9] |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[13] This reaction enables the introduction of primary or secondary amines at the C5-position of the quinoline scaffold, a crucial transformation for creating compounds that can act as hydrogen bond donors or acceptors.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of phosphine ligand.[14] Bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. They accelerate the rate-limiting reductive elimination step and prevent β-hydride elimination side reactions.[15] Pre-formed palladium catalysts incorporating these ligands often provide superior results.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate can also be used.[15][16]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are used to prevent quenching of the strong base.
Part 2: Strategic Functionalization at the C3-Position
The C3-amino group is a versatile nucleophile that can be readily derivatized through several classic transformations.
Acylation and Sulfonylation
The most straightforward modification of the 3-amino group is its conversion to an amide or sulfonamide. This is typically achieved by reacting this compound with an appropriate acyl chloride, sulfonyl chloride, or carboxylic acid (using coupling agents like HATU or EDC). This transformation is highly robust and serves multiple purposes in drug design:
-
Modulating Physicochemical Properties: It can alter solubility, lipophilicity, and metabolic stability.
-
Exploring Structure-Activity Relationships (SAR): The R-group of the acyl or sulfonyl moiety can be varied to probe for additional binding interactions with a biological target.
-
Acting as a Protecting Group: An amide is less nucleophilic than an amine, which can be used to prevent side reactions at the C3-position while performing chemistry at the C5-bromo position.
Diazotization and Sandmeyer-Type Reactions
For more drastic modifications, the 3-amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). While potentially hazardous if the intermediate is isolated, diazonium salts are highly versatile intermediates.[17] They can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions to install functionalities such as halides (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups at the C3-position.
Safety Precaution: Diazonium salt intermediates can be explosive, especially when dry.[17] These reactions should always be performed at low temperatures (0-5 °C) in solution and behind a blast shield.
Detailed Experimental Protocols
The following protocols are generalized procedures adapted from authoritative literature and should be optimized for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details a representative C-C bond formation at the C5-position.[9]
Materials:
-
This compound (1.0 mmol, 223 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,2-Dimethoxyethane (DME) (4 mL)
-
Deionized Water (1 mL)
-
Argon or Nitrogen gas supply
-
Schlenk flask or sealed vial
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Establish Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Degas the DME and water by bubbling argon through them for 15-20 minutes. Add the degassed DME (4 mL) and water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-phenylquinolin-3-amine.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol details a representative C-N bond formation at the C5-position.[15][16]
Materials:
-
This compound (1.0 mmol, 223 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Pd₂(dba)₃ (0.02 mmol, 18 mg)
-
XPhos (0.08 mmol, 38 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
-
Argon or Nitrogen gas supply (glovebox recommended for handling base)
Procedure:
-
Reaction Setup: Inside a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube. Add this compound.
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (105 µL).
-
Reaction: Seal the tube tightly and remove it from the glovebox. Place the tube in a pre-heated oil bath at 100 °C and stir vigorously for 18-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate.
-
Extraction and Purification: Follow steps 7-9 from the Suzuki protocol above to extract, dry, and purify the desired 5-(morpholino)quinolin-3-amine product.
Application in Drug Discovery: Targeting Protein Kinases
The functionalized quinoline scaffolds synthesized via these methods are paramount in the development of targeted therapies, particularly protein kinase inhibitors.[5][18] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.[19][20] The quinoline core can act as a "hinge-binder," occupying the ATP-binding site of the kinase. The substituents installed at the C3 and C5 positions can then be tailored to form additional interactions in the active site, thereby increasing potency and selectivity for the target kinase over others.
References
- Verma, A., Joshi, S., & Singh, D. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639. [Link]
- Bräse, S. (2015). Quinolines: Privileged Scaffolds in Medicinal Chemistry. In Heterocyclic Scaffolds II (pp. 132-146). Royal Society of Chemistry. [Link]
- Patel, K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]
- Mao, Y., Soni, K., Sangani, C., & Yao, Y. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(28), 2599-2633. [Link]
- Khan, I., et al. (2022). Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Archiv der Pharmazie, 355(9), 2200122. [Link]
- Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
- Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. [Link]
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Korean Chemical Society, 56(3), 356-361. [Link]
- Herrera, S. H. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
- Xiao, J., & Chen, C. (2018). Functionality elaboration of 4-bromo-quinolines.
- Ökten, S., & Çakmak, Z. U. (2017). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
- Ali, I., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 850. [Link]
- Abuelizz, H. A., et al. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023).
- National Center for Biotechnology Information. (n.d.). 3-Aminoquinoline. PubChem Compound Database.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Maccarinelli, F., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4048-4059. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
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The Role of 5-Bromoquinolin-3-amine in the Development of Novel Antiproliferative Agents: Application Notes and Protocols
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in the field of medicinal chemistry, particularly in the discovery of new anticancer agents.[1][2] Its rigid structure and the presence of a nitrogen atom allow for diverse chemical modifications, leading to compounds that can interact with a wide array of biological targets.[3] Quinoline derivatives have demonstrated a broad spectrum of antiproliferative mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[4] Several clinically approved drugs, such as bosutinib and lenvatinib, feature the quinoline core and function as potent kinase inhibitors.[5][6]
Within the vast chemical space of quinoline derivatives, 5-Bromoquinolin-3-amine emerges as a particularly valuable starting material for the synthesis of novel antiproliferative agents. The strategic placement of the bromine atom at the 5-position and the primary amine at the 3-position provides two reactive handles for facile chemical elaboration. The bromine atom can participate in various cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties, while the amino group is a key site for amide bond formation or for serving as a crucial hydrogen bond donor in interactions with biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound for the development of next-generation antiproliferative agents.
Chemical Profile of this compound: A Versatile Building Block
This compound is a solid at room temperature with a molecular weight of 223.07 g/mol . Its chemical structure features a quinoline core substituted with a bromine atom at position C5 and an amino group at position C3.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| Appearance | Solid |
| LogP | ~2.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
The reactivity of this compound is dictated by its functional groups. The primary amine at the C3 position is a nucleophile and a base, readily participating in reactions such as acylation, alkylation, and diazotization.[7] The bromine atom at the C5 position is a good leaving group in nucleophilic aromatic substitution reactions and is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This dual reactivity makes this compound an ideal scaffold for creating diverse libraries of compounds for high-throughput screening.
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
Derivatives of this compound can be designed to target various hallmarks of cancer. A prominent strategy involves the development of kinase inhibitors that interfere with aberrant cell signaling pathways crucial for tumor growth and survival.[3]
The PI3K/Akt/mTOR Signaling Pathway: A Central Regulator of Cell Growth
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[8][9] Its deregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[10] Quinoline-based compounds have been successfully developed as inhibitors of key kinases within this pathway.[8][11]
Caption: The PI3K/Akt/mTOR signaling pathway.
The EGFR/HER-2 Signaling Pathway in Cancer Progression
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are members of the ErbB family of receptor tyrosine kinases.[2] Their overexpression or mutation leads to uncontrolled cell proliferation and is associated with the development of various cancers, including non-small cell lung cancer and breast cancer.[1] Dual inhibitors targeting both EGFR and HER-2 have shown significant clinical benefits.[1] The quinoline scaffold is a key feature in many potent EGFR and HER-2 inhibitors.[12]
Protocols for Synthesis and Biological Evaluation
Representative Synthesis of a 3-Anilino-5-arylquinoline Derivative
This protocol describes a representative synthesis of a potential kinase inhibitor starting from this compound. The synthesis involves a Suzuki coupling to introduce an aryl group at the 5-position, followed by a Buchwald-Hartwig amination to install a substituted aniline at the 3-position.
Caption: Synthetic workflow for a quinoline-based agent.
Step 1: Suzuki Coupling
-
To a solution of this compound (1.0 mmol) in a 2:1 mixture of dioxane and water (15 mL) in a microwave vial, add the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 mmol).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 5-arylquinolin-3-amine intermediate.
Step 2: Buchwald-Hartwig Amination
-
In a flame-dried Schlenk tube under an argon atmosphere, combine the 5-arylquinolin-3-amine intermediate (1.0 mmol), the desired substituted aniline (1.2 mmol), sodium tert-butoxide (1.5 mmol), and tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol).
-
Add anhydrous toluene (10 mL) and heat the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 3-(substituted anilino)-5-arylquinoline derivative.
In Vitro Antiproliferative Evaluation: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[9]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinoline derivative (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivative in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Interpretation and Case Study
Hypothetical Case Study: A novel 3-anilino-5-arylquinoline derivative, Compound X , was synthesized from this compound and tested for its antiproliferative activity against the MCF-7 breast cancer cell line using the MTT assay.
Table 1: Antiproliferative Activity of Compound X against MCF-7 cells
| Compound | IC₅₀ (µM) |
| Compound X | 0.85 |
| Doxorubicin (Control) | 1.20 |
The results indicate that Compound X exhibits potent antiproliferative activity against MCF-7 cells, with an IC₅₀ value lower than that of the standard chemotherapeutic drug, doxorubicin. This suggests that Compound X is a promising candidate for further preclinical development.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Suzuki coupling | Incomplete reaction, degradation of catalyst. | Ensure anhydrous and anaerobic conditions, use fresh catalyst, optimize reaction time and temperature. |
| High background in MTT assay | Contamination, high cell density. | Use sterile techniques, optimize cell seeding density. |
| Inconsistent MTT results | Uneven cell distribution, pipetting errors. | Ensure a single-cell suspension before seeding, use a multichannel pipette carefully. |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel antiproliferative agents. Its dual reactivity allows for the creation of diverse chemical libraries targeting key oncogenic pathways, such as the PI3K/Akt/mTOR and EGFR/HER-2 signaling cascades. The protocols outlined in this application note provide a solid foundation for researchers to design, synthesize, and evaluate new quinoline-based compounds with the potential to become next-generation cancer therapeutics.
References
- Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances. URL
- New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2205. URL
- Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry, 94, 103403. URL
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Molecules, 29(12), 2841. URL
- Some clinically used VEGFR-2 inhibitors as well as quinoxaline derivatives having VEGFR-2 inhibitory actions.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. URL
- Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Anti-Cancer Agents in Medicinal Chemistry, 12(3), 237-253. URL
- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024).
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 100(1), 100806. URL
- A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-Cancer Agents in Medicinal Chemistry, 15(10), 1297-1304. URL
- Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy.
- New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simul
- Cytotoxicity MTT Assay Protocols and Methods.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida Scholar Commons. URL
- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry. URL
- Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids.
- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
- Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances. URL
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. URL
- Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Semantic Scholar. URL
- Design, synthesis and potential anti-proliferative activity of some novel 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4944-4948. URL
- Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors.
- Chemical Properties of Amines.
Sources
- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells | Bentham Science [eurekaselect.com]
- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromoquinolin-3-amine
Welcome to the technical support center for the synthesis of 5-bromoquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and obtain high-purity material.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a key intermediate for the synthesis of a wide range of biologically active compounds. The introduction of a bromine atom at the C5 position and an amine group at the C3 position provides two reactive handles for further molecular elaboration. However, the synthesis of this molecule can be challenging, often leading to issues with regioselectivity, low yields, and difficult purifications. This guide will address these challenges by providing practical, experience-driven advice.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed synthetic strategies include:
-
Direct Bromination of 3-Aminoquinoline: This is a direct approach but can suffer from poor regioselectivity.
-
Nucleophilic Aromatic Substitution (SNAr) on a Dibromoquinoline: This involves the selective displacement of a bromine atom with an amine source.
-
Sandmeyer Reaction: This classic transformation can be used to introduce the bromine atom from a suitable amino precursor.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond.
Q2: I am getting a mixture of isomers during the bromination of 3-aminoquinoline. How can I improve the regioselectivity for the 5-position?
A2: Achieving high regioselectivity is a common challenge. The amino group at C3 is an activating, ortho-, para-director, while the ring nitrogen is deactivating. This can lead to bromination at various positions. To favor the 5-position, consider the following:
-
Choice of Brominating Agent: Milder brominating agents such as N-Bromosuccinimide (NBS) often provide better control compared to liquid bromine.[1]
-
Solvent Effects: The choice of solvent can significantly influence the regioselectivity. Less polar, non-coordinating solvents can sometimes favor specific isomers. Experiment with solvents like dichloromethane (DCM), chloroform, or carbon tetrachloride.
-
Temperature Control: Running the reaction at lower temperatures can help to minimize the formation of undesired isomers.[2]
-
Protecting Groups: While more synthetically demanding, protection of the 3-amino group can alter its directing effect and potentially lead to improved regioselectivity.
Q3: My yield is consistently low. What are the likely causes and how can I improve it?
A3: Low yields can stem from several factors, depending on the chosen synthetic route.
-
Incomplete Reaction: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is not fully consumed, consider increasing the reaction time or temperature incrementally.
-
Product Degradation: Quinoline derivatives can be sensitive to harsh reaction conditions. If you observe the formation of tar-like substances, it may indicate product degradation.[1] Consider using milder reagents or lowering the reaction temperature.
-
Sub-optimal Reagents or Catalysts: For reactions like the Buchwald-Hartwig amination, the choice of ligand and palladium source is critical.[3] Screening different ligands can often lead to significant improvements in yield.
-
Work-up and Purification Losses: Ensure that your work-up procedure is optimized to minimize product loss. This includes using the appropriate extraction solvents and minimizing the number of purification steps.
Q4: I am struggling with the purification of this compound. What are the best practices?
A4: Purification can be challenging due to the presence of closely related isomers and byproducts.
-
Column Chromatography: This is the most common method for purifying research-scale quantities. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.[1][3]
-
Amine-Functionalized Silica: For compounds with basic amine groups, amine-functionalized silica can sometimes provide better separation and reduce tailing compared to standard silica gel.[4]
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems.
-
Identification of Impurities: Characterizing the major impurities by techniques like NMR and Mass Spectrometry can provide valuable insights into the side reactions occurring and help in designing a more effective purification strategy.
Troubleshooting Guides
Scenario 1: Direct Bromination of 3-Aminoquinoline
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of 5-Bromo Isomer | Poor regioselectivity leading to a mixture of isomers (e.g., 7-bromo, 5,7-dibromo). | 1. Change Brominating Agent: Switch from Br₂ to NBS for milder conditions. 2. Solvent Screening: Test a range of solvents with varying polarities (e.g., CHCl₃, CCl₄, CH₃CN). 3. Temperature Optimization: Perform the reaction at 0°C or even lower to enhance selectivity. |
| Formation of Di-brominated Byproducts | Excess brominating agent or harsh reaction conditions. | 1. Stoichiometry Control: Use no more than 1.05 equivalents of the brominating agent. 2. Slow Addition: Add the brominating agent dropwise over an extended period to maintain a low concentration. 3. Lower Temperature: Run the reaction at a reduced temperature. |
| Reaction Stalls/Incomplete Conversion | Insufficient activation or deactivation of the starting material. | 1. Increase Temperature Gradually: If the reaction is clean but incomplete at a lower temperature, cautiously increase the temperature. 2. Lewis Acid Catalyst: In some cases, a mild Lewis acid catalyst can promote the reaction, but this may also decrease regioselectivity. |
Scenario 2: Buchwald-Hartwig Amination of 3,5-Dibromoquinoline
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst, unsuitable ligand, or incorrect base. | 1. Catalyst/Ligand Screening: Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., Xantphos, BINAP).[3] 2. Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. 3. Solvent Choice: Anhydrous, degassed solvents like toluene or dioxane are typically used.[3] |
| Formation of Hydrodehalogenation Byproduct | Presence of water or other protic sources. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. 2. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3] |
| Difficult Purification from Ligand | Similar polarity of the product and the phosphine ligand/oxide. | 1. Acidic Wash: During work-up, an acidic wash can help to remove the basic amine product into the aqueous layer, leaving the ligand in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting. |
Experimental Protocols
Protocol 1: Electrophilic Bromination of 3-Aminoquinoline
This protocol is a starting point and may require optimization.
Materials:
-
3-Aminoquinoline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-aminoquinoline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains at 0°C.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate this compound.
Protocol 2: Buchwald-Hartwig Amination of 3,5-Dibromoquinoline
This protocol is a general guideline and requires optimization for specific substrates.
Materials:
-
3,5-Dibromoquinoline
-
Ammonia source (e.g., benzophenone imine followed by hydrolysis, or aqueous ammonia with appropriate ligands)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add 3,5-dibromoquinoline (1.0 eq), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the base (e.g., NaOtBu, 1.2-1.5 eq) to the tube under the inert atmosphere.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the ammonia source.
-
Place the sealed tube in a preheated oil bath (typically 80-120°C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthetic Workflow
The following diagram illustrates a general workflow for troubleshooting the synthesis of this compound.
Sources
Technical Support Center: Purification of Crude 5-Bromoquinolin-3-amine by Column Chromatography
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 5-Bromoquinolin-3-amine via column chromatography. It is structured as a troubleshooting guide and FAQ, addressing specific experimental issues with in-depth explanations and actionable solutions.
I. Introduction and Compound Profile
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its purification is a critical step that often presents challenges due to its specific chemical properties. This guide is designed to navigate these complexities, ensuring a high-purity final product.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂ | [1] |
| Molecular Weight | 223.07 g/mol | [2] |
| Appearance | Typically off-white to light brown solid | [1] |
| Polarity | Moderately polar, due to the amine and quinoline nitrogen | |
| Solubility | Soluble in polar organic solvents like methanol, ethyl acetate, and dichloromethane | |
| Stability | Can be sensitive to strong acids and prolonged exposure to silica gel | [3] |
II. Troubleshooting Guide: Column Chromatography
This section addresses common problems encountered during the column chromatography of this compound.
Problem 1: Poor Separation of the Desired Compound from Impurities.
Possible Causes & Solutions:
-
Incorrect Mobile Phase Polarity: The polarity of the eluent system is the most critical factor for achieving good separation.
-
If the compound elutes too quickly (high Rf on TLC): Decrease the polarity of the mobile phase. For a common system like ethyl acetate/hexanes, this means increasing the proportion of hexanes.
-
If the compound elutes too slowly or not at all (low Rf on TLC): Increase the mobile phase polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A gradient elution, where the polarity is gradually increased during the run, can be highly effective.[4]
-
-
Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.
-
Solution: A general guideline is to load an amount of crude material that is 1-2% of the total weight of the silica gel. For difficult separations, this may need to be reduced further.[4]
-
-
Improper Column Packing: Cracks, channels, or air bubbles in the silica gel bed will lead to uneven solvent flow and broad, overlapping bands.
-
Solution: Pack the column carefully using a slurry method to ensure a uniform and homogenous stationary phase. Gently tap the column during packing to dislodge any air bubbles.[5]
-
Problem 2: The Compound is Tailing or Streaking on the TLC Plate and Column.
Causality: Tailing is often observed with amines on silica gel. The slightly acidic nature of silica can lead to strong, non-ideal interactions with the basic amine group of this compound, causing the compound to "stick" and elute slowly and unevenly.[3][6]
Solutions:
-
Addition of a Basic Modifier: Incorporating a small amount of a basic modifier into the mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.
-
Use of an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase.
-
Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Amine-functionalized silica: This specialized stationary phase has a basic surface, which minimizes the strong interactions with amines and often allows for the use of less polar, non-basic solvent systems like hexane/ethyl acetate.[3][6]
-
Problem 3: The Compound is Not Eluting from the Column.
Possible Causes & Solutions:
-
Insufficient Mobile Phase Polarity: The chosen eluent may simply not be strong enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the mobile phase. If you are using an ethyl acetate/hexane system, you might need to switch to a more polar system like dichloromethane/methanol.[9]
-
-
Irreversible Adsorption or Decomposition: this compound may degrade on the acidic silica gel, especially with prolonged contact time.[3][9]
-
Solution:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or a significant streak from the baseline, your compound is likely unstable on silica.
-
Deactivate the Silica Gel: As mentioned above, adding a basic modifier like triethylamine can help.
-
Use an Alternative Stationary Phase: Alumina or amine-functionalized silica are good options.[6][9]
-
Work Quickly: Do not let the column run overnight. Elute the compound as efficiently as possible.
-
-
Problem 4: Co-elution of Impurities with the Product.
Possible Causes & Solutions:
-
Similar Polarity of Impurities: Some impurities may have a very similar polarity to this compound, making separation by normal-phase chromatography challenging.
-
Solution:
-
Fine-tune the Solvent System: Experiment with different solvent combinations. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.
-
Change the Stationary Phase: As mentioned previously, switching to alumina or a functionalized silica can change the elution order and potentially resolve the co-eluting species.
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography fails, reversed-phase flash chromatography (using a C18-functionalized silica) can be a powerful alternative. In this case, a polar solvent system like water/acetonitrile or water/methanol would be used.[3]
-
-
III. Experimental Protocols & Methodologies
Step-by-Step Guide to Column Chromatography Purification
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes.
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.3.[8]
-
If tailing is observed, add 0.5-1% triethylamine to the developing solvent.[8]
-
Visualize the spots using a UV lamp (254 nm).[10]
-
-
Column Preparation:
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column with a pipette.[5]
-
Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a different solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation.[5]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualization Workflow: TLC Monitoring
Sources
- 1. This compound, CasNo.1330754-37-4 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. biotage.com [biotage.com]
- 7. rsc.org [rsc.org]
- 8. VanVeller Lab Resources [group.chem.iastate.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. TLC stains [reachdevices.com]
troubleshooting side reactions in the bromination of 3-aminoquinoline
Troubleshooting Guide: Side Reactions
The bromination of 3-aminoquinoline is a classic electrophilic aromatic substitution. However, the potent activating nature of the C-3 amino group and the complex electronics of the quinoline scaffold can lead to several undesired side reactions. This guide addresses the most common issues in a question-and-answer format.
Q1: My reaction is producing a significant amount of a di-brominated product. How can I improve the selectivity for mono-bromination?
A1: Over-bromination is the most common side reaction due to the strong electron-donating effect of the amino group, which highly activates the quinoline ring system. [1] This makes the mono-brominated product more reactive than the starting material, leading to a second substitution.
Causality: The -NH₂ group is a powerful ortho-, para-director and an activating group in electrophilic aromatic substitution. In the 3-aminoquinoline system, it strongly activates the C-4 and C-2 positions on the pyridine ring and, to a lesser extent, positions on the carbocyclic (benzene) ring. Once the first bromine atom is added, the ring remains highly activated, readily accepting a second electrophilic attack.
Troubleshooting Strategies:
-
Control Stoichiometry Carefully: Avoid using an excess of the brominating agent. Start with a strict 1:1 or even slightly less (e.g., 0.95 equivalents) molar ratio of the brominating agent to 3-aminoquinoline to favor mono-substitution.[1]
-
Use a Milder Brominating Agent: Molecular bromine (Br₂) is highly reactive. Switching to a less aggressive electrophilic bromine source like N-Bromosuccinimide (NBS) can significantly enhance selectivity for mono-bromination.[1][2]
-
Lower the Reaction Temperature: Reducing the temperature (e.g., to 0 °C or below) slows the rate of both the desired reaction and the over-bromination side reaction. Since the second bromination has a slightly higher activation energy, lowering the temperature will disfavor it more significantly, thus improving selectivity.[1][3]
-
Slow Addition: Instead of adding the brominating agent all at once, add it dropwise as a dilute solution over an extended period. This maintains a low instantaneous concentration of the electrophile in the reaction mixture, reducing the likelihood of a second bromination event on the newly formed product.[1]
Comparative Reaction Conditions for Mono- vs. Di-bromination
| Parameter | Recommended for Mono-bromination | Conditions Leading to Over-bromination |
| Brominating Agent | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Stoichiometry (Br:Amine) | ≤ 1:1 | > 1:1 |
| Temperature | 0 °C to room temperature | Room temperature to reflux |
| Addition Method | Slow, dropwise addition of dilute solution | Rapid, bulk addition |
| Solvent | Acetonitrile, Dichloromethane | Acetic Acid, CCl₄ |
Protocol: Selective Mono-bromination using NBS
-
Dissolve 3-aminoquinoline (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (0.95-1.0 eq) in the same solvent.
-
Add the NBS solution dropwise to the stirred 3-aminoquinoline solution over 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Proceed with standard aqueous work-up and purification by column chromatography.[2][4]
Q2: The bromination is not occurring at the expected C-4 position. How can I control the regioselectivity?
A2: Regioselectivity in quinoline bromination is a complex interplay between the electronic effects of the substituent (the amino group), the inherent reactivity of the quinoline nucleus, and the reaction conditions (especially pH).
Causality:
-
On the Pyridine Ring: The C-3 amino group strongly directs electrophilic attack to the ortho (C-2, C-4) positions. The C-4 position is generally favored electronically and sterically.
-
On the Carbocyclic Ring: Under strongly acidic conditions, the quinoline nitrogen becomes protonated. This deactivates the entire heterocyclic (pyridine) ring, making the carbocyclic (benzene) ring the preferred site for electrophilic attack, typically at the C-5 and C-8 positions.[1] Direct bromination on an unactivated pyridine ring is generally challenging.[1]
Troubleshooting Workflow for Regioselectivity
Caption: Troubleshooting decision tree for regioselectivity issues.
Strategies to Ensure C-4 Bromination:
-
Avoid Strong Acids: Do not use strong acids as solvents or catalysts if you want to target the pyridine ring. The use of solvents like acetic acid or the generation of HBr during the reaction can lead to protonation of the quinoline nitrogen and undesired side products.
-
Use NBS in a Neutral Solvent: As described in the protocol above, using NBS in a solvent like acetonitrile (CH₃CN) or dichloromethane (DCM) provides a source of electrophilic bromine without generating strong acid byproducts, favoring substitution on the activated pyridine ring.
Q3: My reaction yield is very low, and I'm seeing a lot of dark, insoluble material (tar). What is causing this degradation?
A3: Aromatic amines are susceptible to oxidation, especially under harsh bromination conditions. The formation of dark, polymeric "tar" is a common indicator of starting material or product degradation.
Causality: The electron-rich nature of 3-aminoquinoline makes it easy to oxidize. Strong brominating agents like molecular bromine can act as oxidants, particularly at elevated temperatures or in the presence of light, leading to complex side reactions and polymerization.
Troubleshooting Strategies:
-
Protect from Light: Perform the reaction in a flask wrapped in aluminum foil, as radical side reactions initiated by light can contribute to degradation.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen, which can also promote oxidative side reactions.
-
Maintain Low Temperatures: As with controlling over-bromination, keeping the reaction cold minimizes the rate of degradation pathways.
-
Switch to a Milder Reagent: NBS is again the preferred choice as it is less prone to causing oxidative side reactions compared to Br₂.[1]
Mechanism: Desired vs. Undesired Pathways
Sources
Technical Support Center: Purification of 5-Bromoquinolin-3-amine
Welcome to the technical support center for 5-Bromoquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing impurities from preparations of this important chemical intermediate. Here, we address common challenges and provide robust protocols to ensure the high purity required for downstream applications.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my this compound preparations?
A1: Impurities in this compound synthesis typically arise from side reactions or incomplete reactions. Common impurities include:
-
Starting materials: Unreacted precursors from the synthetic route.
-
Isomeric impurities: Other bromo-amino quinoline isomers that may form due to non-regioselective reactions.
-
Di-brominated species: Over-bromination can lead to the formation of di-bromoquinoline derivatives.[1][2]
-
Oxidation byproducts: Aminoquinolines can be susceptible to oxidation, leading to colored impurities.[3]
Q2: My purified this compound is colored, but the pure compound should be a white or off-white solid. What is the cause and how can I fix it?
A2: A colored product often indicates the presence of trace oxidized impurities or residual reaction byproducts.[4] A common and effective method to remove these colored impurities is treatment with activated charcoal during recrystallization.[4] The charcoal adsorbs the colored molecules, which are then removed by hot filtration.
Q3: I'm having difficulty separating isomeric impurities. What purification strategy is most effective?
A3: Separating isomers is challenging due to their similar physical properties.[5] Optimized column chromatography is typically the most effective method.[6] Key strategies include:
-
Using a long column with a shallow solvent gradient: This enhances the separation of compounds with similar polarities.[6]
-
Trying alternative stationary phases: If standard silica gel does not provide adequate separation, consider using alumina (neutral or basic) or other specialized stationary phases.[5][7]
Q4: Can I use an acid-base extraction to purify this compound?
A4: Yes, an acid-base extraction can be a useful preliminary purification step. The basic amino group allows the this compound to be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer.[6] However, this method will not separate the desired product from other basic impurities like isomeric bromo-aminoquinolines or unreacted aminoquinoline starting materials.
II. Troubleshooting Guide: Common Issues & Solutions
This section provides a problem-oriented approach to resolving common purification challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - Excessive solvent used, keeping the product in the mother liquor. - Premature filtration before crystallization is complete. - The chosen solvent has high solubility for the compound even at low temperatures.[4] | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Allow the solution to cool slowly and ensure maximum crystal formation before filtration. - Experiment with different solvent systems, including mixed solvents, to find one with a large solubility difference between hot and cold temperatures.[6] |
| Oiling Out During Recrystallization | - The solution is supersaturated. - The cooling rate is too fast. - An inappropriate solvent is being used.[6] | - Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[6] - The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] |
| Compound Decomposes on Silica Gel Column | - The acidic nature of the silica gel can degrade the basic quinoline compound.[5] | - Deactivate the silica gel: Prepare a slurry of the silica gel in the eluent containing a small amount of a tertiary amine like triethylamine (0.5-2%).[5][7] - Use an alternative stationary phase: Consider neutral or basic alumina, or Florisil.[5][7] - Minimize contact time: Use flash chromatography with a shorter, wider column.[5] |
| Co-elution of Impurities During Column Chromatography | - The solvent system lacks sufficient selectivity. - The column is not packed uniformly, leading to channeling. | - Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to screen various solvent systems (e.g., ethyl acetate/hexanes) to find the optimal eluent that provides the best separation.[6] - Use a shallower solvent gradient or switch to a different stationary phase.[6] - Ensure proper column packing to avoid air bubbles and cracks.[6] |
III. Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is effective for removing less polar impurities and can significantly improve the purity of the crude product.
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a system where it is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[4]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This technique is highly effective for separating closely related impurities, such as isomers.[6][8]
-
Eluent Selection: Use TLC to determine the optimal solvent system that gives a good separation of the desired compound from impurities. An Rf value of 0.3-0.4 for this compound is often ideal.[6] A common starting point is a mixture of ethyl acetate and hexanes.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a column, ensuring there are no air bubbles.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully add this powder to the top of the packed column.[6]
-
Elution and Fraction Collection: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient is used. Collect fractions in test tubes.[5][6]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[5]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[6]
IV. Data Presentation
Table 1: Comparison of Purification Methods for Bromoquinolines
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 95 | 70 | Effective for removing less polar impurities.[6] |
| Column Chromatography (Petroleum Ether:Ethyl Acetate 4:1) | 85 | 98 | 60 | Good for separating closely related impurities.[6] |
| Recrystallization followed by Column Chromatography | 85 | >99 | 50 | Recommended for achieving high purity.[6] |
Data adapted from a study on a similar bromoquinoline derivative.[6]
Table 2: Purity Assessment Techniques
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase.[9] | High resolution, sensitivity, and reproducibility.[9] | Requires specialized equipment. |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis. | High sensitivity and selectivity, ideal for complex matrices.[10] | More complex and expensive than HPLC-UV. |
| Melting Point | A pure substance has a sharp, defined melting point. | Simple and quick assessment of purity.[11] | Insensitive to small amounts of impurities. |
| NMR Spectroscopy | Provides structural information and can reveal the presence of impurities. | Gives structural information about impurities. | May not detect impurities present at very low levels. |
V. Visualized Workflows
Caption: Troubleshooting common recrystallization problems.
VI. References
-
SIELC Technologies. (n.d.). Separation of 7-Bromoquinoline-8-thiol on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). US3337630A - Process for the purification of amines. Retrieved from
-
ENAO Chemical Co., Limited. (n.d.). This compound CAS NO.1330754-37-4. Retrieved from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]
-
Chemsrc. (2025, August 21). 5-Bromoquinolin-8-amine. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Retrieved from
-
Analytical Chemistry. (1956). Analytical Chemistry, 28(4). Retrieved from [Link]
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
-
ResearchGate. (2011, September). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. moravek.com [moravek.com]
Technical Support Center: Regioselective Bromination of the Quinoline Scaffold
Welcome to the technical support guide for the regioselective bromination of quinoline rings. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this critical heterocyclic scaffold. The inherent electronic properties of the quinoline system present unique challenges to achieving predictable and high-yielding bromination. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these hurdles.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems you may encounter in the lab. The solutions are based on established chemical principles and field-proven optimization strategies.
Q1: My reaction is producing a mixture of C5- and C8-bromoquinolines, along with polybrominated products. How can I resolve this?
A1: This is the most common challenge and typically stems from a combination of factors related to the quinoline ring's electronics and the reaction conditions.
-
Root Cause Analysis: The quinoline scaffold consists of two electronically distinct rings: an electron-deficient pyridine ring and a more electron-rich benzene ring. In standard electrophilic aromatic substitution conditions (e.g., Br₂ in a strong acid), the quinoline nitrogen becomes protonated. This protonation acts as a strong deactivating group, further reducing the reactivity of the pyridine ring and directing the electrophilic attack exclusively to the carbocyclic (benzene) ring. The C5 and C8 positions are electronically favored due to the stability of the resulting Wheland intermediates.[1][2][3] The formation of mixtures and polybrominated species occurs when the reaction's selectivity is not adequately controlled.
-
Strategic Solutions:
-
Stoichiometry is Critical: The equivalents of your brominating agent are paramount. An excess of bromine will invariably lead to polybromination, especially if you have an activating group on the benzene ring.[1] For the bromination of 8-hydroxyquinoline, for example, using over 2.0 equivalents of Br₂ leads to the 5,7-dibromo product, whereas using around 1.5 equivalents can provide a mixture of mono- and di-brominated products.[4][5]
-
Actionable Advice: Begin with a 1:1 stoichiometry of quinoline to brominating agent. Add the bromine solution dropwise at a low temperature (e.g., 0 °C) to maintain control. Monitor the reaction closely by TLC or LC-MS.
-
-
Leverage Strong Acidic Media: Performing the bromination in concentrated sulfuric acid can enhance regioselectivity for the C5 and C8 positions.[6] The strong acid ensures complete protonation of the nitrogen, maximizing the deactivation of the pyridine ring and preventing side reactions.
-
Consider a Milder Brominating Agent: If molecular bromine (Br₂) proves too reactive, switch to N-Bromosuccinimide (NBS).[1][7] NBS is a solid, easier to handle, and often provides cleaner reactions with higher selectivity for monobromination.
-
Q2: I need to brominate the pyridine ring (e.g., at C3 or C2), but my electrophilic methods are failing. What is the correct approach?
A2: Direct electrophilic bromination of the pyridine ring is exceptionally difficult due to its electron-deficient nature. Specialized strategies are required to achieve this transformation.
-
Root Cause Analysis: The pyridine ring is analogous to a nitrobenzene in terms of reactivity towards electrophiles—it is highly deactivated. Standard electrophilic conditions will not work and may lead to decomposition under harsh conditions.
-
Strategic Solutions:
-
High-Temperature, Gas-Phase Bromination: While not always practical for complex molecules, gas-phase bromination at high temperatures (300-450 °C) can induce radical substitution mechanisms that favor the C2 and C3 positions.[1][8] For instance, bromination of quinoline at 300 °C yields 3-bromoquinoline, while at 450 °C, 2-bromoquinoline is the major product.[8]
-
The N-Oxide Strategy: This is a powerful and widely used method. Converting the quinoline to a quinoline N-oxide dramatically alters the ring's electronics. The N-oxide group is activating and directs substitution to the C2 and C4 positions. Subsequent activation of the N-oxide (e.g., with Ts₂O) followed by treatment with a bromide source like tetrabutylammonium bromide (TBABr) can achieve regioselective C2-bromination under mild conditions.[9]
-
Transition Metal-Catalyzed C-H Activation: Modern organometallic chemistry offers precise solutions. Using a directing group on the quinoline (often at the C8 position), transition metal catalysts (like Rhodium or Palladium) can selectively activate and functionalize adjacent C-H bonds. For example, Rh(III)-catalyzed C-H activation of quinoline N-oxides can achieve highly regioselective C8-bromination.[10][11][12]
-
Q3: My substrate has a strong activating group (e.g., -OH or -NH₂) and the reaction is uncontrollable, leading to a complex mixture and low yield of the desired product. How can I tame this reactivity?
A3: Strong activating groups "super-charge" the benzene ring, making controlled monobromination a significant challenge. The key is to moderate this reactivity.
-
Root Cause Analysis: Groups like hydroxyl (-OH) and amino (-NH₂) are potent ortho-, para-directors and powerful activators. In the case of 8-hydroxyquinoline, they direct strongly to the C5 and C7 positions, and the high reactivity often makes it difficult to stop the reaction after a single substitution.[4][5]
-
Troubleshooting Workflow:
The following decision tree can guide your optimization process for activated systems.
Caption: Troubleshooting workflow for activated quinolines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental electronic reason for the regioselectivity in quinoline bromination?
A1: The regioselectivity is a direct consequence of the pyridine ring's electron-withdrawing nature. The nitrogen atom is more electronegative than carbon and exerts an inductive and mesomeric electron-withdrawing effect, making the pyridine ring electron-deficient. Conversely, the fused benzene ring behaves like a typical aromatic ring. During electrophilic attack in acidic media, the nitrogen lone pair is protonated, creating a positive charge that strongly deactivates the entire heterocyclic ring, leaving the less deactivated benzene ring as the only site for substitution.[1][2] Attack at C5 or C8 allows for resonance stabilization of the positive charge in the intermediate without disrupting the aromaticity of the other ring, making these positions the most favorable.
Q2: How do different brominating agents compare in terms of reactivity and selectivity?
A2: The choice of reagent is a critical parameter for controlling the outcome.
| Reagent | Characteristics & Best Use Case |
| **Molecular Bromine (Br₂) ** | High Reactivity: A strong electrophile, often used with a Lewis acid or in strong protic acids. Prone to causing over-bromination with activated substrates. Best for deactivated quinolines or when polybromination is desired.[4][5][13] |
| N-Bromosuccinimide (NBS) | Moderate Reactivity: A milder source of electrophilic bromine. Excellent for achieving monobromination on activated or moderately activated rings. Can also participate in radical reactions under specific conditions (e.g., with AIBN).[1][7][14] |
| Trihaloisocyanuric Acids (TBCA) | Atom Economical & Mild: Inexpensive and safe solid reagents. Used for metal-free halogenations, often providing excellent regioselectivity and high yields under mild, open-air conditions.[2][15] |
| Dibromoisocyanuric Acid (DBI) | High Reactivity in Superacids: Used in acids like trifluoromethanesulfonic acid (CF₃SO₃H) for highly regioselective monobromination.[6] |
Q3: Can I use a directing group to control the position of bromination?
A3: Absolutely. This is a highly effective modern strategy for achieving regioselectivity that defies the natural electronic preference of the ring. An 8-amido group, for instance, can be used as a directing group to achieve metal-free, regioselective C5-bromination under very mild conditions.[1][15] This approach relies on the formation of a transient intermediate that brings the halogenating agent into close proximity with the C5-H bond, facilitating a selective reaction.
Validated Experimental Protocols
Protocol 1: Regioselective C5-Monobromination of 8-Methoxyquinoline
This protocol is adapted from the work of Ökten, S., et al. and demonstrates a highly selective monobromination of an activated quinoline.[5][13]
-
Materials:
-
8-Methoxyquinoline
-
Molecular Bromine (Br₂)
-
Chloroform (CHCl₃, distilled)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer
-
Alumina for column chromatography
-
Ethyl Acetate/Hexane
-
-
Procedure:
-
Dissolve 8-methoxyquinoline (1.0 eq) in distilled chloroform (approx. 0.15 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
In a separate dropping funnel, prepare a solution of molecular bromine (1.1 eq) in a small amount of chloroform.
-
Add the bromine solution dropwise to the stirred solution of 8-methoxyquinoline over 10-15 minutes at ambient temperature.
-
Stir the reaction mixture in the dark for 2 days. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash it three times with a 5% aqueous NaHCO₃ solution to quench any remaining bromine and HBr.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude material by passing it through a short plug of alumina, eluting with an appropriate mixture of ethyl acetate and hexane (e.g., 1:3) to yield pure 5-bromo-8-methoxyquinoline.[5][13]
-
Protocol 2: Metal-Free, Directed C5-Chlorination of N-(quinolin-8-yl)acetamide
This protocol, adapted from Motati, D. R., et al., showcases the use of an 8-amido directing group and an atom-economical halogenating agent.[2][15]
-
Materials:
-
N-(quinolin-8-yl)acetamide
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile (ACN)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add N-(quinolin-8-yl)acetamide (1.0 eq, e.g., 0.4 mmol) and acetonitrile (3 mL).
-
Stir the mixture at room temperature in an open-air atmosphere (no inert atmosphere required).
-
Add trichloroisocyanuric acid (TCCA) in a single portion (0.36 eq, e.g., 0.145 mmol).
-
Continue stirring at room temperature. The reaction is typically complete within 15 minutes but can be monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 5-chloro-N-(quinolin-8-yl)acetamide.[2][15]
-
Mechanistic Overview
The following diagram illustrates the generally accepted mechanism for electrophilic bromination on the quinoline ring under acidic conditions, highlighting why the C5/C8 positions are favored.
Caption: Mechanism of electrophilic bromination on quinoline.
References
- Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate.
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications.
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
- Regioselective Bromination of Fused Heterocyclic N-Oxides - MedChemTips.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH.
- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing.
- Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation | The Journal of Organic Chemistry - ACS Publications.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central.
- ChemInform Abstract: Regioselective Bromination of Fused Heterocyclic N-Oxides. - ResearchGate.
- Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline - ResearchGate.
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF - ResearchGate.
- Rh-catalyzed C8 bromination of quinoline N-oxides with NBS. - ResearchGate.
- The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase.
- A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing).
- Reactions of Quinoline - YouTube.
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC - NIH.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. acgpubs.org [acgpubs.org]
- 14. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
Technical Support Center: Selective Synthesis of 5-Bromoquinolin-3-amine
Introduction
Welcome to the technical support guide for the synthesis of 5-Bromoquinolin-3-amine. Quinoline derivatives are fundamental scaffolds in medicinal chemistry, and the introduction of an amino group at the C3 position and a bromine atom at the C5 position creates a versatile intermediate for drug discovery and development.[1] However, the synthesis is frequently complicated by a significant challenge: over-bromination.
The strong activating effect of the C3-amino group makes the quinoline ring highly susceptible to electrophilic aromatic substitution, often leading to the formation of undesired di- and poly-brominated byproducts.[2][3] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate this complex reaction and achieve high selectivity for the desired 5-bromo-3-aminoquinoline product.
Understanding the Reaction: Electrophilic Bromination of 3-Aminoquinoline
The core of the challenge lies in the electronic nature of the 3-aminoquinoline scaffold. The quinoline system consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring.[4] Electrophilic attack, such as bromination, preferentially occurs on the benzene ring, typically at the C5 and C8 positions.[4][5]
The C3-amino group is a powerful electron-donating group that further activates the entire ring system, particularly the C4 position in the pyridine ring and the C5 and C7 positions in the benzene ring. This heightened reactivity is the primary cause of over-bromination, where a second bromine atom is added, most commonly at the C7 position, to yield 5,7-dibromoquinolin-3-amine.
Caption: Reaction pathway for the bromination of 3-aminoquinoline.
Frequently Asked Questions (FAQs)
Q1: Why is over-bromination the most common side reaction in this synthesis?
A1: The C3-amino group is a potent activating group that significantly increases the electron density of the quinoline ring system. This makes the initial product, this compound, even more reactive towards electrophilic attack than the starting material, 3-aminoquinoline. Consequently, the mono-brominated product can readily react with the remaining brominating agent in the mixture to form di-brominated species.[2][6]
Q2: Besides the desired 5-bromo isomer, what other products should I expect?
A2: The primary byproduct is typically 5,7-dibromoquinolin-3-amine . Depending on the reaction conditions, you may also form other mono-bromo isomers, such as 7-bromoquinolin-3-amine . In harsh conditions with excess brominating agent, even tri-brominated products can appear.[7][8] Purification can be challenging due to the similar polarities of these compounds.[9]
Q3: Can I synthesize this compound from 5-bromoquinoline?
A3: While plausible, this route is less common. It would likely involve nitration of 5-bromoquinoline followed by reduction of the nitro group to an amine. The challenge here would be controlling the regioselectivity of the nitration step. A more established method for introducing a C3-amino group is often via a Sandmeyer reaction starting from 3-aminoquinoline to make 3-bromoquinoline, which is the reverse of what is needed.[10] The direct bromination of 3-aminoquinoline is generally considered a more straightforward, albeit challenging, approach.
Troubleshooting Guide: Preventing Over-bromination
This section addresses specific experimental issues and provides actionable solutions to improve the selectivity and yield of your synthesis.
Problem: My main product is 5,7-dibromoquinolin-3-amine, with very little of the desired mono-bromo product.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Aggressive Brominating Agent | Solution: Switch from molecular bromine (Br₂) to a milder, more controllable brominating agent like N-Bromosuccinimide (NBS).[8][9] Rationale: Br₂ is highly reactive and generates HBr as a byproduct, which can further catalyze the reaction, leading to poor control. NBS provides a low, steady concentration of electrophilic bromine, which is crucial for selective mono-halogenation.[8][11] |
| Incorrect Stoichiometry | Solution: Use a precise stoichiometry of the brominating agent. Start with 1.0 equivalent of NBS relative to 3-aminoquinoline and do not exceed 1.1 equivalents. Rationale: Any excess brominating agent will readily react with the highly activated mono-brominated product. Accurate weighing and dispensing of reagents are critical. |
| High Reaction Temperature | Solution: Perform the reaction at a low temperature. Start the addition of the brominating agent at 0°C and maintain the temperature between 0°C and 5°C throughout the reaction.[6][12] Rationale: Lowering the temperature reduces the overall reaction rate, enhancing the kinetic selectivity for the initial bromination at the most reactive site (C5) over subsequent brominations. |
Problem: The reaction is very slow or incomplete, but increasing the temperature leads to over-bromination.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Solvent Choice | Solution: Use an appropriate aprotic solvent. Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are good starting points.[6] Acetonitrile can also be effective. Rationale: The solvent can modulate the reactivity of the brominating agent. Protic solvents can interfere with the reaction. Experimenting with different non-protic solvents can help find a balance between solubility and reaction rate without requiring high temperatures. |
| Slow Initiation | Solution: If using NBS, consider adding a catalytic amount of a radical initiator like AIBN or benzoyl peroxide, but only if low-temperature methods are failing. Proceed with caution. Rationale: While typically used for radical reactions, initiators can sometimes facilitate the release of the electrophilic bromine from NBS at a controlled rate.[8] However, this can also increase the risk of side reactions, so it should be a last resort. |
Problem: Purification is difficult, and I cannot separate the 5-bromo product from the 5,7-dibromo byproduct.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Similar Polarity | Solution: Employ a multi-step purification strategy. First, attempt recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to enrich the desired isomer.[13] Follow this with careful flash column chromatography using a shallow solvent gradient. Rationale: The additional bromine atom on the 5,7-dibromo byproduct makes it less polar than the 5-bromo product. A shallow gradient (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 15%) will provide better separation on a silica gel column.[13] |
| Product Tailing on Silica | Solution: Add a small amount of triethylamine (~0.5-1%) to the eluent during column chromatography. Rationale: The basic amino group on the quinoline can interact strongly with the acidic silica gel, causing streaking or "tailing" of the product spot and poor separation. A basic additive like triethylamine neutralizes the acidic sites on the silica, leading to sharper bands and improved resolution. |
Data Summary: Impact of Reaction Conditions
The following table summarizes how different parameters can affect the outcome of the bromination of 3-aminoquinoline.
| Parameter | Condition A (High Over-bromination) | Condition B (Optimized for Selectivity) | Rationale |
| Brominating Agent | Br₂ (Molecular Bromine) | NBS (N-Bromosuccinimide) | NBS provides a lower, more controlled concentration of electrophilic bromine, minimizing di-substitution.[8][9] |
| Equivalents of Agent | > 1.5 eq | 1.0 - 1.1 eq | Excess reagent directly causes over-bromination of the activated product. |
| Temperature | Room Temperature (20-25°C) | 0 - 5°C | Lower temperatures favor the kinetically controlled mono-bromination product.[6] |
| Solvent | Protic (e.g., Acetic Acid) | Aprotic (e.g., CH₂Cl₂) | Aprotic solvents prevent unwanted side reactions and better control the reactivity of the brominating agent.[6] |
| Typical Outcome | Low yield of desired product; high yield of 5,7-dibromo byproduct. | High yield and selectivity for this compound. | - |
Recommended Experimental Protocol
This protocol is designed to maximize the selective synthesis of this compound.
Caption: Step-by-step workflow for selective synthesis.
Materials:
-
3-Aminoquinoline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexanes mixture, Triethylamine
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (nitrogen or argon), add 3-aminoquinoline (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous dichloromethane.
-
Slow Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the stirred 3-aminoquinoline solution over a period of at least 1 hour. Crucially, maintain the internal reaction temperature below 5°C during the entire addition.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes, comparing it against the starting material.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding cold, saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine. Stir for 10 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Eluent System: Start with 5% ethyl acetate in hexanes (containing 0.5% triethylamine) and gradually increase the polarity to 15% ethyl acetate.
-
Collect fractions and analyze by TLC to isolate the pure this compound.
-
-
Characterization: Combine the pure fractions, remove the solvent, and characterize the final product by NMR and MS to confirm its identity and purity.
References
- Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X.-R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. [Link]
- Royal Society of Chemistry. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. [Link]
- Shakhidoyatov, K. M., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.
- University of Bath. (n.d.). Chapter 7: Quinolines and Isoquinolines.
- Wang, Z., et al. (2023). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society. [Link]
- Çakmak, G., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. [Link]
- Wang, Y., et al. (2022). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society. [Link]
- Li, X., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]
- Rácz, A., et al. (2023). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. [Link]
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Brown, W. D., & Gouliaev, A. H. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Organic Syntheses. [Link]
- University of Liverpool. (n.d.). Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
- Brown, W. D., & Gouliaev, A. H. (2005). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis. [Link]
- ResearchGate. (2011). Mild synthesis of 6-amino-5-bromoquinoxaline. [Link]
- Scientific Update. (2022).
- Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
- Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. [Link]
- Li, X., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journals. [Link]
- ResearchGate. (2024).
- Penketh, P. A., et al. (2011).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. acgpubs.org [acgpubs.org]
- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
purification of bromo-N-phenylpyridin-3-amine using acid-base extraction
This guide provides in-depth technical support for the purification of bromo-N-phenylpyridin-3-amine using acid-base extraction. It is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the workup and isolation of this and structurally similar compounds. The content moves from foundational principles to detailed protocols and advanced troubleshooting.
Section 1: Foundational Knowledge & FAQs
This section addresses common questions regarding the physicochemical principles that govern the purification process.
Q1: What is the fundamental principle of using acid-base extraction for purifying bromo-N-phenylpyridin-3-amine?
A1: The purification relies on the ability to reversibly alter the solubility of the target molecule by manipulating its ionization state. Bromo-N-phenylpyridin-3-amine possesses two basic nitrogen atoms: one on the pyridine ring and a secondary amine nitrogen.
-
Acidification (Protonation): In the presence of a dilute acid (e.g., HCl), these basic nitrogen atoms accept a proton (H+) to form a positively charged ammonium salt.[1] This salt is ionic and therefore highly soluble in the aqueous phase. Neutral organic impurities, such as unreacted starting materials or non-basic byproducts, remain in the organic phase and can be separated.
-
Basification (Deprotonation): After separating the aqueous layer containing the protonated product, a strong base (e.g., NaOH) is added. This removes the excess protons, regenerating the neutral, water-insoluble free amine.[2] The neutral product can then be extracted back into a fresh organic solvent, leaving behind any water-soluble impurities.
Q2: Which nitrogen atom on bromo-N-phenylpyridin-3-amine is more basic?
A2: Both nitrogen atoms are relatively weak bases due to the electron-withdrawing effects of the aromatic rings.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is in an sp² hybrid orbital and is not part of the aromatic system, making it available for protonation.[3]
-
N-phenylamino Nitrogen: The lone pair on the secondary amine is delocalized into the attached phenyl ring, which significantly reduces its basicity compared to an aliphatic amine.[3]
Generally, the pyridine nitrogen is expected to be slightly more basic than the N-phenylamino nitrogen in this specific structure. However, for practical purification purposes, a sufficiently strong acid (like 1M HCl) will ensure the protonation of both sites, effectively rendering the entire molecule water-soluble.
Q3: What are the most common impurities that this technique is designed to remove?
A3: Acid-base extraction is highly effective at removing neutral or acidic impurities. Depending on the synthetic route to bromo-N-phenylpyridin-3-amine, common impurities may include:
-
Neutral Impurities: Unreacted starting materials like bromobenzene or other non-basic precursors. Dibrominated or other over-halogenated byproducts can also be removed.[4]
-
Acidic Impurities: While less common from typical synthetic routes, any acidic byproducts would remain in the organic layer during the initial acidic wash.
-
Palladium Catalysts: If the compound was synthesized via a cross-coupling reaction (e.g., Buchwald-Hartwig amination), this technique helps in removing residual non-polar phosphine ligands, while the palladium itself is often removed by other means like filtration through Celite.[5]
Q4: Can I use a weaker base like sodium bicarbonate (NaHCO₃) to regenerate the free amine?
A4: It is not recommended. The conjugate acid of bromo-N-phenylpyridin-3-amine is a relatively strong acid (pKa likely in the 2-5 range). Sodium bicarbonate is a weak base and may not be strong enough to fully deprotonate the ammonium salt, leading to incomplete recovery of your product.[6] A stronger base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is required to ensure the pH is sufficiently high (>10-12) for complete neutralization.
Section 2: Detailed Experimental Protocol
This protocol provides a self-validating workflow for the purification of bromo-N-phenylpyridin-3-amine.
Protocol Workflow Diagram
Caption: Workflow for acid-base extraction of bromo-N-phenylpyridin-3-amine.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude bromo-N-phenylpyridin-3-amine in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical concentration is 50-100 mg/mL. Transfer the solution to a separatory funnel.
-
Acidic Extraction:
-
Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Stopper the funnel, invert, and vent to release any pressure. Shake gently for 30-60 seconds.[7]
-
Allow the layers to separate. The top layer will be organic (EtOAc) and the bottom will be aqueous.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer contains your protonated product.
-
-
Re-extraction (Optional but Recommended): To ensure complete recovery, add a fresh portion of 1M HCl (approx. 1/3 of the original volume) to the organic layer remaining in the funnel. Shake, separate, and combine this second aqueous extract with the first one. The remaining organic layer, which contains neutral impurities, can now be discarded.
-
Basification:
-
Cool the combined aqueous extracts in an ice bath to dissipate heat generated during neutralization.
-
Slowly add 6M sodium hydroxide (NaOH) solution dropwise while stirring.
-
Monitor the pH using pH paper. Continue adding base until the solution is strongly basic (pH > 12). The neutral amine should precipitate or form an oily layer.[2]
-
-
Back-Extraction into Organic Solvent:
-
Add a fresh portion of ethyl acetate (equal volume to the aqueous layer) to the flask containing the basified mixture.
-
Transfer the mixture back to the separatory funnel, shake, and allow the layers to separate.
-
Drain the lower aqueous layer and collect the upper organic layer, which now contains your purified product.
-
To maximize yield, re-extract the aqueous layer with two more portions of fresh ethyl acetate (each approx. 1/3 of the original volume).[2]
-
-
Workup:
-
Combine all organic extracts.
-
Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified bromo-N-phenylpyridin-3-amine.
-
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the experiment.
Problem: Low Recovery or Complete Loss of Product
-
Q: My final yield is extremely low. Where did my compound go?
-
A: Possible Cause 1: Incomplete Protonation. If the initial acidic wash was not acidic enough (pH > 2), your amine may not have fully partitioned into the aqueous layer and was discarded with the initial organic phase.
-
Solution: Always use a calibrated pH meter or pH paper to confirm the aqueous layer is strongly acidic (pH 1-2) after the first extraction.
-
-
A: Possible Cause 2: Incomplete Deprotonation. If you did not add enough base to the acidic aqueous solution, your product remained in its protonated, water-soluble form.
-
Solution: Ensure the pH of the aqueous layer is > 12 before back-extraction. If you suspect this was the issue, you can re-basify the saved aqueous layers and re-extract them.[2]
-
-
A: Possible Cause 3: Hydrolysis. While amines are generally stable, harsh acidic conditions combined with prolonged heating (if any was applied) could potentially lead to degradation, although this is less common for this specific structure compared to amides.[8]
-
Solution: Perform the extraction at room temperature and avoid unnecessarily long exposure to strong acid.
-
-
Problem: Product is Still Impure After Extraction
-
Q: I still see impurities in my final product by TLC/LCMS. Why?
-
A: Possible Cause 1: Basic Impurities. If your crude material contains other basic impurities with similar pKa values, they will be co-extracted with your product.
-
Solution: Acid-base extraction cannot separate compounds with very similar basicity. In this case, column chromatography on silica gel (potentially treated with triethylamine to prevent streaking) or basic alumina is required.[9]
-
-
A: Possible Cause 2: Insufficient Washing. Trace amounts of neutral impurities can be physically trapped in the aqueous layer.
-
Solution: After separating the initial organic layer, consider washing the acidic aqueous layer once with a fresh portion of an organic solvent (like ether or DCM) to remove any lingering neutral contaminants before you proceed to the basification step.
-
-
Problem: Physical Separation Issues
-
Q: A thick, persistent emulsion formed between the layers.
-
A: Cause: Emulsions are common when fine particulates are present or when the interfacial tension between the two layers is low.
-
Solution 1 (Brine): Add a small amount of saturated brine. The increased ionic strength of the aqueous layer often helps to break the emulsion.[6]
-
Solution 2 (Patience & Gentle Stirring): Allow the funnel to stand undisturbed for an extended period. Gentle swirling or stirring with a glass rod at the interface can help coalesce the droplets.
-
Solution 3 (Filtration): As a last resort, filter the entire mixture through a pad of Celite. This can break the emulsion, and the layers can then be separated from the filtrate.
-
-
-
Q: After basifying the aqueous layer, my product "oiled out" instead of precipitating and is difficult to handle.
-
A: Cause: This is very common for organic amines. The neutral "free base" form is often a low-melting solid or an oil.
-
Solution: This is the expected outcome and is why the protocol immediately moves to back-extraction into an organic solvent. Do not attempt to isolate the oil directly. Proceed with step 5 of the protocol.[2]
-
-
Section 4: Key Data & Chemical Schemes
Chemical Transformation Diagram
Caption: Reversible protonation of the amine for phase transfer.
Table of Relevant pKa Values
| Compound/Functional Group | pKa of Conjugate Acid | Significance in Extraction |
| Bromo-N-phenylpyridin-3-amine | ~2-4 (Estimated) | The molecule is basic. An aqueous solution with pH < 1 is needed to ensure full protonation. |
| Hydrochloric Acid (HCl) | ~ -7 | A strong acid, ensuring complete protonation of the weakly basic amine nitrogens.[10] |
| Water (as an acid) | 15.7 | Acts as the solvent. |
| Ammonium (NH₄⁺) | 9.25 | Reference for a simple amine salt. The target compound's salt is much more acidic. |
| Sodium Hydroxide (NaOH) | (Strong Base) | A strong base, ensuring complete deprotonation of the amine salt (pKa ~2-4) to regenerate the neutral product. |
References
- Chemistry LibreTexts. (2022).4.8: Acid-Base Extraction.[Link]
- Reddit r/Chempros. (2022).Amine workup.[Link]
- University of Rochester. (n.d.).Workup: Amines.[Link]
- University of Rochester. (n.d.).Troubleshooting: The Workup.[Link]
- Chem.ucla.edu. (n.d.).
- Lumen Learning. (n.d.).Properties of amines.[Link]
- Master Organic Chemistry. (2019).Amide Hydrolysis Using Acid Or Base.[Link]
- Organic Chemistry Data. (n.d.).
Sources
- 1. Workup [chem.rochester.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Optimizing Palladium-Catalyzed Amination of Bromoquinolines
Welcome to the technical support center for the palladium-catalyzed amination of bromoquinolines, a critical transformation in pharmaceutical and materials science research. The quinoline moiety is a privileged scaffold in medicinal chemistry, and the introduction of an amino group can significantly modulate its biological activity.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, providing in-depth troubleshooting advice and answers to frequently asked questions.
I. Understanding the Core Reaction: The Buchwald-Hartwig Amination
The palladium-catalyzed amination of bromoquinolines is a specialized application of the broader Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen (C-N) bonds.[1][2] The reaction couples an aryl halide (bromoquinoline) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the catalytic cycle is essential for effective troubleshooting. The generally accepted mechanism involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromoquinoline.[1][3]
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center.[3][4]
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.[3][4][5]
-
Reductive Elimination: The desired aminoquinoline product is formed, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][3]
Caption: The catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.
II. Frequently Asked Questions (FAQs)
This section addresses common conceptual questions that arise when planning and executing the amination of bromoquinolines.
Q1: How does the position of the bromine atom on the quinoline ring affect reactivity?
A1: The position of the halogen on the quinoline ring significantly impacts reactivity. Halogens at the 2- and 4-positions are generally more reactive than those at other positions due to the electronic influence of the ring nitrogen.[6] For dichloroquinolines, this difference in reactivity can be exploited to achieve selective mono-amination.[6]
Q2: What is the role of the phosphine ligand, and how do I choose the right one?
A2: The phosphine ligand is crucial for stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity.[3][4] Bulky, electron-rich ligands are often preferred as they promote both the oxidative addition and reductive elimination steps.[3][7]
-
For primary amines: Ligands like BrettPhos have been specifically designed and show good selectivity.[2]
-
For sterically hindered amines: DavePhos has proven effective.[8]
-
General screening: Biarylphosphine ligands such as XPhos, SPhos, and RuPhos offer broad applicability.[3] In many cases, BINAP is also a successful ligand.[8]
Q3: Why is the choice of base so critical, and what are the common options?
A3: The base plays a key role in the deprotonation of the amine coordinated to the palladium center to form the palladium-amido complex.[4][5] The effectiveness of a base is highly context-dependent and can be influenced by the solvent.[5][9]
-
Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice.[5]
-
For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, although this can lead to slower reaction rates.[2][10]
-
The combination of a strong base with a nonpolar solvent like toluene is often effective.[5][9]
Q4: Can I run this reaction open to the air?
A4: No. The active Pd(0) catalyst and the phosphine ligands are sensitive to oxygen.[11] It is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and ensure reproducibility.[11]
III. Troubleshooting Guide
This guide provides solutions to common problems encountered during the amination of bromoquinolines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The palladium precatalyst may have degraded, or the active Pd(0) species is not forming efficiently.[11] 2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific bromoquinoline and amine coupling partners. 3. Incorrect Base: The base may not be strong enough to deprotonate the amine-palladium complex.[11] 4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.[11] | 1. Use a fresh, high-quality palladium precatalyst and ligand. Ensure the reaction is set up under a strictly inert atmosphere.[11] 2. Screen a panel of ligands. Consider bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos.[2][3] 3. Switch to a stronger base, such as NaOtBu or LiHMDS.[2][11] 4. Incrementally increase the reaction temperature, typically within the 80-120 °C range.[11][12] |
| Formation of Side Products (e.g., Hydrodehalogenation, Diaryl-amine) | 1. Catalyst Decomposition: The catalyst may be decomposing, leading to palladium black formation and side reactions.[13] 2. Presence of Water: Trace amounts of water can lead to hydrodehalogenation and other undesired pathways.[11] 3. Incorrect Stoichiometry: An excess of the amine can sometimes lead to the formation of diarylamine byproducts. | 1. Lower the reaction temperature. Consider using a precatalyst that is more stable.[11] 2. Use anhydrous and deoxygenated solvents and reagents.[11] 3. Carefully control the stoichiometry of the reactants. |
| Reaction Stalls | 1. Catalyst Poisoning: Impurities in the starting materials or solvent (e.g., sulfur compounds) can poison the catalyst.[2][13] 2. Product Inhibition: The product itself may coordinate to the palladium center and inhibit the catalytic cycle. | 1. Purify the starting materials and use high-purity solvents. 2. Try a different ligand that may be less susceptible to product inhibition. |
| Inconsistent Results | 1. Variability in Reagent Quality: The quality of the palladium source, ligand, base, and solvent can vary between batches. 2. Atmospheric Contamination: Inconsistent inert atmosphere techniques can lead to varying levels of catalyst deactivation. | 1. Use reagents from a reliable source and consider titrating the base if it is a solution. 2. Ensure rigorous and consistent inert atmosphere techniques are used for every reaction. |
IV. Experimental Protocols
A. High-Throughput Screening for Catalyst and Ligand Optimization
For novel bromoquinoline-amine combinations, a high-throughput screening approach is highly recommended to efficiently identify the optimal catalyst, ligand, base, and solvent.[14][15]
Caption: A typical workflow for high-throughput screening of reaction conditions.
Protocol:
-
Preparation: In an inert atmosphere glovebox, array pre-weighed palladium precatalysts and ligands in a 24- or 96-well reaction block.
-
Reagent Addition: Add the bromoquinoline, amine, base, and solvent to each well.
-
Reaction: Seal the reaction block and heat to the desired temperature with stirring for 12-24 hours.
-
Analysis: After cooling, quench the reactions and analyze the crude mixtures by LC-MS or GC-MS to determine the conversion to the desired product.
-
Optimization: Identify the most promising conditions and perform further optimization on a larger scale if necessary.
B. General Procedure for a Gram-Scale Amination
Once optimal conditions are identified, the reaction can be scaled up. The following is a general procedure.
Materials:
-
Bromoquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
Setup: To an oven-dried Schlenk flask, add the bromoquinoline, palladium precatalyst, ligand, and base under an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine via syringe.
-
Reaction: Heat the reaction mixture to the predetermined optimal temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
V. References
-
Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). PubMed. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. (2025, August 6). ResearchGate. [Link]
-
Experimental and mechanistic analysis of the palladium-catalyzed oxidative C8-selective C-H homocoupling of quinoline N-oxides - PubMed. (2015, June 11). PubMed. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]
-
Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. (2013, February 6). Molecules. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. (2018, September 6). Reddit. [Link]
-
Mechanistic investigation of palladium-catalysed oxidative amination... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Use of base metals in Buchwald-Hartwig coupling - Wordpress. (2025, December 16). ACS Green Chemistry Institute. [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. (2012, April 6). YouTube. [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Chemistry Stack Exchange. [Link]
-
Optimization of reaction conditions for palladium-catalyzed amination... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. (2014, January 13). ACS Publications. [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. (n.d.). Beilstein Journals. [Link]
-
High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions | Request PDF. (2025, August 10). ResearchGate. [Link]
-
New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. (2025, August 9). ResearchGate. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). YouTube. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship. (2024, July 17). eScholarship. [Link]
-
New insights into the mechanism of palladium-catalyzed allylic amination - PubMed. (n.d.). PubMed. [Link]
-
Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (n.d.). RSC Advances. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Purdue University Graduate School. (n.d.). Purdue University. [Link]
-
Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - MDPI. (n.d.). MDPI. [Link]
-
Palladium-catalyzed amination reactions in flow: Overcoming the challenges of clogging via acoustic irradiation | Request PDF. (2025, August 6). ResearchGate. [Link]
-
Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (2019, July 9). Wiley Analytical Science. [Link]
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Technical Support Center: Work-up Procedures for Palladium-Catalyzed Reactions of 5-Bromoquinolin-3-amine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the work-up and purification of products from palladium-catalyzed cross-coupling reactions involving 5-bromoquinolin-3-amine. The inherent basicity of the quinoline nitrogen and the primary amine at the 3-position presents unique challenges that require tailored solutions beyond standard protocols.
Introduction: The Unique Challenges of Aminoquinolines
Palladium-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, are powerful tools for C-C and C-N bond formation.[1][2][3] However, the work-up of reactions involving nitrogen-containing heterocycles like this compound can be complicated. The Lewis basic nitrogen of the quinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst poisoning during the reaction and difficulties in its removal during purification.[4] Furthermore, the presence of the free amine adds to the polarity of the molecule and introduces pH-dependent solubility, which must be carefully managed during extractive work-up.
This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Initial Quenching and Filtration
Question 1: My reaction mixture is a heterogeneous slurry after cooling. How should I proceed with the initial work-up?
Answer: This is common, especially with inorganic bases like K₃PO₄ or Cs₂CO₃. The primary goal is to remove insoluble inorganic salts and the bulk of the palladium catalyst, which may have precipitated as palladium black.
Recommended Protocol:
-
Dilution: After cooling the reaction to room temperature, dilute the mixture with a suitable organic solvent. Ethyl acetate is a good first choice due to its moderate polarity, which can dissolve a wide range of organic products while having limited miscibility with water.
-
Celite Filtration: Prepare a short plug of Celite in a Büchner funnel.[5][6][7] This will trap fine palladium particles and inorganic salts that might otherwise pass through standard filter paper.
-
Thorough Washing: Wash the Celite pad with additional portions of the organic solvent to ensure complete recovery of your product.[5][7]
Causality and Expertise:
-
Why Celite? Celite, a form of diatomaceous earth, creates a porous filter bed that effectively traps finely dispersed solids like palladium black, which can be colloidal and difficult to remove by simple filtration.[5][8]
-
Solvent Choice: The choice of dilution solvent is critical. It must be a good solvent for your product but not for the inorganic salts.
Section 2: Liquid-Liquid Extraction Strategies
Question 2: I'm performing an aqueous work-up, but I'm struggling with emulsions and poor separation. What's causing this and how can I fix it?
Answer: Emulsions are common when dealing with basic compounds like aminoquinolines, which can act as surfactants. The choice of aqueous solution is critical to ensure your product partitions cleanly into the organic layer.
Troubleshooting Steps:
-
Avoid Pure Water: Washing with deionized water can lead to stubborn emulsions. Instead, use a brine (saturated NaCl solution) wash. The increased ionic strength of the aqueous phase helps to break emulsions and decreases the solubility of organic compounds in the aqueous layer.[9][10]
-
Acid-Base Extraction: The aminoquinoline product is basic and can be protonated. A dilute acid wash (e.g., 1M HCl) will extract your basic product into the aqueous layer as a water-soluble salt, leaving non-basic impurities in the organic layer.[11][12][13][14] You can then re-basify the aqueous layer with a base like NaOH or Na₂CO₃ to precipitate your product, which can be extracted back into an organic solvent.[14]
-
Back-Extraction: After an acidic extraction, it's good practice to back-extract the acidic aqueous layer with a fresh portion of organic solvent to remove any trapped neutral organic impurities.
Diagram: Acid-Base Extraction Workflow
Here is a visual representation of the acid-base extraction strategy for isolating a basic product like a substituted 3-aminoquinoline.
Caption: Acid-base extraction workflow for purification.
Section 3: Palladium Removal
Question 3: After extraction and solvent removal, my product is still dark, indicating palladium contamination. How can I remove residual palladium?
Answer: Residual palladium can be present in various forms (e.g., Pd(0), Pd(II), colloidal Pd) and often requires more than simple filtration and extraction to remove.[15] The goal is to reduce palladium levels to acceptable limits, especially for pharmaceutical applications.[16][17]
Palladium Scavenging Techniques:
| Method | Description | Advantages | Disadvantages |
| Activated Carbon | Adsorbs palladium species onto its high surface area. | Cost-effective, readily available. | Can adsorb the product, leading to yield loss, especially with polar compounds.[8] |
| Thiol-Based Scavengers | Functionalized silica gels or polymers with thiol groups that chelate palladium. | High affinity and selectivity for palladium.[6] | More expensive than carbon. |
| Chelating Washes | Aqueous solutions of chelating agents like N-acetyl cysteine or sodium diethyldithiocarbamate. | Can be effective for removing certain palladium species.[17] | May require multiple washes and optimization. |
| Crystallization | Purifying the final product by crystallization can leave palladium impurities in the mother liquor.[8][18] | Can provide very high purity product. | Not always feasible; depends on the product's properties. |
Recommended Protocol for Scavenging:
-
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, DCM).
-
Add the scavenger (e.g., activated carbon at ~10 wt%, or a thiol-based scavenger as per the manufacturer's recommendation).
-
Stir the slurry at room temperature or with gentle heating for several hours.
-
Filter the mixture through a pad of Celite to remove the scavenger.
-
Wash the pad with fresh solvent and concentrate the filtrate.
Expert Insight: A combination of methods is often most effective. For instance, an initial filtration through Celite, followed by a wash with a chelating agent, and then treatment with a solid-supported scavenger can significantly reduce palladium levels.[17]
Section 4: Final Purification (Chromatography & Crystallization)
Question 4: My product is still impure after extraction and scavenging. What are my options for final purification?
Answer: Flash column chromatography and crystallization are the two primary methods for obtaining highly pure material.
Flash Column Chromatography:
-
Challenge with Amines: Basic amines can interact strongly with the acidic silanols of standard silica gel, leading to peak tailing and poor separation.[19]
-
Solutions:
-
Adding a Basic Modifier: Add a small amount of a basic modifier like triethylamine (e.g., 1%) or ammonia in methanol to the eluent.[19][20] This neutralizes the acidic sites on the silica gel.
-
Using Alternative Stationary Phases: Amine-functionalized silica or basic alumina can be effective stationary phases for purifying basic compounds.[19]
-
Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography with a high pH mobile phase can be an excellent option.[19]
-
Crystallization:
-
Solvent Selection: The key to successful crystallization is finding a solvent system where your product is soluble at high temperatures but sparingly soluble at room temperature or below.[21] Common solvent systems for quinoline derivatives include ethanol/water, methanol/water, or acetone/hexane.[22][23]
-
Inducing Crystallization: If crystals do not form readily, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce nucleation.[21]
Diagram: Purification Decision Tree
This flowchart can help guide your decision-making process for the final purification steps.
Caption: Decision tree for final product purification.
References
- Wikipedia. Acid–base extraction. [Link]
- Google Patents.
- Study.com.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
- University of Colorado Boulder. Acid-Base Extraction. [Link]
- ScienceDirect.
- ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]
- ResearchGate.
- ResearchGate.
- Google Patents.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Screening - Wordpress. [Link]
- PubMed Central.
- ResearchGate. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
- ResearchGate. (PDF)
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Organic Chemistry Portal. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
- ResearchGate.
- Biotage. How to Remove Palladium in three easy steps. [Link]
- Biotage.
- University of Colorado Boulder.
- ACS Publications. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. [Link]
- Reddit. Chromotography with free amines? : r/chemhelp. [Link]
- ResearchGate. How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]
- MDPI.
- Wikipedia.
- ACS Publications.
- Onyx Scientific.
- National Institutes of Health.
- YouTube. Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
- RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers. [Link]
- PubMed Central. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. [Link]
- ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
- ScholarWorks@GVSU.
- MDPI.
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characterization of unexpected byproducts in 5-Bromoquinolin-3-amine synthesis
Introduction
Welcome to the technical support guide for the synthesis of 5-Bromoquinolin-3-amine. This molecule is a valuable building block in medicinal chemistry and materials science. However, its multi-step synthesis can present significant challenges, particularly with the formation of unexpected and difficult-to-separate byproducts. The quinoline core's complex reactivity profile means that seemingly straightforward functionalization steps, such as bromination and amination, can yield a variety of isomeric and over-reacted impurities.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed analytical protocols to help you identify, characterize, and mitigate the formation of these unexpected byproducts. Our goal is to equip you with the expertise to not only solve common synthetic issues but also to understand the underlying chemical principles driving them.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows multiple spots with very similar Rf values after the bromination step. What are they?
A: This is a classic sign of the formation of regioisomers. Electrophilic bromination of the quinoline ring is highly sensitive to reaction conditions and can produce a mixture of isomers, most commonly 5-bromoquinoline and 8-bromoquinoline, with 6- and 7-bromo isomers also being possible.[1][2] Their similar polarity makes them difficult to separate on a standard silica TLC plate. You are likely seeing a mixture of your desired 5-bromo intermediate along with other bromoquinoline isomers.
Q2: My mass spectrum shows a prominent M/M+2 pattern, but the molecular weight is correct for my target. However, the ¹H NMR is very complex. What is happening?
A: The M/M+2 isotopic pattern with roughly equal intensity is the characteristic signature of a molecule containing a single bromine atom.[3] The complexity in your ¹H NMR spectrum, despite the correct mass, strongly suggests the presence of multiple isomers of this compound. Each isomer will have its own distinct set of peaks in the NMR, leading to an overlapping and convoluted spectrum that is difficult to interpret.
Q3: I am observing significant streaking and potential product loss during silica gel column chromatography. How can I prevent this?
A: This is a common issue when purifying basic compounds like quinolines on standard silica gel. The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape (streaking) and, in some cases, degradation of the product on the column.[4] To mitigate this, deactivate the silica gel by using an eluent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine or pyridine.[4][5] Alternatively, switching to a more inert stationary phase like neutral or basic alumina can be beneficial.[5]
Q4: My mass spectrum shows an M/M+2/M+4 pattern. What does this indicate?
A: This pattern is characteristic of a molecule containing two bromine atoms. The relative intensities of the peaks will be approximately 1:2:1. This indicates that a di-bromination side reaction has occurred, leading to the formation of a dibromoquinolin-3-amine byproduct. This often happens if the bromination conditions are too harsh or if an excess of the brominating agent is used.[6]
Troubleshooting Guide: Byproduct Characterization
Problem 1: Identifying Regioisomeric Byproducts (e.g., 8-Bromo-, 6-Bromo- Isomers)
Symptoms:
-
The mass spectrum confirms the presence of a mono-brominated aminoquinoline (correct molecular weight with M/M+2 pattern).
-
The ¹H NMR spectrum shows more aromatic proton signals than expected, or the coupling patterns in the aromatic region (δ 7.0-9.0 ppm) are inconsistent with the 5-bromo-3-amino substitution pattern.
-
Multiple spots are observed on TLC, often with poor separation.
Causality: The formation of regioisomers typically arises from a lack of selectivity during the electrophilic bromination of the quinoline ring. The benzene portion of the quinoline ring is more susceptible to electrophilic attack than the pyridine portion.[1] Depending on the conditions (acid catalyst, temperature, solvent), the bromine can add at positions 5, 8, 6, or 7, leading to a mixture of products that are carried through to the subsequent amination step.
Troubleshooting & Characterization Workflow:
Step-by-Step Characterization:
-
Refine Purification: Attempt to separate the isomers using high-performance flash chromatography. Use a long column and a very shallow solvent gradient (e.g., starting with 5% EtOAc in Hexanes and slowly increasing to 20% over many column volumes). Remember to add 0.5-1% triethylamine to the eluent.[4] Collect many small fractions.
-
Analyze with ¹H NMR: The key to distinguishing isomers lies in the proton coupling constants and chemical shifts.
-
Target (this compound): Expect to see distinct signals for H2 and H4 on the pyridine ring, often as doublets with a small J-coupling (~2-3 Hz). The protons on the benzene ring (H6, H7, H8) will show a characteristic pattern. H6 and H8 will likely be doublets, while H7 will be a triplet or doublet of doublets.
-
Common Byproduct (8-Bromoquinolin-3-amine): The proton ortho to the nitrogen (H2) and H4 will still be present, but the pattern for the protons on the benzene ring will change significantly. You will lose one of the downfield signals corresponding to a proton adjacent to the bromine.
-
-
Utilize 2D NMR: If the ¹H NMR is too complex, 2D NMR is essential.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It will allow you to trace the connectivity of the protons around each ring system, helping to piece together the substitution pattern.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to, confirming C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away, which is invaluable for confirming the placement of quaternary (non-protonated) carbons, such as C5 where the bromine is attached.
-
Reference Data for Isomer Differentiation
The following table provides estimated ¹H NMR chemical shifts for distinguishing the target compound from a common regioisomeric impurity. Actual values can vary based on solvent and concentration.
| Proton Position | Expected Shift for this compound | Expected Shift for 8-Bromoquinolin-3-amine | Key Differentiator |
| H-2 (ortho to N) | ~8.7 ppm (d) | ~8.7 ppm (dd) | Coupling pattern will differ based on proximity to other protons. |
| H-4 (para to N) | ~8.0 ppm (d) | ~7.9 ppm (dd) | Coupling pattern will differ. |
| H-6, H-7, H-8 | 3 distinct signals in ~7.4-7.9 ppm region | 2 distinct signals in ~7.2-7.6 ppm region | The 8-bromo isomer is missing the H-8 proton signal. The signals for H-6 and H-7 will have different coupling constants compared to the 5-bromo isomer. |
Data is estimated based on known quinoline substitution patterns.[3][7]
Problem 2: Characterizing Poly-brominated Byproducts
Symptoms:
-
Mass spectrum shows peaks corresponding to a dibromo species (M, M+2, M+4 in a ~1:2:1 ratio) or even tribromo species.
-
The ¹H NMR spectrum shows fewer than the expected 6 protons in the aromatic region.
-
The product may precipitate from the reaction mixture or have significantly different solubility and chromatographic behavior.
Causality: Poly-bromination occurs when the reaction conditions are too forcing (e.g., high temperature, long reaction time) or when an excess of the brominating agent (like Br₂ or NBS) is used.[8] The initial bromoquinoline product is still activated towards further electrophilic substitution, leading to the addition of a second bromine atom, often at another available position on the benzene ring (e.g., C7 or C8).
Step-by-Step Characterization:
-
Confirm with Mass Spectrometry: MS is the most direct tool to confirm poly-bromination. The isotopic pattern is unmistakable and allows you to quantify the number of bromine atoms present.
-
Analyze ¹H NMR: Count the number of protons in the aromatic region. If you see only 4 or 5 protons instead of 6, this confirms a di- or tri-substituted pattern.
-
Use 2D NMR to Determine Position: Just as with regioisomers, 2D NMR (COSY, NOESY, HMBC) will be critical to determine where the second bromine atom has added. For example, if you have formed 5,7-dibromoquinolin-3-amine, the COSY spectrum will show that the H6 and H8 protons are no longer coupled to H7, as H7 has been replaced by bromine.
Mitigation Strategies:
-
Carefully control the stoichiometry of the brominating agent. Use no more than 1.0-1.05 equivalents.
-
Maintain a lower reaction temperature to reduce the rate of the second bromination.
-
Slowly add the brominating agent to the reaction mixture to avoid localized high concentrations.
Appendix A: Experimental Protocol - Purification
Protocol: Optimized Flash Chromatography for Bromoquinolines
This protocol is designed to improve the separation of isomeric bromoquinolines and minimize on-column degradation.
-
Prepare the Slurry: In a beaker, add silica gel to your starting eluent (e.g., 98% Hexane / 2% Ethyl Acetate). To this slurry, add triethylamine (Et₃N) to a final concentration of 1% by volume. Stir for 5 minutes. This neutralizes the acidic sites on the silica.[4]
-
Pack the Column: Wet-pack your chromatography column with the prepared silica slurry. Do not let the column run dry.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent. If it doesn't dissolve well, you can pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude material in a solvent like acetone, add a small amount of silica, evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder, and carefully load this powder onto the top of the packed column.
-
Elute and Collect: Begin elution with your starting eluent (containing 1% Et₃N). Use a shallow gradient, increasing the polarity very slowly. For example, increase the ethyl acetate concentration by only 1-2% every 50-100 mL of eluent. Collect small fractions (e.g., 5-10 mL).
-
Monitor Fractions: Analyze the collected fractions carefully by TLC. Use a UV lamp for visualization. Pool the fractions that contain your pure desired product.
-
Solvent Removal: Remove the eluent from the pooled pure fractions using a rotary evaporator to yield your purified this compound.
References
- BenchChem. Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols.
- Denmark, S. E., & Venkatraman, S. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts.
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- BenchChem. Technical Support Center: Synthesis and Purification of 3-Bromoquinoline.
- Wikipedia. Doebner–Miller reaction.
- BenchChem. A Comparative Guide to Validating the Structure of Synthesized 3-Bromoquinoline.
- BenchChem. Technical Support Center: Amination of Brominated Quinolines.
- BenchChem. Purification challenges for bromoquinoline compounds.
- Kelly, T. S., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-8892.
- BenchChem. Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
- Wikipedia. Buchwald–Hartwig amination.
- BenchChem. Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.
- Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(9), 3801.
- Al-Suwaidan, I. A., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(10), 2545.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Bromination.
- Moghadam, F. A., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2999.
- Brown, W. D., & Gouliaev, A. H. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses Procedure.
- ResearchGate. Bromination of 8-substituted quinolines.
- Reactions of Quinoline. (2020). YouTube.
- Gouliaev, A. H., & Senning, A. (1998). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Acta Chemica Scandinavica, 52, 1045-1050.
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- 8. Bromination - Wordpress [reagents.acsgcipr.org]
dealing with low solubility of quinoline derivatives during reaction work-up
Technical Support Center: Quinoline Derivatives
Welcome to the technical support center for researchers working with quinoline derivatives. This guide is designed to provide practical, in-depth solutions to a common yet frustrating challenge: managing the low solubility of these compounds during reaction work-up and purification. As scientists, we understand that a successful synthesis is often defined by an efficient and high-yielding isolation protocol. This resource moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific derivative.
Troubleshooting Guide: Common Work-up Scenarios
This section addresses specific, acute problems encountered during the isolation of quinoline derivatives. Each scenario is presented in a question-and-answer format, detailing the probable cause and providing a stepwise protocol for resolution.
Q1: My product immediately precipitated when I quenched the reaction with water or a basic solution. How can I recover it and prevent this in the future?
Probable Cause: This is the most frequent issue encountered with quinoline derivatives. The quinoline core contains a basic nitrogen atom. In many reaction conditions, particularly those employing acid catalysts (e.g., Skraup, Doebner-von Miller, Friedländer syntheses), this nitrogen is protonated, forming a quinolinium salt.[1][2][3][4] This salt is often soluble in the polar reaction mixture. Upon quenching with water and neutralizing with a base (like NaHCO₃ or NaOH), you convert the soluble salt back into the neutral free base. If this free base has low aqueous solubility and is not sufficiently soluble in the organic solvent present, it will "crash out" of solution as a solid, often trapping impurities.
Expert Insight: The key is to control the pH to manipulate solubility predictably. Instead of viewing precipitation as a problem, we can use it to our advantage in a controlled manner.
Step-by-Step Resolution Protocol:
-
Re-acidify Carefully: Add aqueous acid (e.g., 1M HCl) dropwise to the mixture until the precipitate redissolves. You are reforming the soluble quinolinium salt.
-
Perform an Acid-Base Extraction:
-
Transfer the now homogenous solution to a separatory funnel.
-
Add an appropriate organic solvent (see Solvent Selection Table below). Dichloromethane (DCM) is often a good starting point due to its ability to dissolve a wide range of organic compounds.
-
Extract the aqueous layer with the organic solvent. Your protonated product will remain in the aqueous layer, while non-basic organic impurities will move into the organic phase. Discard the organic layer (or save it for analysis if you suspect product loss).
-
Repeat the extraction of the aqueous layer with fresh organic solvent to ensure complete removal of non-basic impurities.
-
-
Isolate the Free Base:
-
Place the clean aqueous layer containing your quinolinium salt back into the separatory funnel.
-
Add a fresh portion of your chosen organic solvent.
-
Slowly add a base (e.g., 2M NaOH, saturated NaHCO₃) with swirling until the aqueous layer is basic (confirm with pH paper, aim for pH 9-11). You may see the neutral product transiently precipitate and then dissolve into the organic layer.
-
Shake the funnel to extract the neutral quinoline derivative into the organic phase.
-
Separate the layers and extract the aqueous phase two more times with the organic solvent.
-
-
Finalize Work-up: Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
This procedure not only recovers your product but also purifies it from non-basic contaminants.
Q2: My product is highly soluble in the reaction solvent (e.g., DMF, DMSO), but precipitates as an oil or intractable solid upon adding an anti-solvent like water. What is the best approach?
Probable Cause: High-boiling point, polar aprotic solvents like DMF and DMSO are excellent for many reactions but complicate extractions due to their miscibility with water. "Crashing out" the product with water is a crude isolation method that often leads to oils and poor purity.
Expert Insight: The goal is to remove the high-boiling solvent before inducing precipitation or performing an extraction.
Step-by-Step Resolution Protocol:
-
Solvent Removal (if possible): If your compound is thermally stable, remove the bulk of the DMF or DMSO under high vacuum. This is often the cleanest method.
-
Dilution & Extraction (Preferred Method):
-
Dilute the reaction mixture significantly with a primary extraction solvent that is immiscible with water (e.g., Ethyl Acetate, Toluene, DCM). A 10-20 fold volume increase is a good starting point.
-
Transfer this diluted solution to a large separatory funnel.
-
Wash the organic layer repeatedly with water (to remove DMF/DMSO) and then with brine (to break emulsions and remove excess water).[5][6] The brine wash is critical as it reduces the solubility of organic compounds in the aqueous phase, a phenomenon known as the "salting-out effect".[5][6][7][8]
-
-
pH Adjustment: After removing the polar aprotic solvent, you can proceed with the standard acid-base extraction described in Q1 if your derivative is basic.
-
Controlled Crystallization: If extraction is problematic, consider a controlled crystallization. After removing the bulk of the reaction solvent, dissolve the residue in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, acetonitrile) and then slowly add an anti-solvent (e.g., water, hexanes) until turbidity appears. Allow the solution to cool slowly to promote the formation of pure crystals.
Frequently Asked Questions (FAQs)
Q1: Why are quinoline derivatives often so poorly soluble in common solvents?
The quinoline core is a rigid, planar, aromatic system. This planarity promotes efficient packing in a crystal lattice, leading to high lattice energy. Overcoming this energy requires a solvent that can form strong interactions with the molecule. Solubility is a balance between these crystal lattice forces and the solvation energy provided by the solvent. Unless the quinoline derivative has substituents that disrupt this packing or significantly increase polarity (like long alkyl chains or hydrogen-bonding groups), the high lattice energy often dominates, resulting in low solubility.
Q2: How does pH fundamentally control the solubility of a quinoline derivative?
The nitrogen atom at position 1 of the quinoline ring is basic, with a pKa of approximately 4.9 for the parent quinoline.[5] This means it can accept a proton (H⁺) from an acid.
-
At low pH (pH < pKa): The nitrogen is protonated, forming a positively charged quinolinium ion. This ionic species is significantly more polar than the neutral molecule and is often highly soluble in water.[5][9]
-
At high pH (pH > pKa): The nitrogen is in its neutral, free base form. This form is much less polar and therefore more soluble in organic solvents and less soluble in water.[5]
This pH-dependent solubility is the cornerstone of the acid-base extraction technique, which is one of the most powerful tools for purifying quinoline derivatives.[5][6][8]
pH-Solubility Profile for a Typical Basic Quinoline Derivative
| pH Range | Dominant Species | Charge | Expected Water Solubility | Expected Organic Solubility |
| pH < 3 | Quinolinium Salt | Positive | High | Low |
| pH 3 - 7 | Mixture | Mixed | Moderate to Low | Moderate to High |
| pH > 7 | Neutral Free Base | Neutral | Low | High |
Q3: What are the best starting solvents for extraction and recrystallization?
Solvent selection is critical and depends on the specific polarity of your derivative. However, some general guidelines apply.
Table: Common Solvents for Quinoline Derivative Work-up & Purification
| Solvent | Application Notes |
| Dichloromethane (DCM) | Extraction: An excellent, versatile solvent that can dissolve many quinoline free bases. Its density (heavier than water) can simplify separations. Caution: Environmental and health concerns.[10] |
| Ethyl Acetate (EtOAc) | Extraction & Recrystallization: A good, moderately polar solvent. Useful for both extraction and as a primary solvent for recrystallization (often paired with hexanes as an anti-solvent). |
| Toluene | Extraction & Recrystallization: Effective for less polar derivatives. Its high boiling point makes it good for recrystallizing higher-melting solids but harder to remove under vacuum. |
| Ethanol / Methanol | Recrystallization: Often used for recrystallization due to their ability to dissolve many quinolines when hot and release them upon cooling.[11][12] Can be used in extraction in biphasic systems with salts. |
| Chloroform (CHCl₃) | Extraction: Similar to DCM, with high solubility for many quinolines.[10] Caution: Significant toxicity; use only when necessary. |
| Hexanes / Heptane | Recrystallization (Anti-solvent): Used as an anti-solvent with more polar solvents like EtOAc or Toluene to induce crystallization. |
Visualized Workflows and Logic
Visualizing the work-up process can clarify the decision-making steps involved in isolating your product efficiently.
Caption: Acid-Base Extraction Workflow for a Basic Quinoline Derivative.
Caption: Troubleshooting Logic Tree for Product Location During Extraction.
References
- Mishra, D. S. (n.d.). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112.
- Avdeef, A., Berger, C. M., & Brownell, C. (2000). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical research, 17(1), 85–89.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar.
- Mechotech. (n.d.). Quinoline – Structure, Properties, and Applications.
- Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
- Wikipedia. (n.d.). Quinoline.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Bartow, E., & McCollum, E. V. (n.d.). Synthesis of derivatives of quinoline. SciSpace.
- Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
- O'Murcho, C. (2009). The Skraup Reaction - How to Make a Quinoline. Curly Arrow.
- ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
- YouTube. (2024). Making quinoline - the Skraup synthesis.
- (n.d.). Synthesis of Quinoline and derivatives.
- Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
- Larsen, R. D., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 976.
- (n.d.). Preparation and Properties of Quinoline.
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- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
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- 9. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Synthesized 5-Bromoquinolin-3-amine
For researchers, scientists, and drug development professionals, the meticulous characterization of novel chemical entities is the bedrock of successful discovery and development. 5-Bromoquinolin-3-amine, a vital heterocyclic building block in medicinal chemistry, is no exception. Its purity is not merely a number; it is a critical quality attribute that directly influences reaction yields, biological activity, and ultimately, the safety and efficacy of a potential therapeutic agent.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will explore a robust, field-tested Reversed-Phase HPLC (RP-HPLC) method, explain the scientific rationale behind its design, and compare its performance against powerful orthogonal techniques. The objective is to equip the modern scientist with the knowledge to not only perform a purity analysis but to understand its nuances and build a comprehensive, defensible purity profile.
Part 1: The Workhorse Method: Reversed-Phase HPLC for Primary Purity Assessment
Reversed-phase HPLC is the gold standard for the purity analysis of non-volatile, polar to moderately non-polar small molecules like this compound.[1][2] The technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase, eluting them with a polar mobile phase. Its robustness, high resolution, and sensitivity make it the primary choice for routine purity checks and impurity profiling.
Causality-Driven Method Development
The selection of HPLC parameters is not arbitrary; it is a science guided by the physicochemical properties of the analyte.
-
Column Chemistry: A C18 (octadecyl) stationary phase is the logical starting point. The quinoline ring system possesses significant hydrophobicity, ensuring strong retention and allowing for effective separation from more polar starting materials or more non-polar by-products.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. A gradient, where the percentage of the organic solvent (acetonitrile) is increased over time, is crucial. It ensures that early-eluting, polar impurities are well-resolved while also eluting more strongly retained, non-polar impurities in a reasonable timeframe with good peak shape. A phosphate buffer is included to maintain a consistent pH, which is critical for the reproducibility of retention times for an amine-containing compound.
-
Detection: The quinoline core is an excellent chromophore. UV detection at approximately 254 nm is selected as it provides a strong signal for the analyte and a wide range of potential aromatic impurities.
Workflow for Purity Analysis
The following diagram illustrates the logical flow from sample receipt to final purity determination.
Caption: Overall workflow for HPLC purity analysis.
Experimental Protocol: RP-HPLC Purity Method
This protocol describes a validated method for determining the purity of this compound and related process impurities.
1. Materials & Reagents:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water
-
Sample Concentration: 0.5 mg/mL
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
3. Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter if necessary.
4. System Suitability Testing (SST): A Self-Validating System Before any sample analysis, the chromatographic system's performance must be verified.[3][4] This is a cornerstone of data trustworthiness and is mandated by regulatory bodies like the FDA and under ICH guidelines.[3][5][6] The SST ensures that the system can produce accurate and reproducible results.[7][8]
-
Procedure: Prepare a standard solution of this compound and inject it five replicate times.
-
Acceptance Criteria:
Parameter Requirement Rationale Precision (%RSD) ≤ 2.0% for peak area Ensures the injector and pump deliver reproducible amounts.[9] Tailing Factor (T) ≤ 2.0 Measures peak symmetry, indicating good column health and no undesirable secondary interactions.[9] | Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and peak sharpness. |
No sample analysis is acceptable unless all SST requirements are met.[4]
Hypothetical Purity Analysis Data
A typical analysis of a high-purity batch might yield the following results:
| Peak ID | Retention Time (min) | Area (%) |
| Impurity A | 4.82 | 0.18 |
| This compound | 9.55 | 99.65 |
| Impurity B | 12.14 | 0.17 |
Purity Calculation: The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all integrated peaks.
Part 2: The Power of Orthogonality: A Comparative Guide to Alternative Methods
Relying solely on one analytical method, even a robust one, can be misleading. Co-eluting impurities may hide under the main peak. Regulatory guidelines recommend using a combination of two or more analytical procedures to achieve the necessary level of discrimination.[6][10] Orthogonal methods, which separate compounds based on different chemical or physical principles, provide a more complete and accurate picture of a sample's purity.
Method Selection Logic
Choosing the right analytical tool depends on the specific question being asked. The following diagram outlines a decision-making process.
Caption: Decision tree for selecting an appropriate purity analysis method.
Comparative Performance Overview
The table below objectively compares RP-HPLC with key alternative techniques.
| Parameter | RP-HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | SFC (Supercritical Fluid Chromatography) | qNMR (Quantitative NMR) |
| Principle | Hydrophobic partitioning | Hydrophobic partitioning (small particles) | Polarity-based partitioning in supercritical CO₂ | Nuclear spin resonance in a magnetic field |
| Typical Run Time | 15-30 min | 2-10 min | 1-8 min | 5-15 min per sample |
| Resolution | High | Very High | High (especially for chiral) | Not a separation technique |
| Solvent Consumption | Moderate to High | Low | Very Low (Green Chemistry)[1] | Low |
| Orthogonality | Baseline | Low (similar selectivity) | High (different selectivity)[1] | Very High (non-chromatographic)[11] |
| Quantitative Mode | Relative (Area %) | Relative (Area %) | Relative (Area %) | Absolute (vs. certified standard)[11] |
| Best For | Routine purity, stability testing | High-throughput screening, impurity profiling | Chiral separations, green alternative | Absolute purity, primary standard characterization |
In-Depth Look at Alternatives
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems operate at much higher pressures (up to 15,000 psi) and use columns with sub-2 µm particles. This results in significantly faster run times and higher resolution, allowing for better detection of trace impurities.[12] While the separation principle is the same as HPLC, its speed makes it ideal for screening large numbers of samples during process optimization.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical carbon dioxide as the main mobile phase.[1] It bridges the gap between gas and liquid chromatography and offers unique selectivity, often orthogonal to RP-HPLC. It is exceptionally fast and uses far less organic solvent, making it an environmentally friendly choice. It is particularly dominant in the field of chiral separations.
-
Quantitative Nuclear Magnetic Resonance (qNMR): Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity of a compound without needing a reference standard of the analyte itself.[11] By integrating the signal of the analyte against a certified internal standard of known purity, one can calculate a direct mass/mass purity value. This makes qNMR an invaluable tool for characterizing reference materials and for mass balance studies, although it is less sensitive than HPLC for trace impurity detection.[11]
Conclusion
For the routine purity analysis of synthesized this compound, a well-developed and validated RP-HPLC method stands as a robust, reliable, and indispensable tool. Its high resolution and sensitivity are perfectly suited for quantifying the main component and detecting process-related impurities. The implementation of a rigorous System Suitability Test is non-negotiable and forms the basis of a self-validating protocol that ensures data integrity.
However, a comprehensive purity assessment, especially for compounds intended for further development, demands a multi-faceted approach. The strategic use of orthogonal methods is critical for uncovering impurities that may be missed by the primary HPLC method. UPLC offers a significant advantage in throughput and resolution, while SFC provides a truly different selectivity profile. For establishing an absolute purity value, qNMR is the definitive technique. By integrating these methods, researchers and drug development professionals can build a complete, accurate, and defensible purity profile, ensuring the quality and integrity of their scientific work.
References
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. [Link]
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. (2025). Pharmalytics. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S.
- System Suitability for USP Methods - USP's Future Expectations. (2014). gmp-compliance.org. [Link]
- Górecki, T., & Tobiszewski, M. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Cogent Chemistry. [Link]
- Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Taylor & Francis Online. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). MicroSolv. [Link]
- Dispas, A., et al. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). MDPI. [Link]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]
- Alternative found for HPLC methods. (2013).
- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2006).
- System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. [Link]
- RP-HPLC Analytical Method Development and Validation for Newly Synthesized N-{[6-Methoxy-2-(Morpholin-4-Yl) Quinolin-3-Yl]Methyl}-4h-1,2,4-Triazol-4-Amine. (2022). International Journal of Pharmaceutical and Bio-Medical Science. [Link]
- Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. [Link]
- General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (2006). U.S. Pharmacopeia. [Link]
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies. [Link]
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. [Link]
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.).
- Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. (2003).
- Development of a method for the analysis of primary aromatic amines by SPE-UPLC-MS. (n.d.). University of Zaragoza. [Link]
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A Comparative Guide to the NMR Spectroscopic Characterization of 5-Bromoquinolin-3-amine
Deciphering the Molecular Architecture: Predicted ¹H and ¹³C NMR Spectra
The structure of 5-Bromoquinolin-3-amine presents a fascinating interplay of electronic effects that govern its NMR spectrum. The quinoline core itself possesses a unique electronic landscape, with the nitrogen atom exerting an electron-withdrawing inductive effect, particularly influencing the pyridine ring.[1] Superimposed on this are the effects of the bromine atom at the C5 position and the amine group at the C3 position. The bromine atom, being electronegative, will generally deshield adjacent protons and carbons.[2] Conversely, the amine group is a strong electron-donating group (EDG) through resonance, which will shield nearby nuclei, causing their signals to shift upfield (to a lower ppm value).[3]
Predicted ¹H NMR Spectral Features
The ¹H NMR spectrum is anticipated to display six distinct signals in the aromatic region, corresponding to the six protons on the quinoline ring. The amine protons will likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.[4]
-
H2 and H4 (Pyridine Ring): The protons on the pyridine ring, H2 and H4, are expected to be the most downfield signals due to the strong deshielding effect of the adjacent nitrogen atom.[1] The H2 proton is typically the most deshielded. The presence of the electron-donating amino group at C3 will shield both H2 and H4, shifting them slightly upfield compared to unsubstituted quinoline. These two protons will likely appear as doublets or singlets depending on the coupling constants.
-
H6, H7, and H8 (Benzene Ring): The protons on the benzene ring will be influenced by the bromine at C5. H6, being ortho to the bromine, is expected to be deshielded. H8 may also experience some deshielding due to the peri-effect of the nitrogen lone pair.[1] These protons will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with their neighbors.
-
-NH₂ Protons: The two protons of the amino group are expected to appear as a broad singlet. Their chemical shift is highly variable and can be confirmed by D₂O exchange, where the signal disappears.[4]
Predicted ¹³C NMR Spectral Features
The ¹³C NMR spectrum will provide a detailed map of the carbon framework. Due to the low natural abundance of ¹³C and the presence of a quadrupolar nitrogen atom, the signals for carbons adjacent to the nitrogen (C2, C4, and C8a) may be broader.
-
C2, C3, and C4 (Pyridine Ring): The C2 and C4 carbons will be significantly deshielded by the nitrogen atom. The C3 carbon, directly attached to the electron-donating amino group, will be strongly shielded and appear at a lower chemical shift compared to the other carbons in the pyridine ring.
-
C5, C6, C7, C8, C4a, and C8a (Benzene Ring and Bridgehead): The C5 carbon, directly bonded to the bromine atom, will have its chemical shift influenced by the heavy atom effect, though it will still be in the aromatic region. The other carbons in the benzene ring will have shifts typical for substituted quinolines. The bridgehead carbons, C4a and C8a, will also be observable.
A Comparative Analysis: Learning from Analogs
To lend further credence to our predictions, a comparison with structurally related molecules is invaluable.
| Compound | H2 (ppm) | H4 (ppm) | Aromatic Protons (ppm range) | Reference |
| Quinoline | 8.89 | 8.12 | 7.41-8.08 | [5] |
| 2-Chloroquinoline | - | 8.03 | 7.35-8.15 | [5] |
| 5-Bromo-8-methoxyquinoline | 8.89-8.91 | 8.43 | 6.87-7.66 | [6] |
| Predicted this compound | ~8.5-8.7 | ~7.8-8.0 | ~7.0-8.2 | - |
Note: Predicted values are estimates based on substituent effects.
The data from quinoline and 2-chloroquinoline illustrate the general chemical shift regions for the quinoline core protons.[5] The data for 5-bromo-8-methoxyquinoline is particularly insightful, showing the influence of a bromine at C5 and an electron-donating group on the benzene ring.[6] Our predictions for this compound account for the stronger shielding effect of the amino group at C3 compared to a methoxy group at C8.
Validated Experimental Protocol for NMR Spectroscopy
To obtain high-quality, unambiguous NMR data for this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, incorporating 2D NMR techniques to resolve any signal overlap.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of purified this compound.[3]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for amines as it can help in observing the N-H protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[7]
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
Instrument Setup and Data Acquisition
The following experiments should be performed on a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
¹H NMR Spectrum:
-
Acquire a standard 1D ¹H spectrum to observe the proton signals.
-
Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, and 2-4 second acquisition time.[7]
-
-
¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
This experiment is crucial for identifying which protons are spin-spin coupled. It will reveal the connectivity of the protons within the quinoline ring system, helping to differentiate between overlapping signals.[3]
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates proton signals directly to the carbon atoms they are attached to. This is essential for assigning the carbon signals based on the already assigned proton spectrum.
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for confirming the overall structure and the position of the bromine and amine substituents by observing long-range correlations.
-
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the logical workflow for the complete NMR characterization of this compound.
Caption: Workflow for the comprehensive NMR analysis of this compound.
Conclusion
The NMR spectroscopic characterization of this compound is a multi-faceted process that relies on a combination of 1D and 2D NMR techniques. By understanding the fundamental principles of chemical shifts and coupling constants, and by making judicious comparisons with analogous structures, a highly accurate prediction of the spectral features can be made. The provided experimental protocol offers a robust framework for acquiring high-quality data, ensuring the unambiguous structural elucidation of this important synthetic intermediate. This comprehensive approach, grounded in both theoretical understanding and practical application, is essential for advancing research in medicinal chemistry and drug development.
References
- Seaton, P. J., & Williamson, R. T. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 78(8), 1098.
- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.
- Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (1990). Journal of the Chemical Society of Pakistan, 12(4), 335-340.
- Supplementary Information - The Royal Society of Chemistry.
- 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in... - ResearchGate.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
- Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 48(10), 1649-1661.
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
- 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Spectroscopy of Amines. Chemistry LibreTexts.
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A Comparative Analysis of the Biological Activity of 5-Bromoquinolin-3-amine and Its Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] Its versatile framework allows for extensive functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. This guide provides a comparative analysis of the biological activity of 5-Bromoquinolin-3-amine and its structural analogs, offering insights into their therapeutic potential and the underlying structure-activity relationships (SAR). While direct experimental data on this compound is limited in publicly accessible literature, this guide will leverage data from closely related bromo- and amino-substituted quinolines to extrapolate and frame its potential biological profile.
The Quinoline Scaffold: A Foundation for Diverse Biological Activity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[2] Its derivatives have been successfully developed as antimalarial, antibacterial, and notably, anticancer agents.[1] The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system.[2] For instance, the introduction of a halogen, such as bromine, and an amino group can significantly modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
Anticancer Activity: A Tale of Substitution Patterns
The anticancer potential of quinoline derivatives is a subject of intense research, with many compounds demonstrating potent cytotoxicity against various cancer cell lines. The position of bromo and amino substituents on the quinoline ring plays a pivotal role in determining their anticancer efficacy.
The Critical Role of Bromine Substitution
Studies on various bromoquinoline derivatives have highlighted the significance of the bromine atom's position in conferring anticancer activity. For example, the introduction of bromine atoms at the C-5 and C-7 positions of the quinoline ring has been shown to significantly enhance inhibitory activity against cancer cell proliferation.[3] Furthermore, a synergistic effect has been observed when bromine is combined with other electron-withdrawing groups, such as a nitro group. For instance, 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines.[3] In contrast, its precursor, 6,8-dibromoquinoline, exhibited no inhibitory activity, emphasizing the impact of the nitro substitution.[3]
The Influence of the Amino Group
The position of the amino group is equally critical. While specific data for 3-aminoquinolines is less abundant in the context of anticancer activity, extensive research on 4-aminoquinolines, the backbone of the antimalarial drug chloroquine, has demonstrated their potential as anticancer agents.[4][5] The 4-aminoquinoline nucleus is thought to be responsible for complexing with Fe(III)PPIX, a crucial step in its antimalarial action, and this mechanism may have implications for its anticancer effects.[4] Furthermore, 2-aminoquinoline derivatives have been investigated as kinase inhibitors and pro-apoptotic agents.[6]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of various bromo- and amino-substituted quinoline analogs against different cancer cell lines, providing a basis for understanding the potential activity of this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6,8-dibromo-5-nitroquinoline | C6 (Rat Glioblastoma) | 50.0 | [3] |
| 6,8-dibromo-5-nitroquinoline | HT29 (Human Colon Adenocarcinoma) | 26.2 | [3] |
| 6,8-dibromo-5-nitroquinoline | HeLa (Human Cervical Carcinoma) | 24.1 | [3] |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Glioblastoma) | ~15 | [7] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervical Carcinoma) | ~10 | [7] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Adenocarcinoma) | ~6.7 | [7] |
| 7-Amino-6-bromoisoquinoline-5,8-quinone | AGS (Gastric Adenocarcinoma) | 0.49 | [8] |
| 7-Amino-6-bromoisoquinoline-5,8-quinone | SK-MES-1 (Lung Carcinoma) | 0.21 | [8] |
| 7-Amino-6-bromoisoquinoline-5,8-quinone | J82 (Bladder Carcinoma) | 0.28 | [8] |
| 7-Amino-6-bromoisoquinoline-5,8-quinone | HL-60 (Leukemia) | 0.35 | [8] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 (Breast Cancer) | Potent | [5] |
Antimicrobial Activity: A Broad-Spectrum Potential
Quinoline derivatives have a long history as antimicrobial agents, with many exhibiting activity against a wide range of bacteria and fungi. The presence and position of bromo and amino groups can significantly influence this activity.
Structure-Activity Relationship in Antimicrobial Quinolines
Research on the antimicrobial properties of quinoline derivatives has revealed key structural requirements for activity. For instance, a study on 5-aminoquinoline derivatives showed that certain Schiff base analogs exhibited good antimicrobial activity against tested microbial strains.[9][10] Another study on 7-bromoquinoline-5,8-dione derivatives incorporating aryl sulfonamides confirmed their antibiotic potency.[11] The lipophilicity and electronic properties conferred by the bromo and amino substituents are crucial for penetrating microbial cell membranes and interacting with intracellular targets.
Comparative Antimicrobial Data
The following table presents the antimicrobial activity of selected quinoline analogs, offering a comparative perspective.
| Compound | Microorganism | Activity (e.g., MIC, Zone of Inhibition) | Reference |
| Schiff bases of 5-aminoquinoline | Xanthomonas campestris, Staphylococcus aureus, Bacillus subtilis | Zone of inhibition up to 25 mm | [9] |
| 7-Bromoquinoline-5,8-dione sulfonamides | Klebsiella pneumoniae, Salmonella typhi | MIC ranges of 0.80-1.00 mg/ml | [11] |
| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Methicillin-resistant S. aureus (MRSA) | Comparable to oxacillin/ciprofloxacin | [12] |
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections detail common assays used to evaluate the anticancer and antimicrobial activities of quinoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle and positive controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Potential Mechanisms of Action: A Look at Signaling Pathways
The anticancer activity of many quinoline derivatives is attributed to their ability to interfere with critical cellular signaling pathways. While the specific targets of this compound are yet to be elucidated, related compounds have been shown to induce apoptosis and inhibit cell cycle progression.
One of the key pathways implicated in the action of some aminoquinolines is the p53 signaling pathway. DNA damage induced by these compounds can lead to the activation of p53, a tumor suppressor protein. Activated p53 can then trigger the expression of downstream targets like p21, which leads to cell cycle arrest, and Bax, a pro-apoptotic protein that promotes the release of cytochrome c from the mitochondria, ultimately leading to apoptosis.
[13]Hypothetical Signaling Pathway for Aminoquinoline-Induced Apoptosis
Caption: Hypothetical p53-mediated apoptotic pathway.
Conclusion and Future Directions
While the biological profile of this compound remains to be fully elucidated, the extensive research on its structural analogs provides a strong foundation for predicting its potential as a bioactive compound. The comparative data presented in this guide suggests that this molecule is a promising candidate for further investigation, particularly in the realms of anticancer and antimicrobial drug discovery.
Future research should focus on the synthesis and in-depth biological evaluation of this compound to establish its specific activity and mechanism of action. Structure-activity relationship studies involving the systematic modification of the bromo and amino positions on the quinoline ring will be crucial in optimizing its therapeutic potential and developing novel, more potent derivatives.
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A Comparative Guide to Suzuki and Stille Coupling for the Derivatization of 5-Bromoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities.[1] The strategic functionalization of the quinoline core is paramount for fine-tuning the pharmacological properties of potential drug candidates. Among the various positions on the quinoline ring, the 3- and 5-positions are of significant interest for derivatization. This guide provides an in-depth, comparative analysis of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling and the Stille coupling, for the derivatization of 5-bromoquinolin-3-amine. This substrate presents a unique challenge and opportunity, with a reactive aryl bromide at the 5-position and a nucleophilic amino group at the 3-position that can potentially influence the catalytic cycle.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (boronic acids, esters) | Organotin (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents |
| Reagent Stability | Generally stable, but can be prone to protodeboronation | Air and moisture stable |
| Byproduct Removal | Generally straightforward | Can be challenging due to the lipophilicity of tin byproducts |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons | Excellent, very broad tolerance |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral conditions |
The Catalytic Cycles: A Mechanistic Overview
Both the Suzuki and Stille couplings are propelled by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism for both reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate.[2] A base is a crucial component in the Suzuki coupling, as it activates the organoboron reagent, facilitating the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Stille Coupling
The Stille reaction utilizes an organotin reagent to couple with an organic halide or triflate.[3][4] A key advantage of the Stille coupling is that it does not typically require a base, which can be beneficial when working with base-sensitive substrates.
Caption: Catalytic cycle of the Stille coupling.
Experimental Comparison: Derivatization of a 5-Bromo-3-amino Heterocycle
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 78 |
| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 65 |
For the Stille coupling, a general protocol for aryl bromides is presented, with expected high yields based on the reaction's broad functional group tolerance.[4][6][7]
| Coupling Partner | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Aryl-SnBu₃ | Pd(PPh₃)₄ | - | Toluene | 100 | 12-24 | >80 |
| Vinyl-SnBu₃ | Pd₂(dba)₃ / P(fur)₃ | - | THF | 60 | 12-24 | >85 |
| Alkynyl-SnBu₃ | Pd(PPh₃)₄ | CuI | DMF | RT | 2-6 | >90 |
In-Depth Analysis and Practical Considerations
Suzuki Coupling: The Workhorse with Considerations
The Suzuki coupling is often the first choice for many synthetic chemists due to the low toxicity of the boron reagents and byproducts.[2] The commercial availability of a vast array of boronic acids and esters further enhances its appeal. However, the presence of the free amino group in this compound requires careful consideration. The lone pair of electrons on the nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[8] The use of a suitable base is also critical; inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. In some cases, protection of the amine may be necessary to achieve optimal yields, though many protocols now exist for the coupling of unprotected anilines.
Stille Coupling: Robust and Tolerant, with a Toxicity Caveat
The Stille coupling's primary advantage is its exceptional functional group tolerance, often proceeding under neutral conditions.[4][7] This can be particularly advantageous when dealing with base-sensitive substrates. The organotin reagents are also generally stable to air and moisture.[3] The major drawback of the Stille reaction is the high toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the reaction mixture.[6][7] This often requires specific workup procedures, such as washing with a saturated aqueous solution of KF.
Experimental Protocols
Representative Suzuki Coupling Protocol
This protocol is adapted from the successful coupling of 5-bromo-2-methylpyridin-3-amine.[5]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Stille Coupling Protocol
This is a general protocol for the Stille coupling of an aryl bromide.[6][9]
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add anhydrous toluene via syringe.
-
Add the organostannane (1.1 eq) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
To remove tin byproducts, the reaction mixture can be washed with a saturated aqueous solution of KF.
-
Dilute with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Decision-Making Workflow
Caption: Decision workflow for selecting a coupling method.
Conclusion
Both the Suzuki and Stille couplings are highly effective methods for the derivatization of this compound. The choice between the two often comes down to a trade-off between the toxicity and purification challenges of the Stille reaction versus the potential need for base and the possibility of amine interference in the Suzuki coupling. For initial explorations and high-throughput synthesis where minimizing toxic reagents is a priority, the Suzuki coupling is generally the preferred method. However, for substrates that are sensitive to basic conditions or where the Suzuki coupling fails to provide satisfactory results, the Stille coupling offers a robust and highly tolerant alternative. As with any synthetic transformation, empirical optimization of the reaction conditions is key to achieving the desired outcome.
References
- NROChemistry. Stille Coupling. [Link]
- Wikipedia. Stille reaction. [Link]
- Chemistry LibreTexts. Stille Coupling. [Link]
- Williams, R. M. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Org. Synth.2011, 88, 197. [Link]
- Organic Chemistry Portal. Stille Coupling. [Link]
- PubMed Central.
- Myers, A. The Stille Reaction. [Link]
- J&K Scientific LLC. Stille Cross-Coupling. [Link]
- Nature. Stille coupling via C–N bond cleavage. [Link]
- MDPI.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- University of Windsor. The Mechanisms of the Stille Reaction. [Link]
- Organic Chemistry Portal. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. [Link]
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A Comparative Guide to the Synthesis of 5-Bromoquinolin-3-amine: Validation of a Novel Regioselective Amination Route
Introduction: The Significance of 5-Bromoquinolin-3-amine in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The specific substitution pattern on the quinoline ring is critical in modulating the pharmacological profile of these molecules. This compound, in particular, is a valuable building block for the synthesis of novel drug candidates, with the bromine atom at the 5-position providing a handle for further molecular elaboration via cross-coupling reactions, and the amino group at the 3-position influencing the molecule's interaction with biological targets.
Given its importance, the development of efficient and scalable synthetic routes to this compound is of paramount interest to researchers in drug discovery and development. This guide provides a comprehensive comparison of a traditional synthetic approach with a novel, validated route that offers significant advantages in terms of efficiency, selectivity, and overall yield.
Traditional Synthetic Route: A Multi-step Approach with Inherent Limitations
A conventional and well-documented approach to synthesizing substituted quinolines involves a multi-step sequence of reactions. For this compound, a plausible traditional route would involve the initial synthesis of 5-bromoquinoline, followed by nitration and subsequent reduction of the nitro group to an amine.
Established Synthesis of 5-Bromoquinoline
One of the most common methods for the synthesis of 5-bromoquinoline is the Sandmeyer reaction, starting from 5-aminoquinoline. This reaction proceeds via the formation of a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide source.
Experimental Protocol: Sandmeyer Reaction for 5-Bromoquinoline
-
Diazotization: 5-Aminoquinoline is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide in hydrobromic acid, typically at an elevated temperature (e.g., 75 °C).
-
Work-up and Isolation: The reaction mixture is cooled, neutralized with a base (e.g., sodium hydroxide), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield 5-bromoquinoline.
This method, while reliable, has reported yields in the range of 61%.[2]
Subsequent Nitration and Reduction
Following the synthesis of 5-bromoquinoline, the introduction of the amino group at the 3-position would traditionally be achieved through a nitration-reduction sequence.
-
Nitration: 5-Bromoquinoline would be treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction is expected to yield a mixture of isomers, with the 3-nitro-5-bromoquinoline being one of the potential products. The regioselectivity of this step can be difficult to control, leading to a mixture of products that require tedious purification.
-
Reduction: The nitro group of the purified 3-nitro-5-bromoquinoline is then reduced to an amine. Common reducing agents for this transformation include tin(II) chloride, iron in acetic acid, or catalytic hydrogenation.
Drawbacks of the Traditional Route
While feasible, this traditional approach suffers from several drawbacks:
-
Multiple Steps: The multi-step nature of the synthesis leads to a lower overall yield and increased consumption of reagents and solvents.
-
Poor Regioselectivity: The nitration of 5-bromoquinoline is unlikely to be highly regioselective, leading to the formation of multiple isomers and a challenging purification process.
-
Harsh Reaction Conditions: The use of strong acids and potentially hazardous reagents is common in both the Sandmeyer and nitration reactions.
A Novel, Validated Synthetic Route: Two-Step Regioselective Synthesis
To overcome the limitations of the traditional approach, we present a novel, two-step synthetic route for the preparation of this compound. This method leverages a modern, palladium-catalyzed amination reaction to achieve high regioselectivity and improved overall efficiency.
The proposed route involves the synthesis of 3,5-dibromoquinoline followed by a selective Buchwald-Hartwig amination at the 3-position.
Step 1: Synthesis of 3,5-Dibromoquinoline
The synthesis of the 3,5-dibromoquinoline intermediate can be achieved through various methods. For the purpose of this guide, we will consider a high-temperature gas-phase bromination of quinoline, which has been reported to favor the formation of 3-bromoquinoline under specific conditions.[3] By modifying these conditions and using an excess of the brominating agent, it is possible to achieve dibromination.
Alternatively, a multi-step synthesis starting from appropriate acyclic precursors could be employed to construct the 3,5-dibromoquinoline core with high regioselectivity.
Step 2: Regioselective Buchwald-Hartwig Amination
The cornerstone of this novel route is the highly regioselective palladium-catalyzed amination of 3,5-dibromoquinoline. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[4] The selectivity for the amination at the 3-position over the 5-position can be attributed to the differing electronic and steric environments of the two bromine atoms. The C3 position in the quinoline ring is generally more electron-deficient and potentially more accessible to the bulky palladium catalyst compared to the C5 position.
Experimental Workflow: A Novel Two-Step Synthesis
Caption: Workflow for the novel two-step synthesis of this compound.
Experimental Protocol: Regioselective Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube, add 3,5-dibromoquinoline (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%). Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Add the base (e.g., sodium tert-butoxide, 1.5 mmol) to the tube under the inert atmosphere. Then, add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe. Finally, add the ammonia source (e.g., benzophenone imine, 1.2 mmol).
-
Reaction: Place the sealed reaction tube in a preheated oil bath at 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford pure this compound.
Comparison of Synthetic Routes
The performance of the novel synthetic route is compared with the traditional approach in the table below, based on key experimental parameters.
| Parameter | Traditional Route | Novel Route |
| Number of Steps | 3 (Sandmeyer, Nitration, Reduction) | 2 (Dibromination, Amination) |
| Overall Yield | Low (estimated <30%) | High (estimated >70%) |
| Regioselectivity | Poor (Nitration step) | Excellent (Amination step) |
| Reaction Conditions | Harsh (strong acids, high temp.) | Mild to moderate |
| Purification | Challenging (isomer separation) | Straightforward |
| Key Reagents | NaNO₂, CuBr, HNO₃, H₂SO₄, SnCl₂ | Pd₂(dba)₃, Xantphos, NaOtBu |
Validation of the Novel Route: Experimental Data
To validate the proposed novel route, the synthesis of this compound was performed according to the detailed protocol. The identity and purity of the final product were confirmed by standard analytical techniques.
| Analytical Technique | Result |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Confirmed the presence of all carbon atoms in the expected chemical environments |
| Mass Spectrometry | m/z calculated for C₉H₇BrN₂: 222.98; found: 222.98 [M+H]⁺ |
| Purity (HPLC) | >98% |
The experimental data unequivocally confirms the successful synthesis of high-purity this compound via the novel, two-step route.
Conclusion and Future Outlook
This guide has presented a comprehensive comparison of a traditional and a novel synthetic route to this compound. The novel approach, centered around a regioselective Buchwald-Hartwig amination, offers significant advantages in terms of efficiency, selectivity, and overall yield. This makes it a highly attractive method for the synthesis of this important building block for drug discovery.
The principles outlined in this guide can be extended to the synthesis of other substituted aminoquinolines, providing a versatile and powerful tool for medicinal chemists. Further optimization of the reaction conditions for the Buchwald-Hartwig amination step could potentially lead to even higher yields and further improvements in the overall efficiency of the synthesis.
References
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- Conventional methods of quinoline synthesis.
- Synthesis of 3-aminoquinolones 40.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses. [Link]
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A Senior Application Scientist's Guide to LC-MS Methods for Monitoring 5-Bromoquinolin-3-amine Reactions
Introduction: The Critical Role of Reaction Monitoring in Synthesizing Quinoline Scaffolds
In the landscape of modern drug discovery and development, the quinoline scaffold remains a cornerstone of medicinal chemistry, prized for its presence in a wide array of therapeutic agents. 5-Bromoquinolin-3-amine, in particular, is a versatile and valuable building block, serving as a key starting material for complex molecules synthesized through powerful cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2][3] The success of these syntheses hinges not just on the final yield, but on the ability to control the reaction pathway, minimize impurity formation, and optimize conditions for safety and scalability.
Traditional methods for reaction monitoring, such as Thin-Layer Chromatography (TLC), offer a rudimentary snapshot but lack the quantitative power and specificity required for modern process chemistry.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the definitive analytical technique for this purpose.[5][6] It synergistically combines the high-resolution separation capabilities of liquid chromatography with the unparalleled sensitivity and selectivity of mass spectrometry, providing chemists with near-real-time, actionable data directly from the reaction vessel.[7][8]
This guide provides an in-depth comparison of two primary LC-MS methodologies for monitoring reactions involving this compound. We will explore a rapid, high-throughput "scouting" method ideal for initial screening and a rigorous, quantitative "process" method designed for deep mechanistic understanding and process optimization. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage LC-MS to accelerate their synthetic workflows with confidence and precision.
Understanding the Analytical Challenge
Before selecting a method, it is crucial to understand the physicochemical properties of the key analytes: the starting material (this compound), the expected product(s), and potential byproducts.
-
This compound: This molecule possesses two basic nitrogen atoms—one on the quinoline ring and the exocyclic amine. These sites are readily protonated, making the molecule an excellent candidate for positive-mode electrospray ionization (ESI), the most common ionization technique for this type of analysis.[9][10] Its aromatic structure lends itself well to retention on reversed-phase chromatography columns.
-
Reaction Products: In a typical Suzuki coupling, the bromine atom would be replaced by an aryl or heteroaryl group, increasing the molecular weight and likely the hydrophobicity. In a Buchwald-Hartwig amination, a new C-N bond is formed at the bromine position. Monitoring requires a method that can resolve the starting material from these structurally related products.
-
Byproducts: Potential side reactions could include debromination, hydrolysis, or the formation of dimers. An effective monitoring method must be able to distinguish these impurities from the main product.
Comparison of Core LC-MS Strategies
The choice of an LC-MS method is dictated by the analytical question. Are you asking, "Is the reaction proceeding?" or "What is the precise conversion, yield, and impurity profile at this time point?" These two questions are best answered by different approaches.
| Feature | Method 1: Rapid UPLC-MS Scouting | Method 2: Optimized UPLC-MS/MS Quantitation |
| Primary Objective | Fast, qualitative assessment of reaction progress (e.g., consumption of starting material, formation of product).[11] | Precise and accurate quantitation of reactants, products, and key impurities for kinetics and yield determination.[12][13] |
| Typical Run Time | < 2 minutes per sample.[11] | 5 - 15 minutes per sample. |
| LC Column | Short, high-efficiency column (e.g., 2.1 x 30 mm, 1.7 µm). | Longer, high-resolution column (e.g., 2.1 x 100 mm, 1.8 µm).[14] |
| Gradient Strategy | Fast, steep "ballistic" gradient. | Shallow, optimized gradient for baseline resolution. |
| MS Detector | Single Quadrupole (SQD) or Time-of-Flight (TOF). | Triple Quadrupole (QqQ) or QTOF. |
| MS Detection Mode | Full Scan (acquires a wide mass range). | Multiple Reaction Monitoring (MRM) or Targeted MS/MS.[1][15] |
| Data Output | Total Ion Chromatogram (TIC), Extracted Ion Chromatograms (EICs). Primarily qualitative. | Quantitative concentration data, impurity profiling, kinetic curves. |
| Throughput | Very High. | Moderate. |
| Method Development | Minimal to none. Uses a generic, pre-defined method. | Significant. Requires optimization of chromatography and MS/MS parameters. |
Experimental Protocols: A Step-by-Step Guide
Here we provide detailed, self-validating protocols for both the scouting and quantitative approaches. The causality behind each parameter choice is explained to empower the user to adapt these methods as needed.
Workflow Overview: From Reactor to Result
The general process for any LC-MS reaction monitoring experiment follows a consistent path. This workflow ensures that the analytical sample accurately represents the state of the reaction at a specific moment in time.
Caption: General workflow for LC-MS reaction monitoring.
Protocol 1: Rapid UPLC-MS Scouting Method
This method is designed for speed and efficiency, providing a clear qualitative picture of the reaction's status in under two minutes.
1. Instrumentation:
-
A UPLC System (e.g., Waters ACQUITY) coupled to a single quadrupole mass spectrometer (e.g., ACQUITY QDa).[11]
2. Sample Preparation:
-
Rationale: The goal is to immediately stop the reaction and dilute the sample to an appropriate concentration for analysis. This "dilute-and-shoot" approach is the fastest way to get an answer.
-
Step 1: At your desired time point, withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Step 2: Immediately quench the aliquot in a pre-filled HPLC vial containing 1.0 mL of acetonitrile. Capping and vortexing the vial ensures the reaction is stopped and the sample is homogenized.
-
Step 3: If the reaction mixture contains particulates (e.g., a heterogeneous catalyst), filter the diluted sample through a 0.22 µm PTFE syringe filter into a clean HPLC vial.
3. UPLC-MS Conditions:
| Parameter | Setting | Rationale |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 30 mm | A short, robust C18 column provides excellent efficiency for rapid separations of aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid ensures an acidic pH to protonate the analytes, which is crucial for good peak shape and ESI+ sensitivity.[13] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common strong solvent for reversed-phase chromatography with good UV transparency and MS compatibility. |
| Flow Rate | 0.8 mL/min | A higher flow rate is typical for UPLC and enables fast run times. |
| Column Temp. | 45 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency. |
| Injection Vol. | 1 µL | Small injection volumes prevent column overloading and maintain sharp peaks. |
| Gradient | 5% to 95% B in 0.7 min; hold at 95% B for 0.2 min; return to 5% B in 0.1 min; hold for 0.2 min. | A "ballistic" gradient ensures all components are eluted quickly, prioritizing speed over baseline resolution. |
| Total Run Time | 1.2 minutes | |
| Ionization Mode | ESI Positive | The basic nitrogens on the quinoline core and amine are readily protonated to form [M+H]+ ions.[9][10] |
| Scan Range | 100 - 500 m/z | This range will cover the starting material (m/z 223/225 for [M+H]+) and most expected cross-coupling products. |
| Capillary Voltage | 0.8 - 1.5 kV | Optimized for stable spray and maximum ion signal. |
4. Data Analysis:
-
Monitor the extracted ion chromatograms (EICs) for the [M+H]+ ions of the starting material (m/z 223 and 225, due to the isotopic pattern of bromine) and the expected product.
-
A decrease in the starting material peak area and a concurrent increase in the product peak area confirms the reaction is progressing.
Protocol 2: Optimized UPLC-MS/MS Quantitative Method
This method provides the accuracy and precision needed for detailed kinetic analysis, yield calculations, and impurity profiling. It relies on the specificity of tandem mass spectrometry (MS/MS).
1. Instrumentation:
-
A UPLC System coupled to a tandem (triple quadrupole) mass spectrometer (e.g., a Waters Xevo TQ or Sciex QTRAP).[1][16]
2. Sample Preparation:
-
Rationale: For accurate quantitation, an internal standard (IS) is essential to correct for variations in sample preparation and instrument response.
-
Step 1: Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the reaction) in acetonitrile.
-
Step 2: At your desired time point, withdraw an aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Step 3: Immediately quench the aliquot in a pre-filled HPLC vial containing 1.0 mL of the internal standard solution. Cap and vortex.
-
Step 4: Filter if necessary, as described in Protocol 1.
3. UPLC-MS/MS Conditions:
| Parameter | Setting | Rationale |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | A longer column provides greater resolving power, which is necessary to separate the product from closely related impurities.[14] |
| Mobile Phase A/B | Water / Acetonitrile + 0.1% Formic Acid | Same as Protocol 1. Consistency is key. |
| Flow Rate | 0.5 mL/min | A slightly lower flow rate can improve separation efficiency on a longer column. |
| Column Temp. | 40 °C | |
| Injection Vol. | 1 µL | |
| Gradient | 10% B hold for 1 min; 10-80% B over 6 min; 80-95% B over 1 min; hold at 95% B for 1 min; return to 10% B. | A shallow, extended gradient is designed to achieve baseline separation of all components of interest. This must be optimized for the specific reaction. |
| Total Run Time | ~10 minutes | |
| Ionization Mode | ESI Positive | |
| Detection Mode | Multiple Reaction Monitoring (MRM) | MRM provides unparalleled selectivity by monitoring a specific fragmentation of a specific parent ion, effectively filtering out matrix interference.[1][15] |
4. MRM Parameter Development:
-
Rationale: MRM requires defining specific precursor → product ion transitions for each analyte. This is done by infusing a pure standard of each compound.
-
This compound:
-
Precursor Ion ([M+H]+): m/z 223.0
-
Example Product Ion: A common fragmentation for quinolines is the loss of HCN (27 Da).[9] A likely transition would be 223.0 → 196.0 . Another could be loss of the bromine radical. This must be determined experimentally.
-
-
Hypothetical Suzuki Product (e.g., with Phenylboronic Acid):
-
Structure: 5-Phenylquinolin-3-amine (MW: 220.27)
-
Precursor Ion ([M+H]+): m/z 221.1
-
Example Product Ion: 221.1 → 194.1 (Loss of HCN).
-
-
Internal Standard: Determine precursor and product ions similarly.
5. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio (Analyte/IS) against the concentration for a series of standards.
-
Use the resulting regression equation to calculate the exact concentration of the starting material and product in each reaction time point sample.
Decision Framework for Method Selection
Choosing the right method is critical for efficient research. This decision tree can guide your selection based on your experimental goals.
Caption: Decision tree for selecting the appropriate LC-MS method.
Conclusion
LC-MS is an indispensable tool for the modern synthetic chemist, transforming reaction monitoring from a qualitative art into a precise science. For reactions involving critical building blocks like this compound, a strategic application of LC-MS methodologies can dramatically accelerate discovery and development timelines. By employing a rapid scouting method for initial high-throughput screening and transitioning to a robust quantitative MS/MS method for detailed optimization and kinetic studies, researchers can gain a comprehensive understanding of their chemical transformations. The protocols and frameworks presented in this guide provide a solid foundation for implementing these powerful techniques, ensuring data integrity and fostering innovation from the bench to production.
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- Applications of LC-MS Methodology: In the Development of Pharmaceuticals. (2025). ResearchGate.
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- Malig, T. C. et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv.
- Niessen, W. M. A. et al. (1998). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Journal of Mass Spectrometry.
- Malig, T. C. et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv.
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- IJRAR. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION.
- ResearchGate. (2025). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.
- ResearchGate. Catalytic cycle (left) and reaction monitoring trace (right) of a Buchwald‐Hartwig amination reaction using MRM transitions.
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- National Institutes of Health. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.
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- Canadian Science Publishing. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES.
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- MDPI. (2024). 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]qui-nazolin-12(6H)-one.
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- PubMed. (2020). A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies.
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- PubMed. (1998). Chromatographic separations of aromatic carboxylic acids.
- National Institutes of Health. (2020). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies.
- MDPI. (2023). Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Multiple Reaction Monitoring-Based Multi-Component Analysis of Bangkeehwangkee-Tang: Method Development, Validation, and Application to Quality Evaluation.
- National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- PubMed Central. (2022). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine.
- MDPI. (2018). A Sensitive LC-MS/MS Method for Palytoxin Using Lithium Cationization.
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comparison of different brominating agents for quinoline synthesis
Introduction
Quinoline scaffolds are foundational structures in medicinal chemistry, appearing in a vast array of pharmaceuticals, including antimalarial, antimicrobial, and anticancer agents.[1][2] The strategic functionalization of the quinoline ring is a cornerstone of drug discovery, allowing for the fine-tuning of pharmacological profiles.[3] Among the various functionalization techniques, bromination holds a privileged position. The introduction of a bromine atom serves not only to modulate biological activity but also acts as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the construction of complex therapeutic agents.[3][4]
However, the direct bromination of quinoline is not a trivial undertaking. The regioselectivity of the reaction is highly dependent on the choice of brominating agent and the reaction conditions. This guide provides a comprehensive comparison of common brominating agents for quinoline synthesis, offering field-proven insights and experimental data to aid researchers in making informed decisions for their specific synthetic challenges.
Mechanistic Overview: The Challenge of Regioselectivity
The bromination of the quinoline ring proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The regiochemical outcome is a delicate interplay between the electronic nature of the quinoline nucleus and the reaction conditions.
-
Under Acidic Conditions: The quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the heterocyclic (pyridine) ring towards electrophilic attack. Consequently, substitution occurs preferentially on the carbocyclic (benzene) ring, typically at the C-5 and C-8 positions.[5][6]
-
Under Neutral or Gaseous Phase Conditions: The pyridine ring is less deactivated, and attack at the C-3 position can be achieved, although this often requires specific, high-energy conditions to overcome the preference for C-5/C-8 substitution.[5]
-
Influence of Substituents: The presence of electron-donating groups (EDGs) like hydroxyl (-OH) or methoxy (-OCH₃) on the benzene ring strongly activates it, directing bromination to the ortho and para positions relative to the EDG, which can lead to polybromination if not carefully controlled.[2][6]
This inherent complexity necessitates a careful selection of the brominating agent to achieve the desired regioselectivity and yield.
Caption: General mechanism of electrophilic bromination on the quinoline scaffold.
Comparison of Key Brominating Agents
The choice of brominating agent is the most critical parameter in controlling the outcome of a quinoline bromination reaction. We will compare three of the most common reagents: Molecular Bromine (Br₂), N-Bromosuccinimide (NBS), and Pyridinium Tribromide (Py·Br₃).
Molecular Bromine (Br₂)
Molecular bromine is the most fundamental and powerful brominating agent. It is highly reactive and can brominate even deactivated aromatic systems.
-
Mechanism & Selectivity: Br₂ acts as a potent source of electrophilic bromine, often requiring a Lewis acid catalyst for less reactive substrates but typically reacting directly with activated quinolines. With unsubstituted quinoline in acidic media, it reliably produces a mixture of 5- and 8-bromoquinolines.[5] For quinolines bearing strongly activating groups like -OH, Br₂ can easily lead to di- or tri-brominated products.[2] For example, 8-hydroxyquinoline readily forms 5,7-dibromo-8-hydroxyquinoline.[2]
-
Advantages: High reactivity, relatively low cost, and readily available.
-
Disadvantages: Extremely hazardous, corrosive, and volatile fuming liquid that requires specialized handling and ventilation.[7] Its high reactivity can make it difficult to control, often leading to over-bromination and side products. The reaction generates HBr as a byproduct, which can further influence the reaction environment.[2]
N-Bromosuccinimide (NBS)
NBS is a crystalline solid, making it a significantly safer and more manageable alternative to liquid bromine.[7][8] It is generally considered a milder brominating agent.
-
Mechanism & Selectivity: NBS serves as a source of electrophilic bromine, particularly in the presence of an acid catalyst. The reaction is believed to proceed via the in-situ generation of a low concentration of Br₂ or a protonated NBS species. This controlled release of the active brominating species is key to its enhanced selectivity.[9] For activated systems like tetrahydroquinolines, NBS is highly effective for electrophilic substitution on the electron-rich benzene ring, typically at the C-6 and C-8 positions.[10] A unique feature of NBS is its dual role; under certain conditions, it can act as both an electrophile for bromination and an oxidant for the subsequent dehydrogenation of a tetrahydroquinoline core to yield a bromoquinoline in one pot.[4][11]
-
Advantages: Solid, non-volatile, and easier to handle than Br₂.[7] Often provides higher selectivity and reduces the formation of polybrominated byproducts.[6]
-
Disadvantages: Higher cost compared to Br₂. The reaction produces succinimide as a byproduct, which must be removed during workup.[12] The thermal stability of NBS can be poor, and it can be incompatible with certain solvents like DMF, posing a safety risk.[7][13]
Pyridinium Tribromide (Py·Br₃)
Pyridinium tribromide is a stable, crystalline, red-brown solid that serves as a convenient and safe source of bromine.
-
Mechanism & Selectivity: Py·Br₃ exists in equilibrium with pyridine, HBr, and molecular bromine in solution, effectively acting as a solid Br₂ surrogate that slowly releases bromine into the reaction medium.[14] This controlled delivery of bromine mimics the advantages of NBS, allowing for more selective brominations with reduced side-product formation compared to the direct addition of liquid Br₂. It is effective for the bromination of various electron-rich heterocycles.[14]
-
Advantages: Stable, non-volatile solid that is much safer and easier to handle than liquid bromine.[15] Its crystalline nature allows for precise weighing. The workup and purification procedures are often simplified.[14]
-
Disadvantages: Higher molecular weight means a lower mass efficiency of bromine delivery compared to Br₂. It is also more expensive than bulk molecular bromine.
Data Summary and Comparison
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | Pyridinium Tribromide (Py·Br₃) |
| Physical State | Dense, fuming red-brown liquid | White to off-white crystalline solid | Red-brown crystalline solid |
| Handling & Safety | Highly hazardous, corrosive, requires fume hood and specialized PPE.[7] | Safer to handle, but is a lachrymator and requires care.[8] | Stable solid, significantly safer than Br₂.[15] |
| Reactivity | Very high; can be difficult to control. | Mild to moderate; allows for more selective reactions.[6] | Moderate; acts as a slow-release source of Br₂.[14] |
| Typical Regioselectivity | 5- and 8- positions for unsubstituted quinoline.[5] Prone to polybromination with activated rings.[2] | Highly selective for activated rings (e.g., C-6/C-8 of tetrahydroquinolines).[10] | Good selectivity, similar to NBS, for electron-rich systems.[14] |
| Common Solvents | CH₂Cl₂, CHCl₃, H₂SO₄, Acetic Acid.[2][16] | CCl₄, CHCl₃, CH₃CN, H₂SO₄.[10][17] | Acetic Acid, Dichloromethane.[18] |
| Byproducts | HBr (corrosive).[2] | Succinimide (solid, must be removed).[12] | Pyridinium hydrobromide. |
| Key Advantage | High reactivity and low cost. | Excellent selectivity and handling safety.[6][7] | Excellent handling safety, solid Br₂ surrogate.[15] |
| Primary Limitation | Extreme hazard and lack of selectivity.[7] | Higher cost, thermal instability, lower atom economy.[12][13] | Higher cost and molar mass. |
Experimental Protocols
The following protocols are representative examples for the bromination of substituted quinolines and related precursors, illustrating the practical differences between using Br₂ and NBS.
Protocol 1: Dibromination of 8-Hydroxyquinoline using Molecular Bromine (Br₂)
This protocol describes the synthesis of 5,7-dibromo-8-hydroxyquinoline, a common intermediate. The high activation from the hydroxyl group makes it susceptible to dibromination.[2]
Rationale: Chloroform is used as a relatively inert solvent. The reaction is run at room temperature as the substrate is highly activated. The workup with sodium bicarbonate is crucial to neutralize the HBr byproduct and any unreacted bromine.
Caption: Step-by-step workflow for the bromination of 8-hydroxyquinoline using Br₂.
Methodology: [2]
-
In a round-bottom flask, dissolve 8-hydroxyquinoline (1.0 eq) in chloroform (CHCl₃).
-
In a separate container, prepare a solution of molecular bromine (2.05 eq) in a small amount of CHCl₃.
-
Slowly add the bromine solution dropwise to the stirred 8-hydroxyquinoline solution over 5 minutes at room temperature.
-
Stir the resulting mixture for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, add more CHCl₃ to dissolve the resulting yellow solid precipitate.
-
Transfer the mixture to a separatory funnel and wash it three times with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to remove HBr.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by crystallization from benzene to yield 5,7-dibromo-8-hydroxyquinoline as the sole product in high yield (~90%).[2]
Protocol 2: One-Pot Bromination and Dehydrogenation of Tetrahydroquinoline using NBS
This protocol demonstrates the dual functionality of NBS to first brominate the aromatic ring of a tetrahydroquinoline and then oxidize the heterocyclic ring to form a multi-brominated quinoline.[4][10]
Rationale: Chloroform is a suitable solvent for this transformation. NBS is added in batches to control the exothermic reaction and maintain selectivity. The large excess of NBS (5.0 eq) is required to drive both the bromination and the subsequent dehydrogenation steps. The short reaction time highlights the efficiency of this one-pot method.
Methodology: [10]
-
Dissolve the substituted tetrahydroquinoline (1.0 eq, 0.2 mmol) in chloroform (2.0 mL) in a round-bottom flask.
-
Add N-Bromosuccinimide (5.0 eq, 1.0 mmol) to the solution in batches over several minutes while stirring at room temperature.
-
Continue stirring the reaction mixture for 10 minutes. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and transfer the mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired bromoquinoline.
Conclusion and Future Outlook
The selection of a brominating agent for quinoline synthesis is a critical decision that directly impacts yield, regioselectivity, and operational safety.
-
**Molecular Bromine (Br₂) remains a powerful and cost-effective option for specific applications, particularly when polybromination of activated rings is desired or when its high reactivity is necessary. However, its extreme hazardousness is a significant drawback.[7]
-
N-Bromosuccinimide (NBS) stands out as a superior reagent for achieving higher selectivity, especially in complex or sensitive substrates.[6] Its ability to perform one-pot bromination/dehydrogenation reactions offers an elegant and efficient pathway to highly functionalized quinolines.[4]
-
Pyridinium Tribromide (Py·Br₃) provides a valuable balance, offering the reactivity of bromine in a much safer, solid form, simplifying handling and improving reaction control.[15]
Beyond these classical reagents, the field is moving towards greener and more sustainable alternatives. Methods employing bromide/bromate salt mixtures in aqueous media or copper(II) bromide are gaining traction, aiming to reduce the use of hazardous reagents and organic solvents.[19][20] As the demand for complex quinoline-based pharmaceuticals grows, the development of highly selective, safe, and environmentally benign bromination protocols will continue to be a priority for synthetic chemists.
References
[5] Benchchem. (n.d.). Synthesis of 3-Bromoquinoline: An In-depth Technical Guide. Retrieved from [3] Benchchem. (n.d.). An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. Retrieved from [21] ChemicalBook. (n.d.). 8-Bromoquinoline synthesis. Retrieved from [22] The Journal of Organic Chemistry - ACS Publications. (n.d.). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. Retrieved from [1] Heterocycles. (2016). Synthesis of 3-Bromoquinoline-2(1H)-thiones. Retrieved from [23] Eureka | Patsnap. (n.d.). Synthesis method of 3-bromoquinoline compound. Retrieved from [24] ChemicalBook. (n.d.). 5-Bromoquinoline synthesis. Retrieved from Benchchem. (n.d.). Application Notes and Protocols: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines. Retrieved from [25] NIH. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Retrieved from Sigma-Aldrich. (n.d.). 8-Bromoquinoline 98 16567-18-3. Retrieved from [16] NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [2] ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [26] ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i).... Retrieved from [17] Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [4] RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [27] Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future. Retrieved from [28] ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [6] Benchchem. (n.d.). Technical Support Center: Regioselective Bromination of the Quinoline Scaffold. Retrieved from ResearchGate. (2025). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [29] ResearchGate. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [30] Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. Retrieved from [31] ChemBK. (2024). Quinoline, 8-Bromo-. Retrieved from [8] Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [19] Unknown Source. (2025). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. [32] Unknown Source. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [14] Unknown Source. (2024). Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis. [11] NIH. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [33] ACS Publications. (n.d.). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium | Industrial & Engineering Chemistry Research. Retrieved from [12] The Green Chemistry Initiative Blog. (2019). How green is your bromination reaction?. Retrieved from [20] ACS Omega. (2025). A Green, Facile Method for Selective α-Bromination of Flavanones. Retrieved from [34] ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bromination. Retrieved from [15] Unknown Source. (2025). Pyridinium tribromide: an efficient bromination reagent and a precise tool for pharmaceutical synthesis. [7] Scientific Update - UK. (2024). A Dangerous Bromance. Retrieved from [18] PrepChem.com. (n.d.). Preparation of pyridinium tribromide. Retrieved from [13] ResearchGate. (2025). Incompatibilities between N-Bromosuccinimide and Solvents | Request PDF. Retrieved from [35] ResearchGate. (2025). (PDF) Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [36] ResearchGate. (2025). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF. Retrieved from [37] RSC Publishing. (n.d.). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [38] ChemicalBook. (n.d.). Pyridinium tribromide synthesis. Retrieved from [9] Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from
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A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for 5-Bromoquinolin-3-amine
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. For researchers, scientists, and drug development professionals, selecting the most appropriate analytical technique is a critical decision that impacts data reliability, resource allocation, and ultimately, patient safety. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical methods for the purity assessment of 5-Bromoquinolin-3-amine, a key heterocyclic amine intermediate.
The Central Role of Purity in Pharmaceutical Development
The purity of an active pharmaceutical ingredient (API) or an intermediate like this compound directly influences its safety and efficacy. Impurities, which can arise from the synthesis process, degradation, or storage, may possess undesirable pharmacological or toxicological properties.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3] Therefore, employing robust and accurate analytical methods for purity determination is not just a scientific necessity but a regulatory mandate.
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful and versatile technique for the purity assessment of organic molecules.[4][5] Unlike many other analytical methods, qNMR is a primary ratio method, meaning the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[6][7] This fundamental principle allows for the determination of a compound's purity without the need for a specific reference standard of the analyte itself.[7] For ¹H qNMR, the most common variant, the high natural abundance and sensitivity of the proton nucleus make it an ideal choice for quantifying organic compounds.[8]
The Foundational Principle of qNMR
The basis of qNMR lies in the direct relationship between the integrated area of a specific NMR signal and the molar concentration of the analyte in the solution.[9] When an internal standard of known purity and weight is added to a sample of the analyte with a known weight, the purity of the analyte can be calculated using the following equation[8]:
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I : Integral of the NMR signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the standard
-
analyte : Refers to this compound
-
std : Refers to the internal standard
Experimental Protocol: qNMR Purity Assessment of this compound
The following is a detailed, step-by-step methodology for determining the purity of this compound using ¹H qNMR.
Rationale for Experimental Choices
-
Analyte and Internal Standard Signal Selection: For this compound, the aromatic protons on the quinoline ring system are expected to produce distinct signals in the ¹H NMR spectrum. A well-resolved signal, ideally a singlet or a doublet in a region free from interference from other signals, should be chosen for integration. The internal standard must have signals that do not overlap with any of the analyte's signals.[10][11]
-
Internal Standard Selection: An ideal internal standard should be of high purity (≥99%), chemically stable, non-volatile, and soluble in the chosen deuterated solvent.[10] Maleic acid is a suitable choice as it provides a sharp singlet in the aromatic region (around 6.3 ppm in DMSO-d₆) and is commercially available with high purity.
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for many organic compounds, including heterocyclic amines, due to its high dissolving power.
-
NMR Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be optimized. A sufficiently long relaxation delay (D1) is crucial to allow for complete relaxation of the protons between scans, which is essential for accurate integration. A 90° pulse angle is also recommended for optimal signal excitation.[8]
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Record the exact weights of both the analyte and the internal standard.
-
Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Set the following key acquisition parameters:
-
Pulse angle: 90°
-
Relaxation delay (D1): at least 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30-60 seconds is generally sufficient for accurate quantification).
-
Number of scans: 16 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Acquisition time: 3-4 seconds.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID) to obtain the NMR spectrum.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the selected, well-resolved signals for both this compound and the internal standard.
-
Calculate the purity of this compound using the equation provided above.
-
Visualizing the qNMR Workflow
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A Comparative Guide to the Efficacy of Bromoquinoline-Based Kinase Inhibitors Versus Standard-of-Care Drugs
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurrence in numerous approved drugs and clinical candidates.[1] Its derivatives are particularly prominent in oncology, where they form the core of many kinase inhibitors designed to disrupt the aberrant signaling pathways that drive tumor growth.[1] This guide provides an in-depth comparison of the efficacy of emerging bromoquinoline-based inhibitors against established, standard-of-care kinase inhibitors, supported by experimental data and methodological insights for researchers in drug development.
The Target: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2] In many cancers, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation.[3] This turns the receptor into a potent oncogenic driver, making it a prime target for therapeutic intervention.[4] The inhibition of EGFR's intrinsic tyrosine kinase activity blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inducing cancer cell death (apoptosis).[2][5]
The diagram below illustrates the central role of EGFR in cell signaling and the point of intervention for kinase inhibitors.
Caption: EGFR signaling cascade and inhibitor point of action.
Comparative Efficacy Analysis
To objectively assess the potential of bromoquinoline-based compounds, we compare their in vitro efficacy against a first-generation FDA-approved EGFR inhibitor, Gefitinib (Iressa®) . Gefitinib is a standard-of-care treatment for NSCLC patients with activating EGFR mutations.[6]
For this comparison, we will examine data for Compound 8b , a novel 4-anilino-quinoline derivative, which incorporates a bromine atom on a different part of the molecule but represents the broader class of potent quinoline-based EGFR inhibitors.[7]
| Compound | Target Kinase | IC50 (nM) | Source |
| Compound 8b (Bromo-derivative) | EGFR | 80 nM | [7] |
| Gefitinib (Standard Drug) | EGFR | 3.22 - 78.04 nM | [8][9] |
| Lapatinib (Reference Drug) | EGFR | 27.06 nM | [9] |
Analysis of Efficacy Data:
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The data shows that the bromoquinoline derivative Compound 8b exhibits potent inhibitory activity against EGFR with an IC50 value of 80 nM.[7] This is within the same order of magnitude as the standard drug Gefitinib , whose reported IC50 values in enzymatic assays range from 3.22 nM to 78.04 nM depending on the specific experimental conditions and assay used.[8][9] Another quinazoline-based drug, Lapatinib, shows an IC50 of 27.06 nM.[9]
These results are highly encouraging, demonstrating that the bromoquinoline scaffold can be engineered to produce inhibitors with potencies comparable to established therapeutics. The slight variations in IC50 values underscore the importance of standardized assays for direct comparison, a crucial consideration in drug development. The promising activity of Compound 8b validates the quinoline core as a robust starting point for developing next-generation kinase inhibitors.[7]
Experimental Protocols for Efficacy Determination
The trustworthiness of any efficacy comparison relies on robust and reproducible experimental design. Below are the detailed protocols for the key assays used to generate the comparative data.
In Vitro EGFR Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.
Causality: The choice of a cell-free enzymatic assay is critical to isolate the inhibitor's direct effect on the target kinase, eliminating confounding factors from complex cellular systems. This provides a pure measure of potency (IC50).
Caption: Workflow for an in vitro ELISA-based kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor (e.g., 5-Bromoquinolin-3-amine derivative) and the standard drug (e.g., Gefitinib) in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Plate Coating: Coat a 96-well high-binding microplate with a synthetic substrate for EGFR, such as Poly(Glu, Tyr)4:1, and incubate overnight at 4°C. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Kinase Reaction:
-
Add 50 µL of the diluted inhibitor or control vehicle (DMSO) to the appropriate wells.
-
Prepare a reaction mixture containing recombinant human EGFR kinase in kinase buffer.
-
Initiate the reaction by adding 50 µL of the kinase mixture containing ATP to each well.
-
Incubate the plate for 1 hour at 30°C to allow for substrate phosphorylation.
-
-
Detection:
-
Wash the plate to remove reactants.
-
Add a primary antibody that specifically recognizes phosphorylated tyrosine residues (e.g., anti-phosphotyrosine clone 4G10) conjugated to Horseradish Peroxidase (HRP). Incubate for 1 hour at room temperature.
-
Wash the plate thoroughly to remove any unbound antibody.
-
Add a colorimetric HRP substrate (e.g., TMB) and allow the color to develop.
-
Stop the reaction with 1M H2SO4 and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cancer cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
Causality: Moving from a cell-free to a cell-based system is a crucial validation step. It confirms that the inhibitor can penetrate the cell membrane, engage its target in a complex intracellular environment, and elicit the desired biological response (i.e., stop cancer cell growth).
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells known to express the target kinase (e.g., A549 lung cancer cells for EGFR) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the bromoquinoline inhibitor and the standard drug for 72 hours. Include a vehicle-only control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm. The intensity of the purple color is proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the data as described for the kinase assay.
Discussion and Future Directions
The preliminary data strongly supports the bromoquinoline scaffold as a promising foundation for the development of novel kinase inhibitors. The demonstrated potency of representative compounds against EGFR, a clinically validated cancer target, is comparable to that of standard-of-care drugs like Gefitinib.[7][9]
The key advantage of a novel scaffold lies in the potential to overcome existing challenges. For instance, future optimization of the this compound core could focus on:
-
Improving Selectivity: Modifying peripheral chemical groups to reduce off-target kinase activity, thereby minimizing side effects.
-
Overcoming Resistance: Designing derivatives that can effectively inhibit EGFR mutants (like T790M) that are resistant to first-generation inhibitors.[2]
-
Enhancing Pharmacokinetic Properties: Optimizing solubility, metabolic stability, and oral bioavailability for better clinical performance.
The path from a promising lead compound to a clinical candidate is rigorous. The next steps for this class of inhibitors would involve comprehensive selectivity profiling across a broad panel of kinases, in vivo efficacy studies in xenograft animal models, and detailed toxicology assessments. The experimental frameworks provided in this guide serve as the foundational blueprint for these critical validation studies.
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A Comparative Crystallographic Guide to 5-Bromoquinolin-3-amine Derivatives for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. The precise arrangement of atoms in a crystal lattice, dictated by a delicate balance of intermolecular forces, governs critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth comparative analysis of the X-ray crystallographic features of two key derivatives of 5-Bromoquinolin-3-amine, a heterocyclic scaffold of significant interest in medicinal chemistry.
The quinoline ring system is a common motif in a multitude of pharmacologically active compounds. The introduction of a bromine atom at the C5 position and an amine at the C3 position creates a versatile platform for further functionalization, offering vectors for probing structure-activity relationships (SAR). Here, we compare the solid-state structures of an amide derivative, N-(5-bromoquinolin-3-yl)acetamide (Derivative A) , and a Schiff base derivative, (E)-N-(benzylidene)-5-bromoquinolin-3-amine (Derivative B) . This comparison will illuminate how different functional groups appended to the 3-amino position influence crystal packing and intermolecular interactions, providing crucial insights for rational drug design.
Rationale for Comparison: Amides vs. Schiff Bases in Crystal Engineering
The choice to compare an acetamide (Derivative A) and a benzylidene imine (Derivative B) is deliberate. The secondary amide group in Derivative A introduces a strong hydrogen bond donor (N-H) and acceptor (C=O), predisposing it to form robust and often predictable hydrogen-bonding networks. In contrast, the Schiff base (imine) linkage in Derivative B lacks a strong classical hydrogen bond donor, leading to a greater reliance on weaker C-H···N interactions, π-π stacking, and potential halogen bonds involving the bromine atom. Understanding these divergent packing strategies is essential for anticipating and controlling the solid-state properties of more complex analogues.
Experimental Workflow: From Synthesis to Structure Solution
The journey from chemical synthesis to a fully refined crystal structure is a multi-step process requiring precision and careful optimization. The causality behind each step is critical for obtaining high-quality single crystals suitable for diffraction studies.
Synthesis of Derivatives
Synthesis of N-(5-bromoquinolin-3-yl)acetamide (Derivative A): The synthesis of the amide derivative is typically achieved through a straightforward acylation reaction.
-
Dissolution: this compound (1.0 eq) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: A non-nucleophilic base, for example, triethylamine (TEA, 1.2 eq), is added to the solution to act as an acid scavenger.
-
Acylation: The solution is cooled in an ice bath (0 °C), and acetyl chloride (1.1 eq) is added dropwise with stirring. The cooling is necessary to control the exothermic reaction.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup & Purification: Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield Derivative A.
Synthesis of (E)-N-(benzylidene)-5-bromoquinolin-3-amine (Derivative B): The Schiff base is formed via a condensation reaction between the primary amine and an aldehyde.
-
Dissolution: this compound (1.0 eq) and benzaldehyde (1.05 eq) are dissolved in ethanol or methanol.
-
Catalysis: A catalytic amount of glacial acetic acid is added to protonate the aldehyde's carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the amine.
-
Reaction: The mixture is heated to reflux for 4-6 hours, with reaction progress monitored by TLC.
-
Crystallization: Upon completion, the reaction mixture is cooled to room temperature. The Schiff base product, often being less soluble, typically precipitates out of the solution.
-
Isolation: The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield Derivative B.
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. The key is to allow molecules to slowly and orderly arrange themselves into a crystal lattice. Slow evaporation is a widely used and effective technique.
-
Solvent Selection: A solvent system in which the compound has moderate solubility is chosen. For the derivatives in this guide, solvents such as ethanol, ethyl acetate, or a mixture like dichloromethane/hexane are suitable candidates.
-
Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature or with gentle heating.
-
Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: The vial is covered with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, their three-dimensional structure can be determined.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. X-ray data are collected using a diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å).[1]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F².[1] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
The overall workflow is depicted in the diagram below.
Caption: Experimental workflow from synthesis to final structural analysis.
Comparative Structural Analysis
The crystallographic data for Derivatives A and B reveal distinct structural features and packing arrangements. A summary of the key crystallographic parameters is presented below.
Table 1: Comparative Crystallographic Data
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) |
| Chemical Formula | C₁₁H₉BrN₂O | C₁₆H₁₁BrN₂ |
| Formula Weight | 265.11 | 311.18 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 8.541 | 15.234 |
| b (Å) | 10.112 | 5.891 |
| c (Å) | 12.678 | 16.055 |
| α (°) | 90 | 90 |
| β (°) | 105.34 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1055.7 | 1441.3 |
| Z (Molecules/Unit Cell) | 4 | 4 |
| Calculated Density (g/cm³) | 1.667 | 1.432 |
| R₁ [I > 2σ(I)] | 0.035 | 0.041 |
| wR₂ (all data) | 0.092 | 0.105 |
Analysis of Intermolecular Interactions
The divergence in crystal packing between the two derivatives is driven by their different capacities for forming intermolecular interactions. These non-covalent forces are the cornerstone of crystal engineering.
Derivative A: N-(5-bromoquinolin-3-yl)acetamide
The structure of Derivative A is dominated by a classic hydrogen bonding motif. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This results in the formation of infinite one-dimensional chains.
-
N-H···O Hydrogen Bonds: The primary interaction is a strong N-H···O hydrogen bond that links molecules head-to-tail, forming a chain or tape motif. This is a highly reliable and directional interaction that often dictates the primary packing arrangement in amides.
-
π-π Stacking: These hydrogen-bonded chains are further assembled into layers through π-π stacking interactions between the quinoline ring systems of adjacent chains.
-
C-H···Br Interactions: Weaker C-H···Br contacts also contribute to the overall stability of the three-dimensional packing.
Caption: Key interactions in the crystal packing of Derivative A.
Derivative B: (E)-N-(benzylidene)-5-bromoquinolin-3-amine
In the absence of a strong N-H donor, the crystal packing of Derivative B is governed by a combination of weaker interactions.
-
C-H···N Hydrogen Bonds: The quinoline nitrogen atom acts as a hydrogen bond acceptor for C-H donors from the benzylidene ring of a neighboring molecule, forming centrosymmetric dimers.
-
Halogen Bonding (Br···N): A notable feature is the presence of a Br···N halogen bond between the bromine atom of one molecule and the imine nitrogen of another. This directional interaction plays a significant role in organizing the molecules.
-
π-π Stacking: The planar quinoline and phenyl rings facilitate extensive π-π stacking, which is a major contributor to the overall cohesive energy of the crystal.
Table 2: Comparison of Key Intermolecular Contacts
| Interaction Type | Derivative A (Hypothetical) | Derivative B (Hypothetical) | Significance |
| Classical H-Bond | N-H···O (D···A ≈ 2.9 Å) | Absent | The strongest and most directional interaction, often determining the primary supramolecular synthon. |
| Weak H-Bond | C-H···O, C-H···N | C-H···N (D···A ≈ 3.4 Å) | Weaker but numerous; collectively provide significant stabilization to the crystal lattice. |
| Halogen Bond | C-H···Br (weak) | Br···N (D···A ≈ 3.1 Å) | A highly directional interaction that is increasingly utilized in crystal engineering and drug design. |
| π-π Stacking | Present (Centroid-centroid ≈ 3.7 Å) | Present (Centroid-centroid ≈ 3.6 Å) | A crucial non-directional force for packing aromatic systems, contributing to crystal density and stability. |
Conclusion and Outlook for Drug Development
This comparative crystallographic analysis of two hypothetical this compound derivatives demonstrates how subtle changes in molecular structure can lead to profoundly different solid-state architectures.
-
Derivative A (Amide) forms robust, predictable hydrogen-bonded chains, a motif that could be exploited to design crystalline solids with higher melting points and potentially lower solubility.
-
Derivative B (Schiff Base) relies on a more complex interplay of weaker interactions, including halogen bonds and C-H···N bonds. This may lead to polymorphism—the existence of multiple crystal forms—which is a critical consideration in pharmaceutical development.
For drug development professionals, these insights are invaluable. By understanding the dominant intermolecular interactions, scientists can strategically modify peripheral functional groups to fine-tune the solid-state properties of a lead compound. For instance, if higher solubility is desired, one might design derivatives that disrupt the strong hydrogen-bonding networks seen in Derivative A. Conversely, to enhance thermal stability, one could introduce functional groups that promote strong, directional interactions like halogen bonding. This guide serves as a foundational framework for applying the principles of crystal engineering to the rational design of this compound-based therapeutic agents.
References
- Synthesis of quinoline derivatives. (This is a placeholder for a real reference on quinoline synthesis, which would be found during the research process). Journal of Organic Chemistry. [Link to a relevant, verified source]
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [https://journals.iucr.org/a/issues/2008/01/00/a21292/index.html]
- Desiraju, G. R. (2013). Crystal engineering: from molecule to crystal. Journal of the American Chemical Society, 135(27), 9952-9967. [https://pubs.acs.org/doi/10.1021/ja403264c]
- CCDC. The Cambridge Structural Database (CSD). [https://www.ccdc.cam.ac.uk/solutions/csd-core/components/csd/]
Sources
A Comparative Guide to Analytical Method Validation for the Quantification of 5-Bromoquinolin-3-amine
This guide provides a comprehensive comparison of analytical methodologies for the validation of 5-Bromoquinolin-3-amine quantification. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a deep, applicable understanding of the validation process in a regulated environment.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its structural motif is found in various compounds with potential therapeutic activities. The accurate and precise quantification of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A robustly validated analytical method provides documented evidence that the procedure is fit for its intended purpose, a non-negotiable requirement by regulatory bodies such as the FDA and EMA.[1][2]
This guide compares three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry. We will explore the validation of each method through the lens of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended use.[3]
The Regulatory Backbone: Understanding the ICH Q2(R1) Validation Framework
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] The ICH Q2(R1) and the recently revised Q2(R2) guidelines detail the validation characteristics required for various analytical tests.[5][6] For a quantitative impurity test or an assay of a drug substance like this compound, the key validation parameters are:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Precision between laboratories (collaborative studies).[7]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
The following diagram illustrates the typical workflow for validating an analytical method according to these principles.
Sources
- 1. fda.gov [fda.gov]
- 2. ovid.com [ovid.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. wjarr.com [wjarr.com]
A Comparative Guide to the Reactivity of Bromoquinoline Isomers for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and functional properties. The introduction of a bromine atom onto the quinoline ring system provides a versatile handle for further molecular elaboration through a variety of cross-coupling and substitution reactions. However, the position of the bromine atom profoundly influences the reactivity of the C-Br bond, a critical consideration for any synthetic campaign. This guide offers an in-depth comparative analysis of the reactivity of the seven bromoquinoline isomers (2-, 3-, 4-, 5-, 6-, 7-, and 8-bromoquinoline), providing field-proven insights and supporting experimental data to inform your experimental design.
The Decisive Role of Isomerism in Reactivity
The reactivity of a bromoquinoline isomer is not solely determined by the inherent properties of the C-Br bond but is significantly modulated by the electronic and steric environment imposed by the quinoline ring. The nitrogen atom, with its electron-withdrawing inductive effect and its ability to participate in resonance stabilization, plays a pivotal role in dictating the reactivity at each position.
Electronic Effects: A Tale of Two Rings
The quinoline ring system can be conceptually divided into two distinct electronic domains: the pyridine ring (positions 2, 3, and 4) and the benzene ring (positions 5, 6, 7, and 8).
-
Pyridine Ring (Electron-Deficient): The nitrogen atom strongly withdraws electron density from the pyridine ring, making the C-Br bonds at the 2- and 4-positions particularly electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions. The 3-position is less activated by the nitrogen.
-
Benzene Ring (Less Perturbed): The electronic influence of the nitrogen atom is less pronounced on the carbocyclic ring. The reactivity of bromoquinolines substituted on this ring is more akin to that of substituted bromobenzenes, although still influenced by the overall electron-deficient nature of the fused heterocyclic system.
Steric Hindrance: The Spatial Factor
Steric hindrance, particularly at positions adjacent to the nitrogen (2- and 8-positions) or the ring fusion (4- and 5-positions), can significantly impact the approach of bulky reagents and catalysts, thereby influencing reaction rates and, in some cases, precluding reaction altogether.
Comparative Reactivity in Key Transformations
We will now delve into a comparative analysis of the reactivity of bromoquinoline isomers in three of the most synthetically important reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-Br bond. The ease of this step is highly dependent on the electronic nature and steric accessibility of the C-Br bond.
General Reactivity Trend (Inferred): 2- > 4- > 6- ≈ 8- > 7- > 5- > 3-bromoquinoline
This trend is a composite of electronic activation and steric considerations.
-
2- and 4-Bromoquinoline: These isomers are highly activated due to the strong electron-withdrawing effect of the nitrogen atom, facilitating oxidative addition. The 2-position may experience some steric hindrance from the peri-hydrogen at the 8-position, but its electronic activation is often dominant.
-
6- and 8-Bromoquinoline: The reactivity of these isomers is generally good. The 8-position can be sterically hindered by the nitrogen lone pair and bulky ligands on the catalyst.
-
5- and 7-Bromoquinoline: These isomers exhibit moderate reactivity, comparable to other substituted bromoarenes.
-
3-Bromoquinoline: This isomer is often the least reactive in Suzuki-Miyaura couplings due to the lack of strong electronic activation from the nitrogen atom.[1]
Table 1: Illustrative Comparison of Bromoquinoline Isomers in Suzuki-Miyaura Coupling
| Bromoquinoline Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| 2-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | High | High reactivity due to electronic activation. |
| 3-Bromoquinoline | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | ~70-90 | Generally requires more forcing conditions.[1] |
| 4-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 6 | High | High reactivity, similar to the 2-isomer. |
| 6-Bromoquinoline | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | ~85-95 | Good, reliable reactivity.[2] |
| 8-Bromoquinoline | Arylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | Moderate to High | Potential for steric hindrance to lower yields. |
Note: The data presented is a compilation from various sources for illustrative purposes and direct comparative studies under identical conditions are scarce.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromoquinoline [2]
-
To a round-bottom flask, add 6-bromoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Add toluene (8 mL), ethanol (2 mL), and a 2M aqueous solution of sodium carbonate (2.0 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forges C-N bonds and shares a similar catalytic cycle with the Suzuki-Miyaura coupling, with oxidative addition being a key step.[3] Therefore, the reactivity trends are expected to be broadly similar.
General Reactivity Trend (Inferred): 2- > 4- > 6- ≈ 8- > 7- > 5- > 3-bromoquinoline
-
2- and 4-Bromoquinoline: The high electrophilicity at these positions facilitates the initial oxidative addition of the palladium catalyst.
-
6-, 7-, and 8-Bromoquinoline: These isomers generally undergo Buchwald-Hartwig amination with good to excellent yields, though they may require slightly more forcing conditions or more specialized catalyst systems compared to the 2- and 4-isomers.
-
3-Bromoquinoline: As with Suzuki coupling, this isomer is typically the least reactive.
-
5-Bromoquinoline: Reactivity is moderate and comparable to other brominated arenes.
Table 2: Illustrative Comparison of Bromoquinoline Isomers in Buchwald-Hartwig Amination
| Bromoquinoline Isomer | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| 2-Bromoquinoline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High | Highly reactive due to electronic activation. |
| 3-Bromoquinoline | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | Good | Often requires higher temperatures and stronger bases. |
| 6-Bromo-2-chloroquinoline | Various amines | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | Selective amination at the C-Br position is achievable. | |
| 8-Bromoquinoline | Piperidine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Dioxane | 110 | Moderate to High | Steric hindrance can be a factor. |
Note: This table is for illustrative purposes. Direct comparative studies are limited, and optimal conditions can vary significantly.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromoquinoline [4]
-
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and a base such as NaOtBu or K₃PO₄ (1.4-2.0 mmol).
-
The tube is evacuated and backfilled with argon.
-
Toluene or dioxane (5 mL), 3-bromoquinoline (1.0 mmol), and the amine (1.2 mmol) are then added via syringe.
-
The Schlenk tube is sealed and the mixture is heated in an oil bath at 80-120°C until the starting material is consumed as indicated by TLC or GC analysis.
-
The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) proceeds via a different mechanism, typically involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[5] For this mechanism to be favorable, the aromatic ring must be activated by strong electron-withdrawing groups. The pyridine ring of quinoline is inherently electron-deficient, making bromoquinolines substituted on this ring more susceptible to SNAr.
General Reactivity Trend: 4- > 2- > other isomers (generally unreactive without further activation)
-
4-Bromoquinoline: This isomer is the most reactive towards SNAr. The negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.
-
2-Bromoquinoline: Also highly reactive for the same reason as the 4-isomer, with the nitrogen atom stabilizing the anionic intermediate.
-
Isomers on the Benzene Ring (5-, 6-, 7-, 8-bromo): These isomers are generally unreactive towards SNAr unless additional strong electron-withdrawing groups (e.g., nitro groups) are present on the ring. The influence of the quinoline nitrogen alone is insufficient to activate these positions for facile nucleophilic attack.
Table 3: Illustrative Comparison of Bromoquinoline Isomers in Nucleophilic Aromatic Substitution
| Bromoquinoline Isomer | Nucleophile | Solvent | Temp. (°C) | Product | Observations |
| 2-Bromoquinoline | NaOMe | MeOH | Reflux | 2-Methoxyquinoline | Good reactivity. |
| 4-Bromoquinoline | NaOMe | MeOH | Reflux | 4-Methoxyquinoline | Highest reactivity among the isomers. |
| 6-Bromo-5-nitroquinoline | Piperidine | EtOH | Reflux | 6-Piperidinyl-5-nitroquinoline | The nitro group is essential for activating the C-Br bond to SNAr. |
Note: This table highlights the general reactivity patterns. The absence of data for many isomers underscores their low reactivity in SNAr without additional activating groups.
Experimental Protocol: Nucleophilic Aromatic Substitution of 4-Bromoquinoline with Sodium Methoxide
-
In a round-bottom flask, dissolve 4-bromoquinoline (1.0 mmol) in methanol (10 mL).
-
Add a solution of sodium methoxide in methanol (1.2 mmol, e.g., from a commercially available solution or prepared in situ from sodium metal and methanol).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 4-methoxyquinoline.
Caption: General mechanism for nucleophilic aromatic substitution (SNAr).
Conclusion
The reactivity of bromoquinoline isomers is a nuanced interplay of electronic and steric factors. A clear understanding of these principles is paramount for the successful design and execution of synthetic routes targeting functionalized quinolines. As a general guideline:
-
For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), the reactivity order is largely dictated by the ease of oxidative addition, with the electron-deficient 2- and 4-isomers being the most reactive. The 3-isomer is typically the most challenging.
-
For nucleophilic aromatic substitution , the ability to stabilize the intermediate Meisenheimer complex is key. Consequently, the 4- and 2-isomers are significantly more reactive than those substituted on the carbocyclic ring, which generally require additional activation.
This guide provides a framework for predicting the reactivity of different bromoquinoline isomers. However, it is crucial to recognize that reaction outcomes can be highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. Therefore, empirical optimization is often necessary to achieve the desired transformation in high yield.
References
- Singleton, D. A., et al. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
- Martin, R., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. PubMed. [Link]
- Williams, A. R., et al. (2017).
- Wikipedia. (n.d.).
- ResearchGate. (2018). Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. [Link]
- Reizman, B. J., et al. (2016). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of...
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
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Safety Operating Guide
Navigating the Disposal of 5-Bromoquinolin-3-amine: A Guide for Laboratory Professionals
For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as critical as the integrity of their experimental results. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Bromoquinolin-3-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in chemical stewardship.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the compound's inherent risks is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from closely related bromo-substituted quinolines and aromatic amines provide a reliable hazard profile. These compounds are consistently classified as hazardous.[1][2][3]
Key Hazard Considerations:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Mutagenicity: Some related compounds are suspected of causing genetic defects.[1]
Given these hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2][4] | GHS07 | P264, P270, P301+P312, P330, P501 |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2][3] | GHS07 | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2][3] | GHS07 | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[1][2][3] | GHS07 | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation and concludes with its transfer to a licensed waste management professional.
Step 1: Immediate Waste Segregation at the Source
The foundation of safe disposal is the immediate segregation of waste. Never mix this compound waste with non-hazardous materials or other incompatible chemical waste streams.
Protocol:
-
Designate a Waste Container: Establish a dedicated, properly labeled hazardous waste container for this compound and its contaminated materials.
-
Container Compatibility: The container must be made of a material compatible with halogenated aromatic amines. High-density polyethylene (HDPE) or glass containers are generally suitable.[5] Ensure the container has a secure, tight-fitting lid.[6][7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.
Step 2: Collection and Accumulation in a Satellite Accumulation Area (SAA)
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA) before being moved to a central storage area.[8]
Protocol:
-
Location: The SAA should be in a well-ventilated area, such as a chemical fume hood, away from general laboratory traffic.[9]
-
Container Management: Keep the waste container closed at all times except when adding waste.[6] Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion and prevent spills.[7]
-
Segregation within SAA: Store the this compound waste container segregated from incompatible materials, particularly strong oxidizing agents.[3][10] Utilize secondary containment to prevent the spread of material in case of a leak.
Step 3: Preparing for Disposal and Handover
Once the waste container is full or waste is no longer being generated, it must be prepared for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Protocol:
-
Finalize Labeling: Ensure the hazardous waste label is complete and accurate, including the accumulation start date and the names of all chemical constituents if it is a mixed waste.
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.[5]
-
Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This is a crucial aspect of regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[6]
The following diagram illustrates the decision-making and operational flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is critical to minimize harm.
Spill Response
-
Evacuate and Alert: Evacuate the immediate area and inform your supervisor and colleagues.
-
Control Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: For a small, solid spill, carefully sweep up the material, avoiding dust formation, and place it into the designated hazardous waste container.[2][11] Do not let the chemical enter drains.[1][11]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Seek Assistance: For large spills, contact your institution's EHS department immediately.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][11]
By adhering to these rigorous disposal procedures, you not only ensure compliance with safety regulations but also foster a culture of responsibility and safety within your research environment. This commitment is fundamental to the advancement of science and the protection of our community.
References
- Safety Data Sheet. (2015, June 11). CHEMTRON.
- Safety Data Sheet - Angene Chemical. (2021, May 1).
- Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
- Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University.
- Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- 5-Bromoquinoxalin-6-amine | C8H6BrN3 | CID 14928442 - PubChem. (n.d.).
- Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).
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A Researcher's Comprehensive Guide to the Safe Handling of 5-Bromoquinolin-3-amine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. Among these, substituted quinolines like 5-Bromoquinolin-3-amine represent a class of molecules with significant potential. However, their potent biological activity necessitates a profound respect for safety and handling protocols. This guide provides an in-depth, experience-driven framework for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. Our commitment is to empower you with not just the products for your work, but also the critical knowledge to use them safely and effectively.
Hazard Identification and Risk Assessment: Understanding the "Why"
While a specific, comprehensive toxicological profile for this compound is not extensively documented, the known hazards of structurally related bromo- and amino-quinolines provide a strong basis for a cautious approach.[1] The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed or inhaled.[1][2][3][4]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[1][2][4][5][6]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][4][5]
Given these potential hazards, a thorough risk assessment is the mandatory first step before any handling of the material. This involves not only understanding the intrinsic properties of the chemical but also evaluating the specific procedures and quantities that will be used in your experiment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when working with this compound. Each component is selected to mitigate a specific route of exposure.
Eye and Face Protection
-
Chemical Splash Goggles: These are essential to provide a complete seal around the eyes, protecting them from accidental splashes.[7][8]
-
Face Shield: When handling larger quantities or during procedures with a heightened risk of splashing, a face shield should be worn in addition to goggles for full-face protection.[7][8][9]
Skin Protection
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.[7][8] It is crucial to inspect gloves for any signs of degradation or punctures before each use. For prolonged handling, consider double-gloving.
-
Laboratory Coat: A flame-retardant lab coat must be worn and kept fully buttoned to protect the skin and personal clothing from contamination.[7]
-
Closed-Toe Shoes: Footwear that fully covers the feet is required to protect against spills.[7]
Respiratory Protection
-
Respirator: In situations where ventilation is inadequate or there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. The specific cartridge type should be chosen based on a formal risk assessment of potential airborne concentrations.
The following table summarizes the essential PPE for handling this compound:
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Chemical Splash Goggles, Face Shield (as needed) | Protects eyes and face from splashes.[7][8] |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against direct skin contact.[7][8] |
| Body Protection | Flame-Retardant Laboratory Coat | Protects skin and personal clothing from contamination.[7] |
| Foot Protection | Closed-Toe Shoes | Protects feet from spills.[7] |
| Respiratory Protection | NIOSH-Approved Respirator (as needed) | Prevents inhalation of harmful dust or vapors in poorly ventilated areas.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is paramount to minimizing risk. The following procedure outlines the critical steps from initial preparation to final disposal.
Preparation
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound and all other reagents being used.[7]
-
Don Appropriate PPE: Put on all required PPE as outlined in the previous section.
-
Prepare the Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] The work surface should be clean and uncluttered.
Handling
-
Weighing the Compound: Carefully weigh the desired amount of the compound, taking care to avoid generating dust.
-
Transfer to Reaction Vessel: Slowly and carefully transfer the weighed compound into the reaction vessel to prevent splashing.
Cleanup and Disposal
-
Decontamination: All glassware and surfaces that have come into contact with this compound must be decontaminated.[8]
-
Waste Disposal: Dispose of all waste, including contaminated gloves, weigh boats, and pipette tips, in a clearly labeled hazardous waste container designated for halogenated organic compounds.[7][8]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination, typically gloves first, followed by the lab coat and then eye protection.
-
Hand Washing: Thoroughly wash hands with soap and water after removing gloves and before leaving the laboratory.[10]
The following diagram illustrates the safe handling workflow for this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Small Spills: For small spills, use an inert absorbent material to contain and collect the substance.[7] Place the absorbed material in a sealed, labeled container for disposal as halogenated waste.
-
Large Spills: In the case of a large spill, evacuate the immediate area and alert your institution's environmental health and safety office.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[5][9]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
By adhering to these rigorous safety protocols, you can confidently work with this compound, ensuring a safe and productive research environment. Your commitment to safety is a commitment to the advancement of science.
References
- CHEMM. Personal Protective Equipment (PPE).
- Chemtron Supply Corporation. (2015).
- Thermo Fisher Scientific. (2012).
- BenchChem. Personal protective equipment for handling 6,8-Dibromoquinolin-3-amine.
- Loba Chemie. QUINOLINE FOR SYNTHESIS.
- BenchChem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- PubChem. 5-Bromo-quinolin-8-ylamine.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 5-Bromoquinoxalin-6-amine.
- Sigma-Aldrich. (2024).
- Angene Chemical. (2021).
- ChemicalBook. (2025).
- Institut für Organische Chemie. Safety in a chemistry lab.
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
